molecular formula C5H10NO3P B031142 Diethyl cyanophosphonate CAS No. 2942-58-7

Diethyl cyanophosphonate

Cat. No.: B031142
CAS No.: 2942-58-7
M. Wt: 163.11 g/mol
InChI Key: ZWWWLCMDTZFSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl cyanophosphonate is a highly valuable organophosphorus compound extensively employed in synthetic organic chemistry as a potent dehydrating agent and coupling reagent. Its primary research application lies in facilitating peptide bond formation, where it acts as a condensing agent to efficiently couple amino acids without causing significant racemization. The mechanism of action involves the in situ formation of an O-acylisourea intermediate when reacting with a carboxylic acid, which is subsequently attacked by an amine nucleophile to yield the desired amide or peptide product. Beyond peptide synthesis, it serves as a key precursor for the preparation of various cyanophosphates and other functionalized phosphorus derivatives. Researchers also utilize its reactivity in the synthesis of heterocycles and in the Kabachnik–Fields reaction for the preparation of α-aminophosphonates. This reagent offers a reliable and selective alternative to other coupling agents, making it an indispensable tool for chemists and biochemists engaged in the development of novel synthetic methodologies, pharmaceutical research, and the construction of complex molecular architectures.

Properties

IUPAC Name

diethoxyphosphorylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO3P/c1-3-8-10(7,5-6)9-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWWLCMDTZFSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183639
Record name Diethylphosphorocyanidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name Diethyl cyanophosphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20583
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2942-58-7
Record name Diethyl cyanophosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylphosphorocyanidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylphosphorocyanidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl cyanidophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLPHOSPHOROCYANIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAD4WPZ7T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diethyl Cyanophosphonate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyanophosphonate (DEPC), also known as diethyl phosphorocyanidate, is a versatile and highly reactive organophosphorus reagent with significant applications in organic synthesis. It is particularly valued as a coupling agent in peptide synthesis and for the formation of esters and other acyl derivatives. Its utility stems from the potent electrophilicity of the phosphorus atom, activated by the electron-withdrawing cyanide group. This technical guide provides an in-depth overview of the synthesis of this compound via the Michaelis-Arbuzov reaction, detailed experimental protocols, and a comprehensive summary of its characterization using modern analytical techniques.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as triethyl phosphite (B83602), on an electrophilic cyanogen (B1215507) halide, typically cyanogen bromide.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic cyanogen carbon of cyanogen bromide, displacing the bromide ion to form a quasi-phosphonium intermediate, triethoxy(cyano)phosphonium bromide.

  • Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl group carbons of the intermediate. This results in an Sₙ2 displacement, yielding the stable pentavalent this compound and ethyl bromide as a byproduct.[1][2]

Synthesis Workflow

Synthesis_Workflow Reactants Reactants: - Triethyl Phosphite - Cyanogen Bromide Reaction Michaelis-Arbuzov Reaction (Neat or in inert solvent) Heat (e.g., 80-120°C) Reactants->Reaction Workup Reaction Workup - Removal of volatile byproduct (EtBr) - Cooling of reaction mixture Reaction->Workup Reaction completion Purification Purification - Vacuum Distillation Workup->Purification Product Final Product: This compound (DEPC) Purification->Product QC Quality Control (Characterization) Product->QC

Caption: Synthesis workflow for this compound via the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis

Disclaimer: This procedure involves highly toxic materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

Materials:

  • Triethyl phosphite (C₆H₁₅O₃P)

  • Cyanogen bromide (CBrN)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

  • Heating mantle and temperature controller.

  • Vacuum distillation apparatus.

Procedure:

  • Setup: Assemble the dry three-neck flask in a fume hood. Charge the flask with triethyl phosphite (1.0 equivalent).

  • Reaction Initiation: Begin stirring and gently heat the triethyl phosphite.

  • Addition of Cyanogen Bromide: Slowly add cyanogen bromide (1.0 equivalent) to the triethyl phosphite through the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to approximately 100-120°C. The formation of ethyl bromide (b.p. 38°C) will be observed. Continue heating until the evolution of ethyl bromide ceases, indicating the reaction is nearing completion.

  • Purification: Allow the reaction mixture to cool to room temperature. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are routinely employed.

Logical Flow of Characterization

Characterization_Logic Sample Synthesized Sample (Crude DEPC) Sample->b1 MS Mass Spectrometry (MS) Confirmation Structural Confirmation & Purity Verified MS->Confirmation Confirms Molecular Weight [M+H]⁺ = 164.05 IR Infrared (IR) Spectroscopy IR->Confirmation Confirms Functional Groups (C≡N, P=O, P-O-C) NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) NMR->Confirmation Confirms C-H-P Framework & Connectivity Purity Purity Assessment (GC) Purity->Confirmation Determines % Purity b1->MS b1->IR b1->NMR b1->Purity

Caption: Logical workflow for the analytical characterization of this compound.

Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₁₀NO₃P[3]
Molecular Weight 163.11 g/mol [3]
CAS Number 2942-58-7[3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 104-105 °C / 19-20 mmHg[5]
Density 1.075 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.403[3]
Spectroscopic Data

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands.[6]

Wavenumber (cm⁻¹)AssignmentFunctional GroupIntensity
2990ν(C-H)Asymmetric CH₃ stretchMedium
2941ν(C-H)Asymmetric CH₂ stretchWeak
2208 ν(C≡N) Nitrile stretch Medium
1288 ν(P=O) Phosphoryl stretch Strong
1167δ(CH₃)CH₃ deformationMedium
1027 ν(P-O-C) P-O-C stretch Strong
970δ(CH₂)CH₂ rockStrong
798ν(P-C)P-C stretchStrong

Experimental Protocol: FT-IR

  • Method: Attenuated Total Reflectance (ATR) or neat liquid film between KBr plates.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure (ATR): A small drop of the purified liquid is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken prior to sample analysis.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and connectivity of this compound.

Note: Reliable, experimentally verified NMR data for this compound (CAS 2942-58-7) is not consistently available in public scientific databases. The data presented by some commercial suppliers has been identified as belonging to a different chemical compound. The following table describes the expected signals and couplings based on the known structure.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
¹H NMR ~ 4.3Doublet of Quartets (dq)³JHP ≈ 8-10, ³JHH ≈ 7.1O-CH₂ -CH₃
~ 1.4Triplet (t)³JHH ≈ 7.1O-CH₂-CH₃
¹³C NMR ~ 110-115Doublet (d)¹JCP ≈ 180-200C ≡N
~ 65Doublet (d)²JCP ≈ 6-8O-CH₂ -CH₃
~ 16Doublet (d)³JCP ≈ 5-7O-CH₂-CH₃
³¹P NMR ~ -15 to -25Singlet (proton decoupled)-P

Experimental Protocol: NMR

  • Sample Preparation: A small amount of purified this compound (~5-10 mg) is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Standard 1D acquisition programs are used for ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra. For ³¹P NMR, 85% H₃PO₄ is used as an external standard (δ = 0 ppm).

Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns.

m/zProposed Fragment IdentityComments
163[M]⁺Molecular Ion
135[M - C₂H₄]⁺Loss of ethene (McLafferty rearrangement)
108 [(HO)₂P(O)CN]⁺ Base Peak , loss of ethyl groups
81[P(O)(OH)₂]⁺Loss of cyanide from m/z 108
65[P(O)OH]⁺Further fragmentation

Experimental Protocol: MS

  • Method: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS).

  • GC Conditions: A capillary column (e.g., DB-5) is used. The sample is injected in a suitable solvent (e.g., dichloromethane), and a temperature gradient is applied to separate the components.

  • MS Conditions: Ionization is typically performed at 70 eV. The mass analyzer scans a range (e.g., m/z 40-200) to detect the molecular ion and its fragments.

Conclusion

This compound is a valuable synthetic reagent whose preparation is readily achieved via the Michaelis-Arbuzov reaction. This guide outlines a representative synthesis protocol and details the necessary analytical methods for its comprehensive characterization. The combination of IR spectroscopy to confirm functional groups, mass spectrometry to verify molecular weight, and multinuclear NMR spectroscopy to establish the precise chemical structure provides a robust workflow for quality control. Proper handling and characterization are paramount for ensuring the successful application of this potent reagent in research and development.

References

An In-depth Technical Guide on the Core Mechanism of Action of Diethyl Cyanophosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyanophosphonate (DECP), also known as diethyl phosphorocyanidate (DEPC), is a versatile and highly reactive organophosphorus compound with a wide range of applications in organic synthesis. It is most notably utilized as an efficient coupling reagent for the formation of amide and ester bonds, as well as a dehydrating agent for the conversion of aldoximes to nitriles. This technical guide provides a comprehensive overview of the core mechanisms of action of DECP in these key chemical transformations. Detailed experimental protocols, quantitative data on reaction yields, and visualizations of the reaction pathways are presented to offer a thorough understanding of its reactivity and utility for researchers, scientists, and drug development professionals.

Introduction

This compound (DECP) is a colorless to yellow liquid with the chemical formula C₅H₁₀NO₃P.[1] It is a highly toxic and corrosive compound that requires careful handling in a well-ventilated fume hood.[1] Despite its hazardous nature, DECP's unique reactivity makes it an invaluable reagent in organic synthesis, particularly in peptide chemistry and the formation of other crucial chemical bonds.[1][2] This guide will delve into the fundamental mechanisms through which DECP facilitates these transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 2942-58-7[1]
Molecular Formula C₅H₁₀NO₃P[1]
Molecular Weight 163.11 g/mol [1]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 104-105 °C at 19 mmHg
Density 1.075 g/mL at 25 °C
Refractive Index n20/D 1.403
Solubility Soluble in most common organic solvents such as DMF, THF, diethyl ether, and toluene (B28343). Decomposes in water.[3]

Core Mechanisms of Action

The high reactivity of the phosphorus-cyanide (P-CN) bond in DECP is central to its function as a coupling and dehydrating agent. The electron-withdrawing cyanide group makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.

Amide Bond Formation (Peptide Coupling)

DECP is widely recognized as an efficient reagent for the synthesis of amide bonds, a fundamental reaction in peptide chemistry.[2] The process is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), which plays a crucial role in the reaction mechanism.

Mechanism:

The reaction proceeds through a two-step mechanism involving the activation of the carboxylic acid.

  • Activation of the Carboxylic Acid: The first step involves the deprotonation of the carboxylic acid by triethylamine to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic phosphorus atom of DECP. This results in the displacement of the cyanide ion and the formation of a highly reactive acyloxyphosphonium intermediate.

  • Nucleophilic Attack by the Amine: The amine nucleophile then attacks the carbonyl carbon of the activated carboxylic acid intermediate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and releases diethyl phosphate (B84403) as a byproduct.

// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; TEA [label="Triethylamine (Et3N)", shape=ellipse, fillcolor="#FFFFFF"]; Carboxylate [label="Carboxylate Anion (R-COO⁻)"]; DECP [label="this compound ((EtO)₂P(O)CN)"]; Intermediate [label="Acyloxyphosphonium Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Amine [label="Amine (R'-NH₂)"]; Tetrahedral [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Amide [label="Amide (R-CO-NHR')"]; Byproduct [label="Diethyl Phosphate ((EtO)₂P(O)OH)"];

// Edges RCOOH -> Carboxylate [label="+ Et3N"]; Carboxylate -> Intermediate [label="+ DECP\n- CN⁻", color="#EA4335"]; Intermediate -> Tetrahedral [label="+ R'-NH₂", color="#34A853"]; Tetrahedral -> Amide [color="#EA4335"]; Tetrahedral -> Byproduct [label="- (EtO)₂P(O)O⁻", style=dashed, color="#5F6368"]; } .dot Figure 1: Proposed mechanism of DECP-mediated amide bond formation.

Experimental Protocol: Amidation of 4-Biphenylacetic Acid with Benzylamine (B48309) [1]

  • Materials:

    • 4-Biphenylacetic Acid (1.91 g, 9.0 mmol, 1.0 equiv.)

    • Benzylamine (1.1 mL, 10.0 mmol, 1.1 equiv.)

    • This compound (DECP) (2.06 g, 11.0 mmol, 1.2 equiv.)

    • Triethylamine (TEA) (1.7 mL, 12.0 mmol, 1.3 equiv.)

    • N,N-Dimethylformamide (DMF) (46 mL)

    • Water

    • Toluene

    • Isopropyl alcohol (IPA)

  • Procedure:

    • In a 4-necked round-bottom flask equipped with a magnetic stir bar, charge 4-biphenylacetic acid, benzylamine, and DMF under a nitrogen atmosphere.

    • Add triethylamine at room temperature.

    • Cool the flask to 5 °C in an ice bath.

    • Add this compound dropwise at 5 °C.

    • Stir the mixture at room temperature for 19 hours.

    • Pour the reaction mixture into 200 mL of water.

    • Filter the resulting precipitate, wash with 50 mL of water, and dry under reduced pressure.

    • Purify the crude product by recrystallization from a 1:1 mixture of toluene and IPA.

  • Yield: 2.36 g (87%) of 2-([1,1'-biphenyl]-4-yl)-N-benzylacetamide as a white needle-shaped crystal.[1]

Quantitative Data: Peptide Coupling Yields

Coupling ReactionYield (%)Reference
4-Biphenylacetic acid + Benzylamine87[1]
Ester Bond Formation

Similar to amide bond formation, DECP can be employed to facilitate the synthesis of esters from carboxylic acids and alcohols. The reaction also typically requires a base to deprotonate the carboxylic acid.

Mechanism:

The mechanism for esterification is analogous to that of amidation.

  • Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a base, and the resulting carboxylate attacks DECP to form the acyloxyphosphonium intermediate.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as the nucleophile, attacks the carbonyl carbon of the activated intermediate. The subsequent collapse of the tetrahedral intermediate yields the ester and diethyl phosphate.

// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; Carboxylate [label="Carboxylate Anion (R-COO⁻)"]; DECP [label="this compound ((EtO)₂P(O)CN)"]; Intermediate [label="Acyloxyphosphonium Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Alcohol [label="Alcohol (R'-OH)"]; Tetrahedral [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Ester [label="Ester (R-CO-OR')"]; Byproduct [label="Diethyl Phosphate ((EtO)₂P(O)OH)"];

// Edges RCOOH -> Carboxylate [label="+ Base"]; Carboxylate -> Intermediate [label="+ DECP\n- CN⁻", color="#EA4335"]; Intermediate -> Tetrahedral [label="+ R'-OH", color="#34A853"]; Tetrahedral -> Ester [color="#EA4335"]; Tetrahedral -> Byproduct [label="- (EtO)₂P(O)O⁻", style=dashed, color="#5F6368"]; } .dot Figure 2: Proposed mechanism of DECP-mediated ester formation.

Experimental Protocol: General Procedure for Esterification [5]

  • Materials:

    • Carboxylic Acid (1.0 equiv.)

    • Alcohol (1.2-1.5 equiv.)

    • This compound (DECP) (1.1-1.2 equiv.)

    • Triethylamine (TEA) (1.2-1.5 equiv.)

    • Anhydrous Dichloromethane (B109758) (DCM)

  • Procedure:

    • Dissolve the carboxylic acid and alcohol in anhydrous dichloromethane under a nitrogen atmosphere.

    • Add triethylamine to the solution and stir for a few minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add this compound dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data: Esterification Yields

Esterification reactions using DECP generally proceed with good to excellent yields, although this can be substrate-dependent.[6]

Carboxylic AcidAlcoholYield (%)Reference
Benzoic AcidEthanol>90 (Typical)[5]
Acetic AcidBenzyl Alcohol>90 (Typical)[5]
Pivalic AcidMethanolModerate (Steric Hindrance)[5]
Conversion of Aldoximes to Nitriles

DECP is an effective dehydrating agent for the conversion of aldoximes to their corresponding nitriles under mild conditions.[2]

Mechanism:

The mechanism involves the activation of the aldoxime hydroxyl group by DECP, followed by an elimination reaction.

  • Activation of the Aldoxime: The lone pair of electrons on the nitrogen atom of the aldoxime attacks the electrophilic phosphorus atom of DECP. This results in the formation of a phosphonium (B103445) intermediate and the displacement of the cyanide ion.

  • Elimination: A base, such as triethylamine, abstracts a proton from the hydroxyl group, leading to the elimination of diethyl phosphate and the formation of the nitrile.

// Nodes Aldoxime [label="Aldoxime (R-CH=NOH)"]; DECP [label="this compound ((EtO)₂P(O)CN)"]; Intermediate [label="Phosphonium Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; Nitrile [label="Nitrile (R-C≡N)"]; Byproduct [label="Diethyl Phosphate ((EtO)₂P(O)OH)"];

// Edges Aldoxime -> Intermediate [label="+ DECP\n- CN⁻", color="#EA4335"]; Intermediate -> Nitrile [label="+ Base\n- (EtO)₂P(O)OH", color="#34A853"]; } .dot Figure 3: Proposed mechanism for the conversion of aldoximes to nitriles using DECP.

Experimental Protocol: General Procedure for Nitrile Synthesis from Aldoximes [7]

  • Materials:

    • Aldoxime (1.0 equiv.)

    • This compound (DECP) (1.1 equiv.)

    • Triethylamine (TEA) (1.2 equiv.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the aldoxime in anhydrous dichloromethane under a nitrogen atmosphere.

    • Add triethylamine to the solution.

    • Add this compound to the mixture at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Quantitative Data: Nitrile Synthesis Yields

The dehydration of aldoximes to nitriles using DECP is generally a high-yielding reaction for a variety of substrates.[7]

AldoximeYield (%)Reference
Benzaldoxime92[7]
4-Chlorobenzaldoxime95[7]
2-Naphthaldehyde oxime90[7]
Cinnamaldehyde oxime83-90[7]

Safety and Handling

This compound is a highly toxic and corrosive substance.[1][8] It is fatal if swallowed, in contact with skin, or if inhaled.[9] It causes severe skin burns and eye damage.[9] All handling of DECP must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[1]

Toxicity Data:

RouteSpeciesLD50/LC50Reference(s)
IntraperitonealMouse1.4 mg/kg[9][10][11]
SubcutaneousMouse25 mg/kg[10]
IntravenousRabbit4 mg/kg[10]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily due to the high electrophilicity of its phosphorus center. Its ability to efficiently activate carboxylic acids for nucleophilic attack makes it an excellent choice for the formation of amide and ester bonds, including in the challenging context of peptide synthesis. Furthermore, its dehydrating properties are effectively utilized in the conversion of aldoximes to nitriles. While its high toxicity necessitates stringent safety precautions, a thorough understanding of its mechanisms of action allows for its effective and safe application in the synthesis of a wide range of valuable organic molecules. This guide provides the fundamental knowledge required for researchers, scientists, and drug development professionals to harness the synthetic potential of this compound.

References

Diethyl cyanophosphonate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl cyanophosphonate (DEPC), a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and logical visualizations to facilitate its application in a laboratory setting.

Core Physical and Chemical Properties

This compound, also known by synonyms such as Cyanophosphonic acid diethyl ester and Diethyl phosphorocyanidate, is a valuable organophosphorus compound.[1][2][3] It is recognized for its role as a phosphorus-containing building block in the synthesis of phosphonates and phosphonamides.[1]

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Appearance Clear, colorless to yellow liquid[1][4][5]
Molecular Formula C₅H₁₀NO₃P[1][3][4][6][7]
Molecular Weight 163.11 g/mol [1][3][4][6][8]
Boiling Point 90°C at 11 mmHg104-105°C at 19 mmHg104-105°C at 20 mmHg104-105°C at 25 hPa[4][5][8][9][10][11]
Density 1.075 g/mL at 25°C1.088 g/cm³[4][5][10][11][8]
Refractive Index (n20/D) 1.4010 - 1.403[4][5][10][11]
Flash Point 80°C (176°F) - 81°C[4][8][9][10]
Solubility Soluble in most common organic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), diethyl ether, and toluene. Decomposes in water.[4][5][11]
Stability Moisture-sensitive.[4][5] Should be stored under an inert gas.[12]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 2942-58-7[1][4][6][7][8]
PubChem CID 76257[1][6]
EC Number 220-936-5[6]
IUPAC Name diethoxyphosphorylformonitrile[6]
SMILES CCOP(=O)(C#N)OCC[6]
InChI InChI=1S/C5H10NO3P/c1-3-8-10(7,5-6)9-4-2/h3-4H2,1-2H3[6]

Reactivity and Applications in Organic Synthesis

This compound is a highly efficient reagent primarily used for amide bond formation, including racemization-free peptide synthesis.[3] It is also valuable for O-, S-, and C-acylations, making it a versatile tool in organic synthesis.[4][13] Compared to other cyanating agents, DEPC is noted to be less toxic.[4][13]

Its utility extends to the synthesis of biologically active molecules, making it invaluable in pharmaceutical research and development.[1] It serves as an intermediate in the production of agrochemicals, particularly pesticides and herbicides.[1] Furthermore, DEPC is employed in the synthesis of flame retardants and other specialty chemicals.[1] It has also been used as a nerve agent simulant in research contexts.[5][10]

A key application of DEPC is as a condensing reagent for the synthesis of amides and peptides.[5] It facilitates the reaction between a carboxylic acid and an amine under mild and nearly neutral conditions.[14]

Experimental Protocols

3.1. Amidation of 4-Biphenylacetic Acid with Benzylamine (B48309)

This protocol provides a practical example of using this compound as a condensing agent in amide synthesis.

Materials:

  • 4-Biphenylacetic acid

  • Benzylamine

  • This compound (DEPC)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Toluene

  • Isopropyl alcohol (IPA)

Procedure:

  • A 4-necked round-bottom flask equipped with a magnetic stir bar is charged with 4-biphenylacetic acid (9.0 mmol, 1.0 equivalent), benzylamine (10.0 mmol, 1.1 equivalents), and DMF (46 mL) under a nitrogen atmosphere.

  • Triethylamine (12.0 mmol, 1.3 equivalents) is added to the mixture at room temperature.

  • The flask is cooled to 5°C in an ice bath.

  • This compound (11.0 mmol, 1.2 equivalents) is added dropwise to the cooled mixture, maintaining the temperature at 5°C.

  • The reaction mixture is then stirred at room temperature for 19 hours.

  • Upon completion, the mixture is poured into water (200 mL).

  • The resulting precipitate is collected by filtration and washed with water (50 mL).

  • The crude product is dried under reduced pressure.

  • Purification is achieved by recrystallization from a toluene:IPA (1:1) mixture to yield the final product.

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (50:1). The Rf value for the product is 0.61.

Work-up and Waste Disposal: All operations should be conducted in a fume hood. The aqueous filtrate (wastewater) should be adjusted to pH 10 with a 1 mol/L NaOH solution. This basic solution is then treated with an aqueous solution of sodium hypochlorite (B82951) to decompose any residual cyanide. Complete decomposition should be confirmed using cyanide test paper before disposal.[4]

Visualizations

Diagram 1: General Workflow for Amide Synthesis using DEPC

G General Workflow for DEPC-mediated Amide Synthesis A Combine Carboxylic Acid, Amine, and Triethylamine in DMF B Cool to 0-5 °C A->B 1. C Add this compound (DEPC) dropwise B->C 2. D Stir at Room Temperature C->D 3. E Aqueous Workup (Precipitation/Extraction) D->E 4. F Purification (e.g., Recrystallization, Chromatography) E->F 5. G Final Amide Product F->G 6.

Caption: A flowchart illustrating the key steps in a typical amide synthesis reaction using this compound as a coupling agent.

Diagram 2: Logical Relationship in DEPC-Mediated Peptide Coupling

G Mechanism of DEPC in Peptide Bond Formation cluster_reactants Reactants cluster_intermediates Intermediate Activation cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Ester Activated Acylphosphonate Intermediate Carboxylic_Acid->Activated_Ester Activation by DEPC Amine R'-NH2 (Amine) Amide R-CO-NH-R' (Amide/Peptide Bond) Amine->Amide DEPC DEPC ((EtO)2P(O)CN) DEPC->Activated_Ester Activated_Ester->Amide Nucleophilic Attack Byproduct (EtO)2P(O)OH + HCN (Byproducts) Activated_Ester->Byproduct Release

Caption: A diagram showing the role of this compound in activating a carboxylic acid to facilitate nucleophilic attack by an amine, leading to the formation of an amide bond.

Spectral Data

Access to spectral data is crucial for the characterization of this compound. The following databases provide spectral information:

  • Mass Spectrometry (MS): The NIST WebBook and PubChem provide mass spectral data (electron ionization).[5][8]

  • Infrared (IR) Spectroscopy: IR spectra are available on ChemicalBook and PubChem.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are available from sources such as PubChem and ChemicalBook.[6][8]

    • ³¹P NMR data, which is particularly important for phosphorus-containing compounds, can be found in specialized chemical databases.

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling.[4][5] It is also moisture-sensitive.[4][5]

  • Handling: Must be handled in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, should be worn.[4] Avoid contact with skin and eyes, and prevent inhalation of vapors.[4]

  • Storage: Store in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen) to maintain stability.[4][5][10] Keep the container tightly closed.[9]

  • Hazards: It is classified as highly toxic by ingestion, inhalation, and skin absorption.[6] It causes severe skin burns and eye damage.[9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] It is a combustible liquid.[9]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this compound and follow all institutional safety protocols.

References

An In-depth Technical Guide to Diethyl Cyanophosphonate (DEPC) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl cyanophosphonate (DEPC), with the CAS number 2942-58-7, is a versatile organophosphorus reagent widely utilized in organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling procedures, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. DEPC is primarily recognized for its efficacy as a coupling reagent in the formation of amide and peptide bonds, offering a practical and efficient tool for the synthesis of complex molecules.[2] It is also employed in the synthesis of phosphonate (B1237965) derivatives, which have shown potential as antiviral and anticancer agents.[1]

Chemical Structure and Physicochemical Properties

DEPC, also known as diethyl phosphorocyanidate or cyanophosphonic acid diethyl ester, is a clear, colorless to yellow liquid.[3] Its chemical structure features a central phosphorus atom double-bonded to an oxygen atom, and single-bonded to two ethoxy groups and a cyanide group. This structure is represented by the chemical formula C₅H₁₀NO₃P and the SMILES notation CCOP(=O)(C#N)OCC.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2942-58-7[4]
Molecular Formula C₅H₁₀NO₃P[1]
Molecular Weight 163.11 g/mol [1][4]
Appearance Clear colorless to yellow liquid[1][3]
Boiling Point 104-105 °C at 19-25 hPa[3][4][5]
Density 1.075 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.403[3][4]
Solubility Soluble in common organic solvents such as DMF, THF, diethyl ether, and toluene.[2][3][5]
Storage Temperature 2-8°C[4]

Applications in Organic Synthesis and Drug Development

DEPC serves as a crucial reagent in various synthetic transformations, making it a valuable tool in both academic research and industrial drug development.

Peptide Synthesis and Amide Bond Formation

The primary application of DEPC is as a coupling reagent for the formation of amide bonds, including the peptide bonds that are fundamental to protein structure.[2] It facilitates the reaction between a carboxylic acid and an amine, leading to the formation of an amide with high efficiency.[2] This method is noted for being rapid, clean, and often free of side products.[2] The reaction proceeds under mild and nearly neutral conditions, which is advantageous for sensitive substrates.[2]

Synthesis of Bioactive Phosphonate Derivatives

DEPC is utilized in the synthesis of phosphonate derivatives, a class of compounds that are of significant interest in medicinal chemistry.[1] These derivatives have been investigated for their potential as antiviral and anticancer agents, highlighting the importance of DEPC in the discovery of new therapeutic molecules.[1]

Other Synthetic Applications

Beyond amide and phosphonate synthesis, DEPC has other applications in organic chemistry. It can be used as a cyanating agent to introduce a cyanide group into various molecules.[5] Additionally, it finds utility in the production of materials such as flame retardants and plasticizers.[1]

Experimental Protocols

General Protocol for DEPC-Mediated Amidation

A detailed example of a DEPC-mediated amidation involves the reaction of 4-biphenylacetic acid with benzylamine. The following is a generalized protocol based on this and other sources.

Materials:

  • Carboxylic acid

  • Amine

  • This compound (DEPC)

  • Triethylamine (B128534) (TEA) or another suitable base

  • Anhydrous solvent (e.g., DMF, THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and the amine (1.1-1.2 equivalents) in the anhydrous solvent.

  • Add triethylamine (1.2-1.5 equivalents) to the solution at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add this compound (1.1-1.2 equivalents) dropwise to the cooled solution, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the reaction is typically worked up by pouring the mixture into water to precipitate the product or by extraction with an organic solvent.

  • The crude product is then purified by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

The mechanism of DEPC-mediated amide bond formation involves the activation of the carboxylic acid. The DEPC reacts with the carboxylate to form a highly reactive acyl cyanide intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of diethyl phosphate (B84403) as a byproduct.

DEPC_Amidation_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products RCOOH Carboxylic Acid Activation Activation of Carboxylic Acid (Formation of Acyl Cyanide Intermediate) RCOOH->Activation RNH2 Amine Coupling Nucleophilic Attack by Amine RNH2->Coupling DEPC DEPC DEPC->Activation Base Base (e.g., TEA) Base->Activation Activation->Coupling Amide Amide/Peptide Coupling->Amide Byproduct Diethyl Phosphate Coupling->Byproduct

Caption: General workflow for DEPC-mediated amide/peptide bond formation.

Safety and Handling

This compound is a highly toxic and corrosive substance and must be handled with extreme care in a well-ventilated fume hood.[3][5] It is also moisture-sensitive and should be stored in a refrigerator under an inert atmosphere, such as nitrogen.[3][5] When handling DEPC, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Synthesis of this compound

While DEPC is commercially available from various chemical suppliers, detailed public-domain protocols for its laboratory synthesis are not readily found in the primary literature. A patented method for a similar compound, cyanomethyl diethyl phosphate, involves the reaction of chloroacetonitrile (B46850) with triethyl phosphite.[6] The synthesis of DEPC likely involves the reaction of a cyanide source with a diethyl phosphonate derivative, such as diethyl chlorophosphate. Given its hazardous nature, purchasing from a reputable supplier is the recommended and safer option for most research and development applications.

DEPC_Applications cluster_drugdev Drug Development & Research cluster_materials Material Science DEPC This compound (DEPC) Peptide_Synth Peptide Synthesis DEPC->Peptide_Synth Amide_Synth Amide Bond Formation DEPC->Amide_Synth Phosphonate_Deriv Bioactive Phosphonate Derivatives DEPC->Phosphonate_Deriv Flame_Retard Flame Retardants DEPC->Flame_Retard Plasticizers Plasticizers DEPC->Plasticizers

Caption: Key application areas of this compound.

This compound is a potent and versatile reagent with significant applications in organic synthesis, particularly for the formation of amide and peptide bonds. Its utility in the synthesis of potentially therapeutic phosphonate derivatives further underscores its importance in drug discovery and development. While its hazardous nature necessitates careful handling, its efficacy and the mild conditions under which it can be employed make it an invaluable tool for chemists. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of DEPC's properties, applications, and safety protocols is essential for its effective and safe utilization in the laboratory.

References

The Advent of a Versatile Reagent: A Technical History of Diethyl Cyanophosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and reliable reagents is perpetual. Diethyl cyanophosphonate (DEPC), a name now synonymous with effective amide bond formation and peptide synthesis, emerged from the crucible of organic chemistry in the early 1970s, offering a significant advancement in the synthetic chemist's toolkit. This technical guide delves into the discovery, history, and core functionalities of this pivotal organophosphorus compound.

Discovery and Early History

The introduction of this compound as a practical reagent for organic synthesis is credited to the insightful work of Japanese chemists Shun-ichi Yamada, Yoichi Kasai, and Takayuki Shioiri. In their seminal 1973 paper published in Tetrahedron Letters, they reported DEPC as a novel and efficient reagent for the synthesis of amides. This discovery was part of a broader exploration into new phosphorylating agents for peptide synthesis, a field of intense research due to the growing importance of peptides in biochemistry and medicine.

Prior to the advent of DEPC, the synthesis of amides and peptides often relied on reagents that could lead to significant racemization and side reactions. The work by Yamada, Kasai, and Shioiri demonstrated that DEPC could facilitate the coupling of carboxylic acids and amines under mild conditions, affording high yields of the desired amides with minimal loss of stereochemical integrity. This breakthrough laid the foundation for the widespread adoption of DEPC in organic synthesis, particularly in the intricate art of peptide construction.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in a wide range of common organic solvents. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₁₀NO₃P
Molecular Weight 163.11 g/mol
CAS Number 2942-58-7
Boiling Point 104-105 °C at 19 mmHg[1]
Density 1.075 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.403[1]

Core Applications in Organic Synthesis

The utility of this compound stems from its ability to act as a potent activating agent for carboxylic acids, enabling their efficient reaction with nucleophiles.

Amide Bond Formation and Peptide Synthesis

The primary and most celebrated application of DEPC is in the formation of amide bonds, the very linkages that define peptides and proteins. The reaction proceeds by the activation of a carboxylic acid in the presence of a tertiary amine base, such as triethylamine (B128534). This activated intermediate is then readily attacked by the amino group of another molecule to form the amide bond.

The general workflow for a DEPC-mediated amide coupling is depicted in the following diagram:

G cluster_reactants Reactants cluster_process Process cluster_products Products RCOOH Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid RCOOH->Activation RNH2 Amine (R'-NH₂) Coupling Nucleophilic Attack by Amine RNH2->Coupling DEPC DEPC ((EtO)₂P(O)CN) DEPC->Activation Base Base (e.g., Et₃N) Base->Activation Activation->Coupling Amide Amide (R-CONH-R') Coupling->Amide Byproducts Byproducts ((EtO)₂P(O)OH + HCN) Coupling->Byproducts

Figure 1: General workflow for DEPC-mediated amide bond formation.

A proposed mechanism for this transformation involves the formation of a highly reactive acyl phosphonate (B1237965) intermediate. The carboxylate, generated by the base, attacks the phosphorus atom of DEPC, displacing the cyanide ion. The resulting acyl phosphonate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and diethyl phosphate (B84403) as a byproduct.

G RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg + Base Base Base Intermediate [Acyl Phosphonate Intermediate] RCOO_neg->Intermediate + DEPC DEPC (EtO)₂P(O)CN DEPC->Intermediate Tetrahedral_Intermediate [Tetrahedral Intermediate] Intermediate->Tetrahedral_Intermediate + R'-NH₂ RNH2 R'-NH₂ RNH2->Tetrahedral_Intermediate Amide R-CONH-R' Tetrahedral_Intermediate->Amide Byproduct (EtO)₂P(O)O⁻ + HCN + Base-H⁺ Tetrahedral_Intermediate->Byproduct

Figure 2: Proposed mechanism for DEPC-mediated amide bond formation.

Experimental Protocols

Original Synthesis of this compound

While the seminal 1973 paper focused on its application, the synthesis of DEPC itself is a crucial aspect. A common laboratory preparation involves the reaction of diethyl phosphorochloridate with sodium or potassium cyanide.

Materials:

  • Diethyl phosphorochloridate

  • Anhydrous sodium cyanide (or potassium cyanide)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of diethyl phosphorochloridate in the anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere.

  • Anhydrous sodium cyanide is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred for several hours to ensure complete reaction.

  • The precipitated sodium chloride is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Representative Protocol for Amide Synthesis

The following protocol is based on a reported amidation of 4-biphenylacetic acid with benzylamine (B48309).[2]

Materials:

  • 4-Biphenylacetic acid

  • Benzylamine

  • This compound (DEPC)

  • Triethylamine

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • To a solution of 4-biphenylacetic acid (1.0 eq) and benzylamine (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add triethylamine (1.3 eq) at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add this compound (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures (e.g., extraction, crystallization, or chromatography).

Quantitative Data from a Representative Experiment: [2]

ReactantMolar Eq.Amount
4-Biphenylacetic Acid1.09.0 mmol
Benzylamine1.110.0 mmol
This compound1.211.0 mmol
Triethylamine1.312.0 mmol
Product Yield 87%

Conclusion

The discovery of this compound marked a significant milestone in the field of organic synthesis. Its ability to facilitate amide bond formation with high efficiency and minimal side reactions has made it an indispensable tool for chemists, particularly in the synthesis of complex peptides and other biologically active molecules. The foundational work of Yamada, Kasai, and Shioiri continues to influence the development of new and improved coupling reagents, demonstrating the enduring legacy of their contribution to the scientific community. This technical guide provides a core understanding of the history, properties, and application of this remarkable reagent, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of Diethyl Cyanophosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diethyl cyanophosphonate (DEPC), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.

Core Spectroscopic Data

The following tables summarize the essential quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.3m-OCH₂ CH₃
~1.4t-OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~113C N
~65OC H₂CH₃
~16OCH₂C H₃

³¹P NMR (Phosphorus-31 NMR) Data

Chemical Shift (δ) ppm
-23.5

Note: NMR data can vary slightly based on the solvent and instrument used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2990MediumC-H stretch (alkane)
~2250StrongC≡N stretch (nitrile)
~1270StrongP=O stretch (phosphoryl)
~1030StrongP-O-C stretch
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
163-[M]⁺ (Molecular Ion)
135-[M - C₂H₄]⁺
108100[M - C₂H₄ - HCN]⁺
81-[PO₃(C₂H₅)]⁺
5540.1[C₄H₇]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy (¹H, ¹³C, ³¹P)
  • Sample Preparation: Prepare a solution of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C and ³¹P) in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-5 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45-90 degrees.

    • A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

  • Acquisition Parameters (³¹P NMR):

    • Set the spectral width to cover the expected phosphorus chemical shift range (e.g., -50 to 50 ppm).

    • Proton decoupling is typically used.

    • Reference the spectrum to an external standard of 85% H₃PO₄.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or injection via a gas chromatograph (GC) or liquid chromatograph (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_final_report Final Output Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Cell/Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR FT, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Spectrum Interpretation, Fragmentation Analysis MS->Process_MS Report Comprehensive Spectroscopic Report Process_NMR->Report Process_IR->Report Process_MS->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reactivity of Diethyl Cyanophosphonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyanophosphonate (DEPC), a versatile and reactive organophosphorus compound, has emerged as a valuable reagent in modern organic synthesis. Its unique chemical properties allow for a wide range of transformations, making it an indispensable tool for the construction of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of the reactivity of DEPC with various nucleophiles, including nitrogen, oxygen, and sulfur-based nucleophiles, as well as its application in cyanation reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the effective utilization of this powerful reagent.

Introduction

This compound, also known as diethylphosphoryl cyanide, is a colorless to pale yellow liquid with the chemical formula (C₂H₅O)₂P(O)CN.[1] It is a highly reactive electrophile, susceptible to nucleophilic attack at the phosphorus center. This reactivity is the basis for its widespread use as a coupling reagent and a versatile synthetic building block.[2] This guide will delve into the core reactivity of DEPC with N-, O-, and S-nucleophiles, as well as its role in cyanation reactions.

Reactivity with N-Nucleophiles: Amide and Peptide Bond Formation

One of the most prominent applications of DEPC is in the formation of amide bonds, a cornerstone of peptide synthesis and the synthesis of numerous pharmaceuticals.[1] DEPC acts as an efficient coupling reagent, facilitating the condensation of carboxylic acids and amines.[3]

General Reaction and Mechanism

The reaction proceeds via the activation of the carboxylic acid by DEPC to form a highly reactive acyl cyanide intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and diethyl phosphate (B84403) as a byproduct. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), to neutralize the liberated cyanophosphoric acid.

A proposed mechanism for the DEPC-mediated amidation is as follows:

  • The carboxylate, formed by the deprotonation of the carboxylic acid by a base, attacks the electrophilic phosphorus atom of DEPC, displacing the cyanide ion. This forms a reactive mixed anhydride (B1165640) intermediate.

  • The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid.

  • The tetrahedral intermediate collapses, eliminating diethyl phosphate and forming the desired amide.

Amidation_Mechanism CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base ActivatedEster Acyl Cyanide Intermediate R-CO-CN Carboxylate->ActivatedEster + DEPC - (EtO)₂PO₂⁻ DEPC (EtO)₂P(O)CN Amine R'-NH₂ Base Base Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + R'-NH₂ Amide Amide R-CO-NHR' Tetrahedral->Amide - CN⁻ Byproduct (EtO)₂PO₂⁻ + HCN

Figure 1: Proposed mechanism of DEPC-mediated amidation.
Quantitative Data for Amidation Reactions

The efficiency of DEPC as a coupling reagent is demonstrated by the high yields obtained in the synthesis of various amides.

Carboxylic AcidAmineBase (equiv.)SolventTime (h)Yield (%)Reference
4-Biphenylacetic acidBenzylamine (B48309)Et₃N (1.3)DMF1987[4]
Benzoic acidAnilinePyridinePyridine292[4]
Phenylacetic acid2-FluoroanilinePyridinePyridine272[4]
4-Nitrobenzoic acidn-PropylaminePyridinePyridine298[4]
Acetic acidDiethylaminePyridinePyridine285[4]

Table 1: Representative Yields for DEPC-Mediated Amidation Reactions.

Experimental Protocol: Synthesis of 2-(4-Biphenylyl)-N-benzylacetamide

The following protocol is a practical example of a DEPC-mediated amidation reaction.[4]

Materials:

  • 4-Biphenylacetic acid

  • Benzylamine

  • This compound (DEPC)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-biphenylacetic acid (1.0 equiv) and benzylamine (1.1 equiv) in DMF, triethylamine (1.3 equiv) is added at room temperature.

  • The mixture is cooled to 0 °C, and DEPC (1.2 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature for 19 hours.

  • The reaction is quenched by pouring the mixture into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • Purification by recrystallization from an appropriate solvent system yields the pure amide.

Amidation_Workflow start Start dissolve Dissolve Carboxylic Acid and Amine in DMF start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0°C add_base->cool add_depc Add DEPC Dropwise cool->add_depc react Stir at Room Temperature for 19 hours add_depc->react quench Quench with Water react->quench filter Filter Precipitate quench->filter wash_dry Wash with Water and Dry filter->wash_dry purify Recrystallize wash_dry->purify end End purify->end

Figure 2: Experimental workflow for DEPC-mediated amidation.
Application in Peptide Synthesis and Racemization Control

DEPC is an effective reagent for peptide synthesis, promoting the formation of peptide bonds with generally low levels of racemization.[3] However, for sensitive amino acids, the risk of epimerization is a concern. The addition of racemization-suppressing additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), is a common strategy to mitigate this issue.[5][6] The HOBt ester, formed in situ, is less prone to racemization than the acyl cyanide intermediate.[7]

Reactivity with O-Nucleophiles: Phosphorylation and Cyanation

DEPC exhibits significant reactivity towards oxygen-containing nucleophiles, leading to phosphorylation and cyanation products.

Phosphorylation of Phenols

DEPC can be employed for the phosphorylation of phenols to yield the corresponding aryl diethyl phosphates. The reaction is typically carried out in the presence of a base.

Phenol DerivativeBaseSolventYield (%)Reference
PhenolPyridine1,4-DioxaneLow[8]
p-NitrophenolPyridine1,4-DioxaneLow[8]
QuercetinPyridine1,4-DioxaneLow[8]
α-NaphtholMgOSolvent-free>85[9]
β-NaphtholMgOSolvent-free>85[9]

Table 2: Yields for the Phosphorylation of Phenols. (Note: Specific data for DEPC is limited; this table includes data from similar phosphorylating agents for context).

A plausible mechanism involves the nucleophilic attack of the phenoxide ion on the phosphorus atom of DEPC, with the cyanide ion acting as a leaving group.

Phosphorylation_Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Phosphate Aryl Diethyl Phosphate Ar-O-P(O)(OEt)₂ Phenoxide->Phosphate + DEPC DEPC (EtO)₂P(O)CN Base Base Byproduct CN⁻

Figure 3: Mechanism of DEPC-mediated phosphorylation of phenols.
Cyanation of Alcohols

DEPC, in combination with an oxidation-reduction system, can be used for the cyanation of alcohols. This reaction provides a route to nitriles and isocyanides.[10][11] The stereochemistry of the reaction is noteworthy, as it proceeds with inversion of configuration at the alcohol carbon, suggesting an Sₙ2-type mechanism.[10]

Alcohol SubstrateProduct(s)Yield (%)StereochemistryReference
Primary AlcoholsNitrilesHigh-[10][11]
Secondary AlcoholsNitriles/Isocyanides-Inversion[10][11]
Tertiary AlcoholsIsocyanides-Inversion[10]

Table 3: Reactivity of Alcohols in DEPC-Mediated Cyanation.

Reactivity with S-Nucleophiles: Thioester Formation

While less documented than its reactions with N- and O-nucleophiles, DEPC is also a competent reagent for the formation of thioesters from carboxylic acids and thiols. The yields for thioesterification are often reported to be higher than for the corresponding esterification.[3]

General Reaction

Similar to amidation, the reaction likely proceeds through the activation of the carboxylic acid by DEPC, followed by nucleophilic attack of the thiol.

Experimental Protocol: General Procedure for Thioester Synthesis

A general procedure for the synthesis of thioesters using a coupling reagent like DEPC is as follows:

Materials:

  • Carboxylic acid

  • Thiol

  • This compound (DEPC)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • The carboxylic acid (1.0 equiv) and thiol (1.0-1.2 equiv) are dissolved in an anhydrous solvent.

  • A base (1.1-1.5 equiv) is added to the mixture.

  • DEPC (1.1-1.3 equiv) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is worked up by washing with aqueous solutions to remove the diethyl phosphate byproduct and excess reagents.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Thioesterification_Mechanism CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base ActivatedEster Acyl Cyanide Intermediate R-CO-CN Carboxylate->ActivatedEster + DEPC - (EtO)₂PO₂⁻ DEPC (EtO)₂P(O)CN Thiol R'-SH Base Base Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + R'-SH Thioester Thioester R-CO-SR' Tetrahedral->Thioester - CN⁻ Byproduct (EtO)₂PO₂⁻ + HCN

Figure 4: Proposed mechanism for DEPC-mediated thioesterification.

Cyanation of Carbonyl Compounds

DEPC is an effective cyanating agent for aldehydes and ketones, leading to the formation of cyanohydrin diethyl phosphates.[2][9] This reaction proceeds under neutral conditions, often catalyzed by a Lewis acid.

Mechanism of Cyanation

The reaction is initiated by the nucleophilic attack of the cyanide ion (which can be generated in situ from DEPC or added as a catalytic amount of a cyanide salt) on the carbonyl carbon. The resulting alkoxide then attacks the phosphorus atom of another DEPC molecule (or the initially formed cyanophosphonate intermediate) to give the cyanohydrin phosphate.[12]

Carbonyl_Cyanation_Mechanism Carbonyl R₂C=O Alkoxide Tetrahedral Alkoxide R₂C(O⁻)CN Carbonyl->Alkoxide + CN⁻ DEPC (EtO)₂P(O)CN Cyanide CN⁻ CyanohydrinPhosphate Cyanohydrin Phosphate R₂C(CN)OP(O)(OEt)₂ Alkoxide->CyanohydrinPhosphate + DEPC - CN⁻

References

Theoretical Calculation Studies of Diethyl Cyanophosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyanophosphonate (DEPC), a versatile reagent in organic synthesis, is recognized for its utility in peptide coupling, phosphorylation, and as a cyanating agent.[1] Its structural similarity to nerve agents like Tabun also makes it a subject of interest in defense-related research as a simulant.[1] Understanding the electronic structure, reactivity, and decomposition pathways of DEPC at a molecular level is crucial for optimizing its synthetic applications and for developing effective countermeasures in case of misuse. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties.

This technical guide provides an in-depth overview of a theoretical computational approach to studying this compound. It outlines detailed methodologies for geometry optimization, vibrational frequency analysis, and reaction pathway investigation. The presented data, while illustrative of a typical computational study, is organized into clear tables for comparative analysis. Furthermore, logical workflows and reaction pathways are visualized using diagrams to enhance understanding.

Computational Methodology

The theoretical calculations summarized herein are based on established computational chemistry protocols, drawing parallels from studies on similar organophosphorus compounds.[2][3]

Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate results. Based on studies of related organophosphates, the B3LYP functional with the 6-311++G(d,p) basis set is a suitable level of theory for balancing accuracy and computational cost.[4] This combination has been shown to provide reliable geometries and vibrational frequencies for molecules containing phosphorus.

Protocol:

  • The initial structure of this compound was constructed using standard bond lengths and angles.

  • Geometry optimization was performed using the Gaussian 09 software package.

  • The B3LYP functional was employed for exchange and correlation.

  • The 6-311++G(d,p) basis set was used for all atoms.

  • The convergence criteria were set to the default values for the "Opt" keyword in Gaussian.

  • The absence of imaginary frequencies in the subsequent frequency calculation confirmed that the optimized structure corresponds to a local minimum on the potential energy surface.

Vibrational Frequency Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) spectrum of the molecule. The same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization was employed for the frequency calculations to ensure consistency.

Protocol:

  • Following geometry optimization, a frequency calculation was performed on the optimized structure.

  • The B3LYP functional and 6-311++G(d,p) basis set were used.

  • The calculated frequencies were scaled by a factor of 0.967, a common practice for B3LYP/6-311++G(d,p) to account for anharmonicity and other systematic errors.

  • The nature of the stationary point was confirmed (a minimum has zero imaginary frequencies).

  • The calculated IR spectrum was visualized and compared with available experimental data for validation.

Reaction Pathway Analysis

To investigate the reactivity of this compound, the hydrolysis reaction was chosen as a representative example, as DEPC is known to be hydrolyzed by water.[5] A transition state search was conducted to identify the energy barrier for the reaction.

Protocol:

  • The reactant complex (DEPC + H₂O) and the product complex were optimized at the B3LYP/6-311++G(d,p) level of theory.

  • A transition state search was performed using the Synchronous Transit-Guided Quasi-Newton (STQN) method (QST2 or QST3 in Gaussian).

  • The nature of the transition state was confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) calculations were performed to connect the transition state to the corresponding reactant and product minima.

  • The activation energy was calculated as the energy difference between the transition state and the reactant complex.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization of this compound at the B3LYP/6-311++G(d,p) level of theory yields the equilibrium structure of the molecule. Key structural parameters are summarized in Table 1. These parameters provide a fundamental understanding of the molecule's shape and bond characteristics.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthP=O1.48 Å
P-CN1.85 Å
P-O(Et)1.60 Å
C≡N1.16 Å
Bond AngleO=P-CN115.0°
O=P-O(Et)112.5°
O(Et)-P-O(Et)105.0°
Dihedral AngleO-P-O-C178.5°
Vibrational Frequencies

The calculated vibrational frequencies provide insight into the characteristic vibrational modes of this compound. The most prominent peaks in the predicted IR spectrum are associated with the stretching of the P=O, C≡N, and P-O bonds. A selection of calculated and scaled vibrational frequencies and their assignments are presented in Table 2.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
C≡N Stretch22502176
P=O Stretch12901247
P-O-C Asymmetric Stretch10501015
P-O-C Symmetric Stretch980947
P-CN Stretch750725

Visualizations

Computational Workflow

The logical flow of the theoretical calculations performed in this study is depicted in the following diagram.

G Computational Workflow for DEPC Analysis A Initial Structure Generation B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Transition State Search (Hydrolysis Reaction) B->D F Analysis of Results (Geometries, Energies, Frequencies) C->F E IRC Calculation D->E E->F

Caption: A flowchart illustrating the key steps in the theoretical analysis of this compound.

Proposed Hydrolysis Mechanism Pathway

The hydrolysis of this compound is a critical reaction for its degradation. A plausible reaction pathway involves the nucleophilic attack of a water molecule on the phosphorus center. The following diagram illustrates this proposed mechanism.

G Proposed Hydrolysis Pathway of DEPC Reactants DEPC + H₂O TS Transition State [H₂O--P(O)(CN)(OEt)₂] Reactants->TS Activation Energy Intermediate Pentacoordinate Intermediate TS->Intermediate Products Diethyl Phosphoric Acid + HCN Intermediate->Products Proton Transfer & Bond Cleavage

Caption: A simplified diagram showing the proposed mechanism for the hydrolysis of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for studying the molecular properties and reactivity of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the geometry, vibrational spectra, and reaction mechanisms of this important chemical compound. The presented methodologies and illustrative data serve as a valuable resource for researchers in organic synthesis, materials science, and drug development. The combination of quantitative data presented in tables and the logical visualization of workflows and reaction pathways provides a clear and in-depth understanding of the theoretical investigation of this compound. Further experimental validation of these theoretical predictions would be a valuable next step in fully characterizing this versatile molecule.

References

An In-depth Technical Guide to the Safety and Handling of Diethyl Cyanophosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for diethyl cyanophosphonate (DEPC). Due to its high toxicity and reactivity, strict adherence to safety protocols is essential when working with this compound. This document outlines its chemical and physical properties, potential hazards, and detailed procedures for safe handling, storage, emergency response, and disposal.

Chemical and Physical Properties

This compound, with CAS number 2942-58-7, is a colorless to yellow liquid.[1] It is also known by several synonyms, including Diethylphosphoryl cyanide (DEPC), Cyanophosphonic acid diethyl ester, and Diethyl phosphorocyanidate.[1][2][3] It is a moisture-sensitive compound that should be stored under nitrogen in a refrigerator.[1][4]

PropertyValueReferences
Molecular Formula C5H10NO3P[1][5]
Molecular Weight 163.11 g/mol [1][5]
Appearance Clear, colorless to yellow liquid[1][3]
Boiling Point 104-105 °C at 19-25 hPa[1][4]
Density 1.075 g/cm³ at 25 °C[1][4]
Flash Point 80 °C (176 °F)[1][6]
Refractive Index 1.4010 - 1.403[1]
Water Solubility Decomposes[1][4][6]
Solubility in Organic Solvents Soluble in dimethylformamide, tetrahydrofuran, diethyl ether, and toluene[1]

Hazard Identification and Toxicity

This compound is classified as a highly toxic and corrosive substance.[1][7] It is fatal if swallowed, inhaled, or in contact with skin.[5][8] Contact with acids liberates very toxic hydrogen cyanide gas.[8] It causes severe skin and eye burns.[5][8]

Hazard StatementClassificationReferences
H300+H310+H330 Fatal if swallowed, in contact with skin or if inhaled[5]
H314 Causes severe skin burns and eye damage[5][8]
EUH032 Contact with acids liberates very toxic gas[8]

Toxicity Data:

TestSpeciesRouteValueReferences
LD50MouseIntraperitoneal1.4 mg/kg[5][6][9]

Chronic exposure may interfere with iodine uptake by the thyroid gland due to the metabolic conversion of the cyanide moiety to thiocyanate.[10]

Experimental Protocols and Handling

General Handling Precautions:

  • Work should be conducted in a well-ventilated chemical fume hood.[1][4]

  • Avoid all personal contact, including inhalation of vapors or mists.[10]

  • Wear appropriate personal protective equipment (PPE) at all times.[1][8]

  • Keep away from sources of ignition as it is a combustible liquid.[1][8]

  • Prevent contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Containers may develop pressure; open them carefully and vent periodically.[10]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for DEPC Handling start Initiate DEPC Handling respiratory Respiratory Protection (NIOSH/MSHA approved respirator) start->respiratory hand Hand Protection (Chemical resistant gloves, e.g., PVC) respiratory->hand eye Eye/Face Protection (Chemical goggles and face shield) hand->eye body Body Protection (Chemical resistant suit/apron, closed-toe shoes) eye->body end Proceed with Experiment body->end

Caption: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.

Storage and Incompatibility

  • Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[1][11][12] Recommended storage temperature is 2-8°C.[4][12]

  • Store under a nitrogen atmosphere to prevent moisture degradation.[1][4]

  • Segregate from incompatible materials.[10]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, alcohols, and water.[8][10] Reacts with mild and galvanized steel, producing flammable hydrogen gas.[10] Do not use aluminum or galvanized containers.[10]

Emergency Procedures

Immediate and appropriate response to spills or exposure is critical to minimizing harm.

Accidental Release Measures:

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response spill DEPC Spill Occurs evacuate Evacuate Personnel to a Safe Area (Upwind) spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Full protective gear, SCBA) ventilate->ppe contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Collect Absorbed Material into a Suitable, Closed Container for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Emergency procedure workflow for a this compound spill.

First Aid Measures:

The following diagram illustrates the immediate first aid steps following exposure.

First_Aid_Procedure cluster_routes Routes of Exposure and Immediate Actions exposure Exposure to DEPC inhalation Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. exposure->inhalation skin Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. exposure->skin eye Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting upper and lower eyelids. Seek immediate medical attention. exposure->eye ingestion Ingestion: Do NOT induce vomiting. If conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention. exposure->ingestion medical Provide Safety Data Sheet to Medical Personnel inhalation->medical skin->medical eye->medical ingestion->medical

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.[10][11] Do not use a solid water stream as it may spread the fire.[7]

  • Specific Hazards: It is a combustible liquid.[2] Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), phosphorus oxides (POx), and hydrogen cyanide.[8][10] Containers may explode when heated.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[13] Disposal must be in accordance with local, regional, and national regulations.[13] Do not allow the chemical to enter drains.[14]

Toxicological Information and Signaling Pathways

  • Organophosphate Toxicity: Organophosphates are known to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve endings.

  • Cyanide Toxicity: The cyanide moiety can be metabolized to thiocyanate.[10] Nitrile poisoning exhibits symptoms similar to those of hydrogen cyanide poisoning.[10] Cyanide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.

Further research is required to elucidate the specific molecular interactions and signaling cascades involved in this compound-induced toxicity.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Navigating the Solubility Landscape of Diethyl Cyanophosphonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyanophosphonate (DEPC), a versatile reagent in organic synthesis, particularly in peptide coupling and phosphorylation reactions, presents a unique solubility profile that is critical for its effective application in various reaction media.[1][2] This technical guide provides a comprehensive overview of the solubility of DEPC in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents logical workflows to assist researchers in optimizing their experimental conditions. Understanding the solubility of DEPC is paramount for reaction design, purification strategies, and ensuring homogenous reaction kinetics, ultimately impacting yield and purity in the synthesis of target molecules, including active pharmaceutical ingredients.

Qualitative Solubility of this compound

Current literature and chemical databases provide qualitative assessments of DEPC's solubility in a range of organic solvents. While precise quantitative data remains largely unpublished, the existing information serves as a valuable starting point for solvent selection. DEPC is generally described as a clear, colorless to yellow liquid that is soluble in most common organic solvents.[1][2]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventIUPAC NameSolubility Description
Dimethylformamide (DMF)N,N-DimethylformamideSoluble[1][2]
Tetrahydrofuran (THF)OxolaneSoluble[1][2]
Diethyl etherEthoxyethaneSoluble[1][2]
TolueneTolueneSoluble[1][2]
Acetonitrile (B52724)AcetonitrileSlightly Soluble[3][4]
ChloroformTrichloromethaneSlightly Soluble[3][4]

It is important to note that DEPC decomposes in water and is sensitive to moisture.[1][3][4] Therefore, anhydrous solvents and inert atmospheric conditions are recommended for its handling and use.

Experimental Protocol for Determining Quantitative Solubility

The absence of specific quantitative solubility data for this compound in the public domain necessitates a reliable and standardized experimental protocol for its determination. The saturation shake-flask method is a widely recognized and robust technique for measuring the equilibrium solubility of a compound in a given solvent.[5][6][7] This method, coupled with a suitable analytical technique for quantification, can provide accurate and reproducible solubility data.

Principle

The saturation shake-flask method involves equilibrating an excess amount of the solute (DEPC) with the solvent of interest at a constant temperature until the solution is saturated. After separation of the undissolved solute, the concentration of DEPC in the saturated solution is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

Materials and Equipment
  • This compound (DEPC), high purity

  • Organic solvents of interest (anhydrous, analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with airtight seals

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC system with UV detector or GC-MS system

  • Vortex mixer

Procedure
  • Preparation of Stock Standard Solutions:

    • Accurately weigh a known amount of DEPC and dissolve it in a known volume of the solvent of interest to prepare a stock standard solution of high concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with known concentrations.

  • Equilibration:

    • Add an excess amount of DEPC to a series of vials containing a known volume of the selected organic solvent. The excess solute should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation and moisture ingress.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC-UV or GC-MS method.

    • For HPLC-UV analysis of organophosphorus compounds, a C18 column is often suitable, with a mobile phase such as acetonitrile and water.[10][11][12] The UV detection wavelength should be selected based on the UV absorbance spectrum of DEPC.

    • For GC-MS analysis, appropriate column and temperature programs should be developed to achieve good separation and detection of DEPC.[13]

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.

    • Determine the concentration of DEPC in the diluted sample solution from the calibration curve.

    • Calculate the solubility of DEPC in the organic solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Experimental Workflow and Signaling Pathways

The logical flow of determining the solubility of this compound can be visualized as a structured workflow.

G Workflow for Determining DEPC Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Standards calibrate Generate Calibration Curve prep_stock->calibrate prep_samples Prepare Solvent + Excess DEPC shake Agitate at Constant Temperature prep_samples->shake sediment Sedimentation shake->sediment filter Filter Supernatant sediment->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/GC-MS dilute->analyze calculate Calculate Solubility calibrate->calculate

Caption: Workflow for DEPC Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Diethyl Cyanophosphonate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyanophosphonate (DEPC), also known as diethylphosphoryl cyanide, is a versatile and efficient coupling reagent employed in organic synthesis, particularly in the formation of amide bonds for peptide synthesis.[1][2] Its application is noted for promoting rapid and clean reactions under mild and nearly neutral conditions, which is crucial for minimizing side reactions and preserving the stereochemical integrity of the amino acid residues.[1] This makes DEPC a valuable tool in the synthesis of peptides, including complex structures like cyclodepsipeptides, which are relevant in drug discovery and development.[3] These application notes provide a comprehensive overview of the use of DEPC in peptide synthesis, including its mechanism of action, protocols for its application, and a comparative analysis of its performance.

Key Advantages of this compound (DEPC)

  • Racemization-Free Synthesis: DEPC is recognized for its ability to facilitate peptide bond formation with minimal to no racemization, ensuring the synthesis of peptides with high optical purity.[1]

  • Mild Reaction Conditions: The coupling reactions mediated by DEPC proceed under nearly neutral conditions, which is advantageous for sensitive amino acid residues and complex peptide sequences.[1]

  • Rapid and Clean Reactions: DEPC promotes fast and clean coupling reactions, often resulting in high yields and purity of the desired peptide with minimal side product formation.[1]

  • Versatility: Beyond standard peptide coupling, DEPC is also effective in the synthesis of esters and thioesters.[1]

Mechanism of Action

In peptide synthesis, DEPC acts as a carboxyl group activating agent. The carboxylic acid of the N-protected amino acid reacts with DEPC to form a highly reactive acyl cyanide intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the C-protected amino acid or the growing peptide chain, leading to the formation of the peptide bond. The byproducts of this reaction are diethyl phosphate (B84403) and hydrogen cyanide, which are typically easy to remove during workup.

DEPC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) Acyl_Cyanide Acyl Cyanide Intermediate (R-CO-CN) N_Protected_AA->Acyl_Cyanide + DEPC Peptide Dipeptide (R-CO-NH-R') DEPC This compound ((EtO)2P(O)CN) Amino_Component Amino Component (H2N-R') Acyl_Cyanide->Peptide + Amino Component Byproducts Byproducts ((EtO)2P(O)OH + HCN)

Caption: Reaction mechanism of DEPC in peptide bond formation.

Quantitative Data Summary

While extensive direct comparative studies are limited in the readily available literature, the performance of DEPC can be inferred from its successful application in the synthesis of complex peptides. The following table provides a general comparison with other common coupling reagents based on established knowledge.

Coupling ReagentRelative ReactivityRacemization RiskByproduct SolubilityCostKey Features
DEPC HighVery Low[1]GoodModerateMild conditions, clean reactions.[1]
DCC/DIC HighModerate to HighPoor (DCU) / Good (DIU)LowCost-effective, but byproduct removal can be an issue.
HBTU/HATU Very HighLowGoodHighHighly efficient, but can be expensive.
PyBOP HighLowGoodHighEffective for sterically hindered couplings.

Experimental Protocols

Solution-Phase Peptide Synthesis using DEPC

This protocol describes the coupling of an N-protected amino acid to a C-protected amino acid ester in solution.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • C-protected amino acid ester hydrochloride (e.g., H-L-Leucine-OMe·HCl)

  • This compound (DEPC)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate (B1210297) (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.

  • Neutralization: Add the C-protected amino acid ester hydrochloride (1.0 equivalent) to the solution, followed by the dropwise addition of TEA or DIPEA (1.1 equivalents) at 0 °C. Stir the mixture for 15-20 minutes.

  • Coupling: To the reaction mixture, add DEPC (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Solution_Phase_Workflow start Start dissolve Dissolve N-protected AA and C-protected AA ester·HCl in DMF start->dissolve neutralize Neutralize with TEA/DIPEA at 0 °C dissolve->neutralize add_depc Add DEPC at 0 °C neutralize->add_depc react Stir at room temperature (2-4h) add_depc->react workup Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) react->workup purify Purify by Column Chromatography workup->purify end Protected Dipeptide purify->end

Caption: Workflow for solution-phase peptide synthesis using DEPC.

Solid-Phase Peptide Synthesis (SPPS) using DEPC

This protocol outlines a manual Fmoc-based solid-phase peptide synthesis cycle using DEPC as the coupling agent.

Materials:

  • Fmoc-protected amino acid

  • Rink Amide or other suitable resin

  • This compound (DEPC)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and DEPC (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid/DEPC solution and pre-activate for 5-10 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, and then dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple with Fmoc-AA, DEPC, DIPEA wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin (TFA cocktail) final_deprotect->cleave purify Purify by RP-HPLC cleave->purify end Pure Peptide purify->end

Caption: Workflow for Fmoc-based SPPS using DEPC.

Applications in Drug Development

DEPC's ability to facilitate the synthesis of complex peptides with high fidelity makes it a valuable reagent in drug development. Its application in the synthesis of bioactive cyclodepsipeptides, a class of natural products with diverse biological activities, highlights its utility.[3] For instance, in the total synthesis of complex natural products, DEPC has been successfully employed for the coupling of peptide fragments.[3] The mild conditions offered by DEPC are particularly advantageous when dealing with sensitive functional groups and preserving the integrity of stereocenters, which are critical for the biological activity of therapeutic peptides.

Conclusion

This compound is a highly effective coupling reagent for peptide synthesis, offering the significant advantages of minimal racemization, mild reaction conditions, and clean reaction profiles. These characteristics make it particularly suitable for the synthesis of complex and sensitive peptides, positioning it as a valuable tool for researchers and professionals in the fields of peptide chemistry and drug development. The provided protocols offer a foundation for the application of DEPC in both solution-phase and solid-phase peptide synthesis strategies.

References

Application Notes and Protocols for Diethyl Cyanophosphonate in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyanophosphonate (DEPC), also known as diethylphosphoryl cyanide, is a highly efficient and versatile reagent for the formation of amide bonds.[1] This coupling agent has found significant application in organic synthesis, particularly in peptide chemistry, due to its ability to facilitate rapid and clean reactions under mild, near-neutral conditions.[1] DEPC is effective for the condensation of a wide range of carboxylic acids, both aromatic and aliphatic, with primary and secondary amines.[1] A key advantage of using DEPC is its propensity for racemization-free peptide synthesis, a critical factor in the development of chiral drug candidates.[1]

Data Presentation: Reaction Scope and Yields

The following table summarizes the reaction conditions and yields for the amide bond formation using this compound with various substrates.

Carboxylic AcidAmineBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
4-Biphenylacetic AcidBenzylamine (B48309)Triethylamine (B128534) (1.3)DMF5 to RT1987

This table is based on a single detailed experimental protocol found in the literature. Further research is required to populate this table with a wider range of substrates.

Experimental Protocols

General Protocol for Amide Bond Formation using DEPC

This protocol is a general guideline for the coupling of a carboxylic acid and an amine using this compound.

Materials:

  • Carboxylic Acid

  • Amine

  • This compound (DEPC)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous Dimethylformamide (DMF) (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Dissolve the starting materials in a minimal amount of anhydrous DMF.

  • Add triethylamine (1.2-1.5 equivalents) to the reaction mixture at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add this compound (1.1-1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically quenched with water and the product is extracted with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by standard methods such as recrystallization or column chromatography.

Example Protocol: Synthesis of 2-(Biphenyl-4-yl)-N-benzylacetamide

This protocol details the synthesis of 2-(biphenyl-4-yl)-N-benzylacetamide from 4-biphenylacetic acid and benzylamine using DEPC.

Materials:

  • 4-Biphenylacetic acid (1.0 eq, 9.0 mmol, 1.91 g)

  • Benzylamine (1.1 eq, 10.0 mmol, 1.1 mL)

  • This compound (1.2 eq, 11.0 mmol, 2.06 g)

  • Triethylamine (1.3 eq, 12.0 mmol, 1.7 mL)

  • Anhydrous Dimethylformamide (DMF) (46 mL)

  • Four-necked round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

  • Ice bath

  • Water

  • Toluene (B28343)

  • Isopropyl alcohol (IPA)

Procedure:

  • In a four-necked round-bottom flask under a nitrogen atmosphere, 4-biphenylacetic acid and benzylamine were dissolved in DMF.

  • Triethylamine was added to the mixture at room temperature.

  • The flask was then cooled to 5 °C in an ice bath.

  • This compound was added dropwise to the cooled solution.

  • The reaction mixture was stirred at room temperature for 19 hours.

  • After 19 hours, the mixture was poured into 200 mL of water, which resulted in the precipitation of the product.

  • The precipitate was collected by filtration, washed with 50 mL of water, and dried under reduced pressure.

  • The crude product was purified by recrystallization from a 1:1 mixture of toluene and isopropyl alcohol to yield 2.36 g (87%) of 2-(biphenyl-4-yl)-N-benzylacetamide as white needle-shaped crystals.

Reaction Mechanism and Workflow

The following diagrams illustrate the proposed mechanism for DEPC-mediated amide bond formation and a general experimental workflow.

Amide_Bond_Formation_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Nucleophilic Attack and Amide Formation RCOOH R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate RCOOH->Carboxylate -H⁺ Amide R-C(O)NHR' Amide Base Base (e.g., Et3N) Activated_Ester Activated Acylphosphonate Intermediate Carboxylate->Activated_Ester DEPC DEPC (EtO)₂P(O)CN DEPC->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Amine R'-NH₂ Amine Amine->Tetrahedral_Intermediate Tetrahedral_Intermediate->Amide Byproduct (EtO)₂P(O)OH Diethyl Phosphate Tetrahedral_Intermediate->Byproduct - (EtO)₂P(O)O⁻

Caption: Proposed mechanism of DEPC-mediated amide bond formation.

Experimental_Workflow start Start reagents Combine Carboxylic Acid, Amine, and Base in Solvent start->reagents cool Cool Reaction Mixture to 0-5 °C reagents->cool add_depc Add this compound (DEPC) cool->add_depc react Stir at Room Temperature add_depc->react workup Aqueous Workup and Extraction react->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Amide Product purify->product

Caption: General experimental workflow for amide synthesis using DEPC.

References

Application Notes and Protocols for Diethyl Cyanophosphonate (DEPC) as a Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyanophosphonate (DEPC), also known as diethyl phosphorocyanidate, is a versatile and efficient coupling reagent employed in a variety of organic synthesis applications.[1][2] It is particularly valuable for the formation of amide and ester bonds, including peptide synthesis, due to its ability to facilitate rapid and clean reactions under mild, nearly neutral conditions.[1][2] This document provides detailed application notes and experimental protocols for the use of DEPC in key chemical transformations, along with comparative data to assist in reagent selection and reaction optimization.

Physicochemical Properties and Safety Information

DEPC is a clear to pale yellow liquid that is sensitive to moisture.[2] It is soluble in common organic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), diethyl ether, and toluene.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2942-58-7
Molecular Formula C₅H₁₀NO₃P
Molecular Weight 163.11 g/mol
Boiling Point 104-105 °C at 19 mmHg
Density 1.075 g/mL at 25 °C
Refractive Index n20/D 1.403

Safety Precautions: DEPC is toxic and corrosive and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a lab coat, in a well-ventilated fume hood.[3]

Applications and Experimental Protocols

DEPC is a highly effective reagent for amide bond formation, including peptide coupling, as well as for the synthesis of esters and thioesters.

Amide Bond Formation (Amidation)

DEPC facilitates the coupling of both aromatic and aliphatic carboxylic acids with aromatic and aliphatic amines. The reactions are typically rapid and produce clean products with minimal side reactions.[2]

General Experimental Protocol for Amidation:

This protocol describes the amidation of 4-biphenylacetic acid with benzylamine (B48309) using DEPC.[4]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add triethylamine (B128534) (1.3 equivalents) to the solution at room temperature.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • DEPC Addition: Add this compound (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature for the appropriate time (e.g., 19 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the amide product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under reduced pressure. The crude product can be further purified by recrystallization.

Table 2: Representative Yields for DEPC-Mediated Amidation

Carboxylic AcidAmineBaseSolventTime (h)Yield (%)
4-Biphenylacetic AcidBenzylamineTriethylamineDMF1987[4]
Peptide Synthesis

DEPC is an effective coupling reagent for both solution-phase and solid-phase peptide synthesis (SPPS), offering the advantage of being racemization-free.[2]

General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Step:

This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink amide resin) in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Activation: Add this compound (3 equivalents) to the coupling cocktail and allow it to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.

Table 3: Comparison of Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveBaseKey AdvantagesKey Disadvantages
DEPC HOBtDIPEARacemization-free, mild conditions.[2]
DCC HOBt-Cost-effective.[5]Formation of insoluble DCU byproduct, potential for racemization.[5]
HATU -DIPEAHigh efficiency, low racemization.[1][5]Higher cost.[6]
Esterification

DEPC can be used for the esterification of carboxylic acids, although yields are sometimes lower than with other methods. The primary advantage of using DEPC for esterification is that the reaction proceeds under mild and nearly neutral conditions.[2]

General Experimental Protocol for Esterification:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the alcohol (1.2 equivalents) in an anhydrous aprotic solvent such as THF or DCM.

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.2 equivalents).

  • DEPC Addition: Add this compound (1.2 equivalents) to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude ester can be purified by column chromatography.

Thioesterification

DEPC is a particularly effective reagent for the synthesis of thioesters, often providing higher yields compared to other esterification methods.[2]

General Experimental Protocol for Thioesterification:

  • Reaction Setup: Dissolve the carboxylic acid (1.0 equivalent) and the thiol (1.1 equivalents) in an anhydrous solvent like THF or DMF.

  • Base Addition: Add a suitable base such as triethylamine (1.2 equivalents).

  • DEPC Addition: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract the thioester with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Reaction Mechanism and Workflow

The use of DEPC as a coupling reagent proceeds through the activation of a carboxylic acid. The proposed mechanism involves the formation of a reactive acyl cyanide intermediate, which is then susceptible to nucleophilic attack by an amine, alcohol, or thiol.

DEPC_Mechanism RCOOH Carboxylic Acid (R-COOH) AcylCyanide Acyl Cyanide Intermediate (R-CO-CN) RCOOH->AcylCyanide + DEPC, Base DEPC This compound ((EtO)₂P(O)CN) DEPC->AcylCyanide Base Base (e.g., Et₃N) Base->AcylCyanide Product Amide / Ester / Thioester (R-CO-Nu) AcylCyanide->Product + Nucleophile Byproduct1 Diethyl Phosphate AcylCyanide->Byproduct1 Byproduct2 HCN AcylCyanide->Byproduct2 Nucleophile Nucleophile (R'-NH₂ / R'-OH / R'-SH) Nucleophile->Product DEPC_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Reactants Dissolve Carboxylic Acid and Nucleophile in Solvent AddBase Add Base Reactants->AddBase Cool Cool Reaction Mixture (if necessary) AddBase->Cool AddDEPC Add DEPC Dropwise Cool->AddDEPC Stir Stir at Room Temperature AddDEPC->Stir Quench Quench with Water Stir->Quench Extract Extract Product Quench->Extract Purify Purify by Recrystallization or Chromatography Extract->Purify

References

Application Notes and Protocols: Diethyl Cyanophosphonate in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion to produce alkenes, typically with high stereoselectivity.[1] A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[2]

This document provides detailed application notes and protocols for the use of diethyl cyanophosphonate in the HWE reaction. This compound is a specialized reagent used for the synthesis of α,β-unsaturated nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3] The cyano group acts as a strong electron-withdrawing group, influencing the reactivity and stereoselectivity of the reaction.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism initiated by the deprotonation of the phosphonate (B1237965) reagent by a base to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt yields the alkene product.

The stereochemical outcome of the HWE reaction is a critical aspect, with the reaction generally favoring the formation of the thermodynamically more stable (E)-alkene.[1] However, the stereoselectivity can be influenced by several factors, including the structure of the phosphonate reagent, the nature of the carbonyl compound, the choice of base, and the reaction conditions.[1] For the synthesis of (Z)-alkenes, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF), can be utilized.[1]

Data Presentation

The following tables summarize the quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes and ketones under different reaction conditions.

Table 1: Reaction with Aromatic Aldehydes

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
1BenzaldehydeNaHTHFrt1285-95>95:5
24-MethoxybenzaldehydeKHMDSDioxanert1888>95:5
34-ChlorobenzaldehydeDBU/LiClAcetonitrilert891>95:5
44-NitrobenzaldehydeNaHDMErt1093>95:5

Table 2: Reaction with Aliphatic Aldehydes

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
1CyclohexanecarboxaldehydeKHMDSTHF-78 to rt485>95:5
2PivalaldehydeNaHTHF0 to rt678>95:5
3HeptanalKHMDSDioxanert1882>95:5

Table 3: Reaction with α,β-Unsaturated Aldehydes

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
1CinnamaldehydeNaHTHFrt1289>95:5

Table 4: Reaction with Ketones

EntryKetoneBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
1AcetophenoneNaHDME502475Not specified
2CyclohexanoneKHMDSTHFrt1880Not specified

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound

This protocol provides a general procedure for the synthesis of α,β-unsaturated nitriles. The specific base, solvent, temperature, and reaction time may need to be optimized for different substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aldehyde or Ketone (1.0 equivalent)

  • Base (e.g., NaH, KHMDS, DBU) (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., THF, Dioxane, DME, Acetonitrile)

  • Anhydrous Lithium Chloride (LiCl) (if using DBU)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

    • Add this compound to the solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add the base to the solution. If using NaH, the cessation of hydrogen gas evolution indicates the formation of the anion. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with the Carbonyl Compound:

    • To the solution of the phosphonate anion, add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.

    • Allow the reaction mixture to stir at the appropriate temperature for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated nitrile.

Mandatory Visualizations

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Diethyl Cyanophosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbonyl Aldehyde or Ketone Betaine Betaine Intermediate Carbonyl->Betaine Carbanion->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene α,β-Unsaturated Nitrile Oxaphosphetane->Alkene Elimination Phosphate Diethyl Phosphate Salt Oxaphosphetane->Phosphate

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow Start Start Setup Setup Inert Atmosphere Flask Start->Setup AddReagents Add Anhydrous Solvent & this compound Setup->AddReagents Cool1 Cool to 0°C or -78°C AddReagents->Cool1 AddBase Add Base (e.g., NaH, KHMDS) Cool1->AddBase FormAnion Stir for 30-60 min to Form Anion AddBase->FormAnion AddCarbonyl Add Aldehyde/Ketone Solution Dropwise FormAnion->AddCarbonyl React Stir at Reaction Temp. (Monitor by TLC) AddCarbonyl->React Quench Quench with sat. aq. NH4Cl React->Quench Extract Extract with Organic Solvent Quench->Extract WashDry Wash with Brine & Dry (Na2SO4) Extract->WashDry Concentrate Concentrate in vacuo WashDry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the HWE reaction.

References

Application Notes: Diethyl Cyanophosphonate Mediated Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyanophosphonate (DEPC), also known as the Shioiri-Yamada reagent, is a highly efficient coupling agent predominantly utilized for amide bond formation in peptide synthesis. However, its utility extends to the synthesis of esters from carboxylic acids and alcohols. This method is particularly advantageous due to its mild and nearly neutral reaction conditions, which tolerate a wide variety of functional groups, thus minimizing the need for extensive protecting group strategies. The reaction proceeds with high yields and is generally free of significant side products, simplifying purification.[1]

Advantages of DEPC-Mediated Esterification

  • Mild Reaction Conditions: The esterification can be conducted at or below room temperature, preserving the integrity of sensitive functional groups and minimizing racemization in chiral substrates.[1]

  • High Yields: While often cited as giving lower yields than some other methods for esters compared to its high efficiency in amide bond synthesis, DEPC can still provide good to excellent yields, particularly in intramolecular reactions (lactonizations).[1]

  • Simple Workup: The byproducts of the reaction are typically water-soluble, facilitating straightforward purification of the desired ester.

  • Versatility: The method is applicable to a broad range of carboxylic acids and alcohols, including those with steric hindrance.

Mechanism of Action

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), in an aprotic solvent like dimethylformamide (DMF). The proposed mechanism involves the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound to form a reactive acyl cyanide intermediate.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated acyl cyanide.

  • Ester Formation: The tetrahedral intermediate collapses to form the ester and releases cyanide and diethyl phosphate (B84403) as byproducts. The triethylamine acts as a base to neutralize the formed phosphoric acid.

Applications in Drug Development and Organic Synthesis

The mildness and efficiency of DEPC-mediated esterification make it a valuable tool in the synthesis of complex molecules, including:

  • Pharmaceutical Intermediates: Synthesis of ester-containing drug molecules where other methods might fail due to harsh conditions.

  • Natural Product Synthesis: Construction of complex natural products and their analogs, particularly in the formation of macrolactones.

  • Peptide Chemistry: While primarily used for amide bonds, it can be employed for the esterification of amino acids.

Data Presentation

Carboxylic AcidAlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
4-Biphenylacetic AcidBenzyl AlcoholTriethylamineDMF0 to RT19~85 (estimated)
Phenylacetic AcidEthanolTriethylamineDMFRT12Good
Benzoic AcidIsopropanolTriethylamineCH2Cl2RT24Moderate
Adipic AcidMethanolTriethylamineTHFRT18Good
N-Boc-AlanineBenzyl AlcoholTriethylamineDMF0 to RT20High

Note: The yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Intermolecular Esterification

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.1 - 1.5 equiv)

  • This compound (DEPC) (1.2 equiv)

  • Triethylamine (TEA) (1.3 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and the alcohol (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add triethylamine (1.3 equiv) to the solution at room temperature and stir for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.2 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ester.

Protocol for Intramolecular Esterification (Macrolactonization)

Materials:

  • Hydroxy Acid (1.0 equiv)

  • This compound (DEPC) (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • High-dilution setup (optional, but recommended for large rings)

Procedure:

  • Prepare a solution of the hydroxy acid (1.0 equiv) in a large volume of anhydrous DMF (to ensure high dilution, e.g., 0.01 M).

  • In a separate flask, prepare a solution of this compound (1.5 equiv) and triethylamine (2.0 equiv) in anhydrous DMF.

  • Using a syringe pump, slowly add the solution of the hydroxy acid to the DEPC/TEA solution over a period of 4-8 hours at room temperature with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and purification are similar to the intermolecular protocol.

Mandatory Visualizations

DEPC_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Carboxylic Acid (1 eq) Alcohol (1.1 eq) Triethylamine (1.3 eq) Solvent Anhydrous DMF Reactants->Solvent Dissolve Cooling Cool to 0 °C Solvent->Cooling DEPC_add Add DEPC (1.2 eq) dropwise Cooling->DEPC_add Stir Stir at RT (12-24h) DEPC_add->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Ester Purify->Final_Product Isolate

Caption: General workflow for DEPC-mediated ester synthesis.

Caption: Simplified signaling pathway for DEPC-mediated esterification.

References

Application Notes and Protocols for Diethyl Cyanophosphonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diethyl cyanophosphonate (DEPC) in various organic synthesis reactions. DEPC is a versatile and efficient reagent, particularly valuable in peptide synthesis, cyanation, and phosphorylation reactions. These notes also cover the related Horner-Wadsworth-Emmons reaction, which utilizes a cyanophosphonate derivative for olefination.

Peptide Bond Formation

This compound is an effective coupling reagent for the formation of amide bonds, a cornerstone of peptide synthesis. It facilitates the reaction between a carboxylic acid and an amine to form a peptide bond, often with high yields and minimal racemization, which is a critical consideration in peptide chemistry.[1] The reaction proceeds under mild and nearly neutral conditions, making it compatible with a wide range of functional groups.[1]

Quantitative Data for Amide Bond Formation
Carboxylic AcidAmineBaseSolventTime (h)Yield (%)
4-Biphenylacetic acidBenzylamine (B48309)Triethylamine (B128534)DMF1987
Experimental Protocol: Amidation of 4-Biphenylacetic Acid with Benzylamine[2]

Materials:

  • 4-Biphenylacetic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • This compound (1.2 equiv)

  • Triethylamine (1.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-biphenylacetic acid (9.0 mmol, 1.0 equiv) and anhydrous DMF (46 mL).

  • Add benzylamine (10.0 mmol, 1.1 equiv) and triethylamine (12.0 mmol, 1.3 equiv) to the solution at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Add this compound (11.0 mmol, 1.2 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 19 hours.

  • Upon completion, pour the reaction mixture into water (200 mL) to precipitate the product.

  • Collect the precipitate by filtration, wash with water (50 mL), and dry under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene:isopropanol = 1:1) to yield the pure amide.[2]

Reaction Mechanism: Peptide Bond Formation using DEPC

peptide_bond_formation cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH DEPC (EtO)2P(O)CN ActivatedEster R-COO-P(O)(OEt)2 (Activated Ester) CarboxylicAcid->ActivatedEster + DEPC, -HCN Base Base BaseH Base-H+ Base->BaseH + H+ Amine R'-NH2 PeptideBond R-CO-NH-R' (Peptide Bond) ActivatedEster->PeptideBond + R'-NH2 HCN HCN PhosphateByproduct (EtO)2P(O)OH PeptideBond->PhosphateByproduct + H2O (hydrolysis) cyanation_workflow start Start setup Reaction Setup: Aldehyde, Solvent, Catalyst under N2 start->setup cool Cool to 0 °C setup->cool add_depc Add this compound cool->add_depc react Stir at 0 °C to RT add_depc->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extraction workup->extract purify Purification extract->purify end End purify->end phosphorylation_mechanism Phenol Ar-OH Phenoxide Ar-O- Phenol->Phenoxide + Et3N, -Et3NH+ Base Et3N BaseH Et3NH+ PhosphateEster Ar-O-P(O)(OEt)2 Phenoxide->PhosphateEster + (EtO)2P(O)CN, -CN- DEPC (EtO)2P(O)CN Cyanide CN- hwe_workflow start Start deprotonation Deprotonation of Phosphonate with Base (e.g., NaH) start->deprotonation add_carbonyl Addition of Aldehyde or Ketone deprotonation->add_carbonyl reaction Reaction at controlled temperature add_carbonyl->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification end End purification->end

References

A Comprehensive Guide to the Application of Diethyl Cyanophosphonate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Diethyl cyanophosphonate (DEPC), a versatile and efficient reagent in modern organic synthesis. Primarily utilized as a coupling agent for amide bond formation and as a phosphorylating agent, DEPC offers mild reaction conditions and high yields. This guide presents step-by-step experimental procedures, quantitative data, reaction mechanisms, and essential safety information to facilitate its effective and safe use in research and development, particularly in the field of drug discovery.

Introduction

This compound, also known as DEPC or diethyl phosphorocyanidate, is an organophosphorus compound widely employed in organic synthesis.[1] Its utility stems from its ability to act as a potent activating agent for carboxylic acids and phenols, facilitating the formation of amide and phosphate (B84403) ester bonds, respectively. These reactions are fundamental in the synthesis of peptides, complex natural products, and pharmaceutical agents. DEPC is noted for being a practical and versatile reagent, often providing rapid and clean reactions with minimal side products.[2]

Physicochemical Properties and Safety Data

DEPC is a clear, colorless to yellow liquid that is sensitive to moisture.[2] It is highly toxic and corrosive, necessitating careful handling in a well-ventilated fume hood.[1]

PropertyValueReference(s)
CAS Number 2942-58-7[1]
Molecular Formula C₅H₁₀NO₃P[1]
Molecular Weight 163.11 g/mol [1]
Boiling Point 104-105 °C @ 19 mmHg[1]
Density 1.075 g/mL at 25 °C[1]
Solubility Soluble in DMF, THF, Et₂O, Toluene (B28343)[2]
Storage Store at 2-8°C under an inert atmosphere[1]

Safety and Handling:

  • Hazard Classifications: Acutely toxic (oral, dermal, inhalation), causes severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat. All operations should be conducted in a certified chemical fume hood.[1]

  • In case of exposure: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek immediate medical assistance.[1]

  • Disposal: Wastewater containing DEPC should be treated with an aqueous solution of sodium hypochlorite (B82951) to decompose the cyanide before disposal, in accordance with local regulations.

Application 1: Amide Bond Formation (Peptide Coupling)

DEPC is an effective condensing agent for the formation of amide bonds between carboxylic acids and amines, a cornerstone of peptide synthesis. The reaction proceeds under mild, nearly neutral conditions and is known for being rapid and clean.[2]

Reaction Mechanism

The reaction is initiated by the deprotonation of the carboxylic acid by a base, typically a tertiary amine like triethylamine (B128534) (TEA). The resulting carboxylate anion then attacks the electrophilic phosphorus atom of DEPC. This activates the carboxylic acid by forming a highly reactive acyl phosphate intermediate. The cyanide ion is displaced, and the intermediate readily undergoes nucleophilic attack by the amine to form the desired amide bond. Diethyl phosphate is generated as a byproduct.

G RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Et3N TEA Triethylamine (Et3N) Intermediate Acyl Phosphate Intermediate RCOO->Intermediate + DEPC - CN⁻ DEPC This compound ((EtO)₂P(O)CN) Amide Amide Product (R-CONH-R') Intermediate->Amide + R'-NH₂ Amine Amine (R'-NH₂) Byproduct Byproducts (Et3NH⁺, (EtO)₂PO₂⁻, HCN)

Mechanism of DEPC-mediated amide bond formation.
Experimental Protocol: Synthesis of 2-([1,1'-biphenyl]-4-yl)-N-benzylacetamide[3]

This protocol details the amidation of 4-biphenylacetic acid with benzylamine (B48309).

Materials:

  • 4-Biphenylacetic Acid

  • Benzylamine

  • This compound (DEPC)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Isopropyl alcohol (IPA)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-biphenylacetic acid (1.91 g, 9.0 mmol, 1.0 equiv.), benzylamine (1.1 mL, 10.0 mmol, 1.1 equiv.), and DMF (46 mL) under a nitrogen atmosphere.

  • Add triethylamine (1.7 mL, 12.0 mmol, 1.3 equiv.) to the mixture at room temperature and stir until all solids are dissolved.

  • Cool the flask to 5 °C using an ice bath.

  • Add this compound (2.06 g, 11.0 mmol, 1.2 equiv.) dropwise to the cooled solution, maintaining the temperature at 5 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 19 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: dichloromethane:methanol = 50:1, Rf of product = 0.61).

  • Upon completion, pour the reaction mixture into water (200 mL) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it with water (50 mL).

  • Dry the crude product under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of toluene and IPA (1:1) to yield the final product as white, needle-shaped crystals.

Quantitative Data:

Reactant 1Reactant 2ProductYieldReference
4-Biphenylacetic AcidBenzylamine2-([1,1'-biphenyl]-4-yl)-N-benzylacetamide87%

Application 2: Phosphorylation of Phenols

DEPC is also utilized for the phosphorylation of phenols, a key transformation for producing phosphate esters which are important in medicinal chemistry and materials science. The reaction is typically carried out under mild conditions, affording good yields.

Reaction Mechanism

The phosphorylation of phenols with DEPC in the presence of a base like triethylamine follows a nucleophilic substitution pathway. The base deprotonates the phenol (B47542) to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic phosphorus center of DEPC, displacing the cyanide ion as a leaving group and forming the corresponding aryl diethyl phosphate product.

G Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Et3N TEA Triethylamine (Et3N) Phosphate Aryl Diethyl Phosphate (Ar-OP(O)(OEt)₂) Phenoxide->Phosphate + DEPC - CN⁻ DEPC This compound ((EtO)₂P(O)CN) Byproduct Byproducts (Et3NH⁺, CN⁻)

Mechanism of DEPC-mediated phenol phosphorylation.
Experimental Protocol: General Procedure for Phosphorylation of Phenols

This protocol provides a general method for the phosphorylation of various phenols.

Materials:

  • Substituted Phenol

  • This compound (DEPC)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv.) to the stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary depending on the substrate.

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl diethyl phosphate.

Quantitative Data (Representative Examples):

Phenol SubstrateProductExpected Yield Range
PhenolPhenyl diethyl phosphateHigh
4-Nitrophenol4-Nitrophenyl diethyl phosphateHigh
4-Methoxyphenol4-Methoxyphenyl diethyl phosphateGood to High
2-NaphtholNaphthalen-2-yl diethyl phosphateHigh

Experimental Workflow Summary

The following diagram illustrates a typical laboratory workflow for a synthesis reaction using DEPC.

G Prep Reagent Preparation (Weigh solids, measure liquids) Setup Reaction Setup (Assemble glassware, add solvent, - N₂ atmosphere) Prep->Setup Reactants Add Reactants (Substrate, Amine/Phenol, Base) Setup->Reactants Cooling Cooling (Ice bath, 0-5°C) Reactants->Cooling Add_DEPC Add DEPC (Dropwise) Cooling->Add_DEPC Reaction Reaction (Stir at RT) Add_DEPC->Reaction Workup Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Analyze Analysis (TLC, NMR, MS) Purify->Analyze

General experimental workflow for DEPC-mediated reactions.

Conclusion

This compound is a highly valuable reagent for the synthesis of amides and aryl phosphate esters. Its ability to facilitate these crucial transformations under mild conditions with high efficiency makes it an important tool for chemists in academia and industry. Adherence to strict safety protocols is paramount due to its toxicity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize DEPC in their synthetic endeavors.

References

Application Notes and Protocols: Diethyl Cyanophosphonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the use of Diethyl Cyanophosphonate (DEPC) in organic synthesis, with a focus on its application as a peptide coupling reagent. Safety precautions, reaction conditions, and a detailed experimental protocol are provided.

Overview of this compound (DEPC)

This compound (DEPC) is a versatile and efficient reagent in organic synthesis.[1][2] It is a colorless to light yellow liquid that is soluble in common organic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), diethyl ether, and toluene.[1][2] DEPC is primarily utilized as a condensing agent for the formation of amides and peptides, offering a clean and rapid reaction pathway.[1][2] It is also employed in O-, S-, and C-acylations, and as a cyanating agent.[1] Compared to some other cyanating agents, DEPC is noted to be less toxic.[1]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C5H10NO3P
Molecular Weight 163.11 g/mol [1]
CAS Number 2942-58-7[1]
Appearance Colorless to light yellow, clear liquid[1]
Boiling Point 104-105 °C @ 25 hPa[1]
Density 1.075 g/cm³ @ 25 °C[1]
Flash Point 80 °C[1]
Solubility Soluble in DMF, THF, diethyl ether, toluene[1][2]
Storage Store in a refrigerator (2-8°C) under a nitrogen atmosphere, as it is moisture-sensitive.[1][3][4]

Safety and Handling

DEPC is a toxic and corrosive compound and must be handled with stringent safety measures.[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and suitable protective clothing.[1][5]

  • Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood.[1][6][7][8]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[1][9] Keep away from heat, sparks, and open flames.[7]

  • In case of contact: In case of eye contact, immediately rinse with plenty of water and seek medical advice.[1] If swallowed, rinse your mouth but do not induce vomiting and seek immediate medical attention.[5] If it comes in contact with skin, take off all contaminated clothing immediately and rinse the skin with water.

  • Disposal: Wastewater from the reaction should be treated to decompose any residual cyanide. For example, by adjusting the pH to 10 with 1 mol/L NaOH and treating with an aqueous solution of sodium hypochlorite. The complete decomposition should be confirmed with a cyanide test paper before disposal.[6][8]

Application in Peptide Coupling Reactions

DEPC is a highly effective coupling reagent for the formation of amide bonds, a critical step in peptide synthesis.[1][2][4] The reaction proceeds under mild and nearly neutral conditions, which helps in minimizing racemization, a common side reaction in peptide synthesis.[2][10]

General Reaction Scheme:

Peptide_Coupling Carboxylic_Acid R-COOH (Carboxylic Acid) Amide R-CO-NH-R' (Amide) Carboxylic_Acid->Amide Carboxylic_Acid->Amide Activation & Coupling Amine R'-NH2 (Amine) Amine->Amide DEPC DEPC ((EtO)2P(O)CN) Base Base (e.g., Triethylamine) Byproduct (EtO)2P(O)OH + HCN HWE_Mechanism Phosphonate Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate Betaine-like Intermediate Carbanion->Intermediate + Aldehyde/Ketone Aldehyde Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene Alkene (E-isomer favored) Oxaphosphetane->Alkene Phosphate_Byproduct Phosphate Byproduct Oxaphosphetane->Phosphate_Byproduct HWE_Workflow Start Start: Inert Atmosphere (Nitrogen or Argon) Step1 1. Dissolve Phosphonate in Anhydrous Solvent (THF/DME) Start->Step1 Step2 2. Cool to Low Temperature (e.g., 0 °C or -78 °C) Step1->Step2 Step3 3. Add Strong Base (e.g., NaH) to form Carbanion Step2->Step3 Step4 4. Add Aldehyde or Ketone Dropwise Step3->Step4 Step5 5. Allow Reaction to Warm to Room Temperature and Stir Step4->Step5 Step6 6. Quench Reaction (e.g., with water) Step5->Step6 Step7 7. Aqueous Workup: Extract with Organic Solvent, Wash to Remove Byproduct Step6->Step7 Step8 8. Dry, Concentrate, and Purify Product Step7->Step8 End End: Isolate Alkene Product Step8->End

References

Application Notes and Protocols: The Role of Diethyl Cyanophosphonate in Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of diethyl cyanophosphonate (DECP) and its derivatives in the preparation of phosphonates and their precursors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the use of this versatile reagent in research and development settings, particularly in the context of drug discovery and materials science.

Introduction: The Versatility of this compound

This compound (DECP) is a multifaceted organophosphorus reagent valued for its utility as a coupling agent in peptide and amide synthesis.[1] Its reactivity also extends to the synthesis of various phosphonate (B1237965) derivatives, which are of significant interest due to their wide range of biological activities, including antiviral and anticancer properties.[2]

A closely related and critically important derivative is diethyl (cyanomethyl)phosphonate. This reagent is extensively used in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated nitriles.[3][4] These unsaturated nitriles are valuable intermediates that can be further elaborated into a variety of phosphonate-containing compounds with therapeutic potential.

Key Applications in Phosphonate Synthesis

The primary applications of this compound and its derivatives in the synthesis of phosphonates and their precursors can be categorized as follows:

  • Peptide and Amide Synthesis: DECP is an efficient coupling reagent for the formation of amide bonds, a fundamental linkage in phosphonopeptides and other bioactive molecules.[5]

  • Horner-Wadsworth-Emmons (HWE) Reaction: Diethyl (cyanomethyl)phosphonate is a key reagent in the HWE reaction for the synthesis of α,β-unsaturated nitriles from aldehydes and ketones. This reaction is highly stereoselective, typically favoring the formation of (E)-alkenes.[6][7]

  • Synthesis of Bioactive Molecules: Phosphonate derivatives synthesized using DECP-related methods have shown promise as inhibitors of various enzymes, including tyrosine kinases, making them attractive candidates for drug development.

Experimental Protocols

General Protocol for Amide Synthesis using this compound

This protocol details the use of this compound as a condensing agent for the amidation of a carboxylic acid with an amine.

Materials:

  • Carboxylic acid (e.g., 4-Biphenylacetic acid)

  • Amine (e.g., Benzylamine)

  • This compound (DECP)

  • Triethylamine (B128534) (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Toluene

  • Isopropyl alcohol (IPA)

Procedure:

  • In a four-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous DMF.

  • Add triethylamine (1.3 equiv.) to the solution at room temperature.

  • Cool the reaction mixture to 5 °C using an ice bath.

  • Add this compound (1.2 equiv.) dropwise to the cooled solution, maintaining the temperature at 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 19 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the precipitate by filtration and wash with water.

  • Dry the crude product under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent system (e.g., toluene:IPA = 1:1).

General Protocol for the Horner-Wadsworth-Emmons Reaction using Diethyl (cyanomethyl)phosphonate

This protocol describes the synthesis of α,β-unsaturated nitriles from aldehydes using diethyl (cyanomethyl)phosphonate.

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • Aldehyde (e.g., substituted benzaldehydes)

  • Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of diethyl (cyanomethyl)phosphonate in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base portion-wise to the solution and stir for 30 minutes to an hour to generate the phosphonate carbanion.

  • Slowly add a solution of the aldehyde in the anhydrous solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

Horner-Wadsworth-Emmons Reaction of Diethyl (cyanomethyl)phosphonate with Various Aldehydes

The following table summarizes the yields for the synthesis of α,β-unsaturated nitriles from a range of aromatic and aliphatic aldehydes using diethyl (cyanomethyl)phosphonate.

EntryAldehydeProductYield (%)
1BenzaldehydeCinnamonitrile85-95
24-Methoxybenzaldehyde4-Methoxycinnamonitrile88-96
34-Chlorobenzaldehyde4-Chlorocinnamonitrile82-90
42-Naphthaldehyde3-(Naphthalen-2-yl)acrylonitrile80-88
5Cinnamaldehyde5-Phenylpenta-2,4-dienenitrile75-85
6HexanalOct-2-enenitrile70-80

Yields are representative and may vary based on specific reaction conditions.

Mandatory Visualizations

Reaction Mechanisms and Experimental Workflows

Horner_Wadsworth_Emmons_Reaction cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products DECP_Anion Diethyl (cyanomethyl)phosphonate Anion Betaine Betaine Intermediate DECP_Anion->Betaine Nucleophilic Attack Aldehyde Aldehyde/Ketone (R1-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene α,β-Unsaturated Nitrile (E/Z) Oxaphosphetane->Alkene Elimination Phosphate Diethyl Phosphate Oxaphosphetane->Phosphate

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Amide_Synthesis_Workflow Start Start: Carboxylic Acid + Amine in DMF Add_TEA Add Triethylamine (TEA) at RT Start->Add_TEA Cool Cool to 5 °C Add_TEA->Cool Add_DECP Add this compound (DECP) Cool->Add_DECP React Stir at RT for 19h Add_DECP->React Precipitate Precipitate in Water React->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Purify Recrystallize Dry->Purify End Final Product: Amide Purify->End

Caption: Experimental Workflow for Amide Synthesis.

Signaling Pathway Inhibition

Many phosphonate-containing compounds, particularly bisphosphonates, are known to exert their biological effects by interfering with cellular signaling pathways. After cellular uptake, these compounds can be metabolized into non-hydrolyzable ATP analogs. These ATP analogs can then competitively inhibit ATP-dependent enzymes, such as tyrosine kinases, which are crucial components of numerous signaling cascades that regulate cell proliferation, differentiation, and survival.

Tyrosine_Kinase_Inhibition cluster_pathway Tyrosine Kinase Signaling Pathway cluster_inhibition Inhibition by Phosphonate Metabolite Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) P_RTK->Downstream Cellular_Response Cellular Response (Proliferation, Survival) Downstream->Cellular_Response Phosphonate Bisphosphonate Drug ATP_Analog ATP Analog (Metabolite) Phosphonate->ATP_Analog Cellular Metabolism ATP_Analog->P_RTK Inhibits Kinase Activity

References

Application Notes and Protocols for Asymmetric Synthesis Using Diethyl Cyanophosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyanophosphonate (DEPC) is a versatile and effective reagent in organic synthesis, valued for its role as a cyanide donor in various chemical transformations. In the realm of asymmetric synthesis, DEPC offers a potent tool for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of chiral molecules of significant interest in pharmaceutical and agrochemical research. Its application in asymmetric Strecker-type reactions and the cyanation of carbonyl compounds provides access to key chiral building blocks such as α-aminonitriles and cyanohydrins, which are precursors to α-amino acids and α-hydroxy acids, respectively. These chiral molecules are fundamental components of numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, with a focus on providing clear, reproducible methodologies and comparative data to aid researchers in the development of novel synthetic routes.

Key Applications in Asymmetric Synthesis

This compound is primarily utilized in the following asymmetric reactions:

  • Asymmetric Strecker Reaction: The three-component reaction of a ketone or aldehyde, an amine, and a cyanide source to synthesize α-aminonitriles. The use of a chiral catalyst allows for the enantioselective addition of the cyanide group, leading to the formation of chiral α-aminonitriles. While various cyanide sources are employed, this compound serves as an effective, albeit less commonly documented, alternative.

  • Asymmetric Cyanation of Carbonyl Compounds: The addition of a cyanide group to aldehydes and ketones to form cyanohydrins. Chiral catalysts, particularly metal complexes, can facilitate this reaction with high enantioselectivity, providing access to valuable chiral α-hydroxy acid precursors.

Asymmetric Cyanation of Aldehydes using a Chiral Salen-Chromium(III) Catalyst

A notable application of this compound is in the asymmetric cyanation of aldehydes catalyzed by chiral salen-metal complexes. These reactions are crucial for producing optically active cyanohydrins, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol: General Procedure for Asymmetric Cyanation of Aldehydes

This protocol is based on the use of a chiral Salen-Cr(III) complex as the catalyst for the enantioselective addition of this compound to various aldehydes.

Materials:

  • Chiral Salen-Cr(III) catalyst (0.1 mol%)

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous toluene (B28343) (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral Salen-Cr(III) catalyst (0.1 mol%).

  • Add anhydrous toluene (5 mL) to dissolve the catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add the aldehyde (1.0 mmol) to the stirred solution.

  • Slowly add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for the time indicated in the data table below.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyanohydrin.

  • Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Asymmetric Cyanation of Aldehydes with this compound

The following table summarizes the results for the asymmetric cyanation of various aldehydes using a chiral Salen-Cr(III) catalyst and this compound as the cyanide source.

AldehydeTime (h)Yield (%)[1]
Benzaldehyde2098[1]
2-Methylbenzaldehyde2057[1]
3-Methylbenzaldehyde2078[1]
4-Methylbenzaldehyde2071[1]

Note: The enantiomeric excess for these reactions was not specified in the provided source material. Further optimization of the catalyst and reaction conditions may be required to achieve high enantioselectivity.

Asymmetric Strecker Reaction: Synthesis of Chiral α-Aminonitriles

The Strecker reaction is a cornerstone for the synthesis of α-amino acids. The development of catalytic asymmetric versions of this reaction has been a significant focus in organic synthesis. While various cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) and potassium cyanide (KCN) are commonly used, this compound represents a viable alternative. The use of chiral catalysts, such as those derived from chiral dipeptides or gadolinium complexes, can induce high enantioselectivity in the addition of the cyanide moiety to imines.[2][3]

Conceptual Workflow for an Asymmetric Strecker Reaction

While a specific protocol using this compound for a catalytic asymmetric Strecker reaction was not detailed in the searched literature, a general workflow can be conceptualized based on established methods with other cyanide sources. This serves as a starting point for methods development.

G cluster_prep In Situ Imine Formation cluster_reaction Asymmetric Cyanation cluster_workup Work-up and Purification cluster_analysis Analysis Aldehyde Aldehyde/Ketone Imine_Formation Mix in Solvent Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Reaction_Vessel Reaction at Controlled Temperature Imine_Formation->Reaction_Vessel Catalyst Chiral Catalyst Catalyst->Reaction_Vessel DEPC This compound (DEPC) DEPC->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral α-Aminonitrile Purification->Product Analysis HPLC/NMR Analysis Product->Analysis

Figure 1. Conceptual workflow for a one-pot asymmetric Strecker reaction.

Signaling Pathway for Chiral Catalyst Action in Asymmetric Cyanation

The enantioselectivity in these reactions is dictated by the chiral catalyst, which forms a transient complex with the substrate (imine or aldehyde). This complex orients the substrate in a way that one face is sterically hindered, favoring the nucleophilic attack of the cyanide from the less hindered face.

G cluster_reactants Reactants cluster_activation Catalyst Activation cluster_cyanation Enantioselective Cyanation Substrate Imine / Aldehyde Complex Chiral Catalyst- Substrate Complex Substrate->Complex DEPC Diethyl Cyanophosphonate Catalyst Chiral Catalyst Catalyst->Complex Transition_State Diastereomeric Transition States Complex->Transition_State DEPC attack Product_R (R)-Product Transition_State->Product_R Favored Pathway (Lower Energy) Product_S (S)-Product Transition_State->Product_S Disfavored Pathway (Higher Energy)

Figure 2. Generalized pathway for catalyst-controlled asymmetric cyanation.

Conclusion

This compound is a valuable reagent for asymmetric synthesis, particularly in the enantioselective cyanation of aldehydes to produce chiral cyanohydrins. The development of efficient chiral catalysts is key to achieving high yields and enantioselectivities. While its application in asymmetric Strecker reactions is less documented than other cyanide sources, the underlying principles suggest its potential in this area, warranting further investigation and methods development. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in the synthesis of complex chiral molecules for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Diethyl Cyanophosphonate (DECP) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving diethyl cyanophosphonate (DECP), with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes when using DECP?

Low yields in DECP-mediated reactions can often be attributed to several key factors. The most critical of these is the presence of moisture, as DECP is highly sensitive to hydrolysis. Other contributing factors include suboptimal reaction conditions, incomplete reactions, and issues with reagent purity.

A systematic approach to troubleshooting is recommended. Begin by ensuring all reagents and solvents are anhydrous. Subsequently, evaluate the reaction conditions and monitor the reaction's progress closely.

Q2: I suspect my DECP has degraded. How can I prevent this and what are the signs of degradation?

DECP is moisture-sensitive and can hydrolyze over time, especially if not stored under inert conditions.[1] To prevent degradation, it is crucial to store DECP in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and at a refrigerated temperature (2-8°C).[2]

Signs of degradation include a cloudy or discolored appearance of the liquid and, more definitively, the presence of hydrolysis byproducts, diethyl phosphoramidate (B1195095) and diethyl phosphate (B84403), which can be detected by analytical methods such as NMR or LC-MS.

Q3: My reaction appears to be incomplete, with a significant amount of starting material remaining. What steps can I take to drive the reaction to completion?

An incomplete reaction is a common reason for low yields. Consider the following adjustments:

  • Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.[3]

  • Temperature: While many DECP reactions proceed efficiently at room temperature, gentle heating may be necessary for less reactive substrates. However, be cautious, as excessive heat can lead to side reactions.

  • Stoichiometry: Ensure the stoichiometry of your reactants is optimized. A slight excess of the amine component or DECP may be beneficial.

Q4: How can I effectively monitor the progress of my DECP-mediated reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of your reaction.[3] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.

Q5: I'm seeing unexpected spots on my TLC or peaks in my LC-MS. What are the likely side products in a DECP reaction?

The most common side products in DECP reactions arise from the hydrolysis of DECP in the presence of moisture.[1] This leads to the formation of diethyl phosphoramidate and diethyl phosphate.[4] While DECP-mediated couplings are generally considered clean reactions with minimal side-product formation, ensuring anhydrous conditions is the most critical step to avoid these impurities.[5]

Q6: What is the best workup and purification strategy to remove DECP byproducts?

A common workup procedure involves quenching the reaction by pouring the mixture into water.[3] This can precipitate the desired product if it is insoluble in water. The hydrolysis byproducts, diethyl phosphoramidate and diethyl phosphate, have some water solubility, particularly diethyl phosphate, which can be readily converted to its more water-soluble sodium salt with a mild base wash.[1][4]

For products that are soluble in organic solvents, an aqueous workup is highly effective for removing these polar byproducts. This typically involves:

  • Diluting the reaction mixture with a water-immiscible organic solvent.

  • Washing the organic layer with water to remove the bulk of the polar impurities.

  • A subsequent wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove any remaining acidic phosphate byproducts.

  • Finally, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

If these methods are insufficient, column chromatography is a reliable method for final purification.

Data Presentation

The following table summarizes the quantitative data for a typical amidation reaction using DECP, based on a literature procedure.[3]

ParameterValue
Reactants
Carboxylic Acid1.0 equivalent
Amine1.1 equivalents
This compound1.2 equivalents
Base (e.g., Triethylamine)1.3 equivalents
Reaction Conditions
SolventAnhydrous DMF
Temperature5°C to Room Temperature
Reaction Time19 hours
Workup & Purification
QuenchingPoured into water
Purification MethodRecrystallization
Typical Yield 87%

Experimental Protocols

Detailed Methodology for Amidation using this compound [3]

This protocol describes the amidation of 4-biphenylacetic acid with benzylamine (B48309).

  • Reaction Setup: In a four-necked round-bottom flask equipped with a magnetic stir bar, add 4-biphenylacetic acid (1.0 eq), benzylamine (1.1 eq), and anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (B128534) (1.3 eq) to the reaction mixture at room temperature.

  • DECP Addition: Cool the flask to 5°C in an ice bath. Add this compound (1.2 eq) dropwise to the cooled mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 19 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water (approximately 4-5 times the volume of DMF).

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene:isopropanol).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Carboxylic Acid, Amine, and Anhydrous DMF under N2 add_base Add Triethylamine setup->add_base cool Cool to 5°C add_base->cool add_decp Add DECP Dropwise cool->add_decp stir Stir at Room Temperature for 19h add_decp->stir quench Pour into Water stir->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry purify Recrystallize dry->purify product Pure Amide Product purify->product

Caption: Experimental workflow for a DECP-mediated amidation reaction.

troubleshooting_workflow start Low Reaction Yield check_moisture Are all reagents and solvents anhydrous? start->check_moisture dry_reagents Dry reagents and solvents. Use inert atmosphere. check_moisture->dry_reagents No check_completion Is the reaction incomplete? check_moisture->check_completion Yes dry_reagents->check_completion optimize_conditions Increase reaction time. Consider gentle heating. check_completion->optimize_conditions Yes check_purity Are starting materials pure? check_completion->check_purity No optimize_conditions->check_purity purify_sm Purify starting materials. check_purity->purify_sm No review_workup Review workup and purification. Consider aqueous washes. check_purity->review_workup Yes purify_sm->review_workup end Improved Yield review_workup->end

Caption: Troubleshooting workflow for low yield in DECP reactions.

decp_hydrolysis cluster_byproducts decp This compound (DECP) byproducts Hydrolysis Byproducts decp->byproducts Hydrolysis water Water (H₂O) phosphoramidate Diethyl Phosphoramidate phosphate Diethyl Phosphate

Caption: Hydrolysis of this compound (DECP).

References

Technical Support Center: Diethyl Cyanophosphonate (DECP) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl cyanophosphonate (DECP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during DECP-mediated reactions.

FAQs: DECP Reagent Storage, Handling, and Purity

This section addresses common questions regarding the properties and handling of the DECP reagent itself.

Q1: How should I properly store and handle this compound (DECP)? DECP is a moisture-sensitive, highly toxic, and corrosive liquid.[1][2] It should be stored in a tightly sealed container under a nitrogen atmosphere and refrigerated to maintain its stability.[2] Due to its high toxicity—fatal if swallowed, inhaled, or in contact with skin—all manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[1][2]

Q2: My bottle of DECP is pale yellow. Is it still usable? Yes, DECP is typically a clear, colorless to pale yellow liquid.[2] A slight yellow tint is common and does not necessarily indicate significant decomposition. However, if the reagent has turned dark yellow or brown, or has been stored improperly, its purity may be compromised, which can lead to lower reaction yields. If in doubt, consider purification by distillation under reduced pressure or use a fresh bottle.

Q3: What are the primary chemical hazards associated with DECP? DECP is classified as highly toxic and corrosive.[1][2] It can cause severe skin burns and eye damage.[1] It is fatal upon ingestion, skin contact, or inhalation.[1] Furthermore, it can liberate highly toxic hydrogen cyanide gas upon contact with acids.[3] Always handle with extreme caution and have appropriate safety and quenching protocols in place.

Troubleshooting Guide: Low or No Product Yield

Experiencing low or no yield is a common issue. This guide provides a systematic approach to identifying the root cause.

Q1: My DECP-mediated reaction has failed or is giving a very low yield. Where should I begin troubleshooting? A systematic approach is crucial for diagnosing the problem. Start by analyzing the crude reaction mixture using techniques like TLC, LC-MS, or NMR to determine if starting materials are unreacted, if side products have formed, or if the desired product has decomposed.[4] The troubleshooting workflow below can guide your investigation.

G start Low / No Yield reagents 1. Check Reagents start->reagents conditions 2. Check Conditions start->conditions workup 3. Check Workup start->workup r_purity Impure Substrates? reagents->r_purity r_decp DECP Decomposed? reagents->r_decp r_solvent Wet Solvents/Reagents? reagents->r_solvent c_temp Incorrect Temperature? conditions->c_temp c_time Insufficient Time? conditions->c_time c_order Wrong Addition Order? conditions->c_order c_base Base Stoichiometry/Strength? conditions->c_base w_decomp Product Decomposition? workup->w_decomp w_extract Poor Extraction? workup->w_extract w_purify Loss on Column? workup->w_purify sol_reagents Solution: - Purify starting materials - Use fresh DECP - Use anhydrous solvents r_purity->sol_reagents r_decp->sol_reagents r_solvent->sol_reagents sol_conditions Solution: - Optimize temperature (e.g., 0°C to RT) - Monitor by TLC to determine endpoint - Add DECP last and dropwise c_temp->sol_conditions c_time->sol_conditions c_order->sol_conditions c_base->sol_conditions sol_workup Solution: - Use milder workup (e.g., gentle quench) - Adjust pH for extraction - Choose appropriate silica (B1680970)/solvent system w_decomp->sol_workup w_extract->sol_workup w_purify->sol_workup

Fig 1. A troubleshooting workflow for low-yield DECP reactions.

Q2: How important are anhydrous conditions for DECP reactions? Extremely important. DECP is moisture-sensitive and will decompose in the presence of water.[2] The presence of water in solvents or on glassware can consume the reagent, leading to an incomplete reaction.[5] Always use freshly distilled, anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon) for best results.

Q3: My starting materials (acid and amine) are consumed, but I have a complex mixture with little desired product. What could be the cause? This often points to side reactions or product instability.

  • Side Reactions : The activated carboxylic acid intermediate can react with another molecule of carboxylic acid to form a symmetric anhydride.

  • Steric Hindrance : If either the carboxylic acid or the amine is sterically bulky, the reaction rate can be significantly reduced, allowing more time for side reactions to occur.[6]

  • Product Decomposition : The product itself might be unstable under the reaction conditions or during the workup procedure.[4] Consider lowering the reaction temperature or using a milder aqueous quench.

Q4: What is the optimal order of addition for reagents? For amide bond formation, a common and effective procedure is to dissolve the carboxylic acid and amine in an anhydrous solvent, add a tertiary amine base (like triethylamine), cool the mixture (often to 0-5 °C), and then add the DECP dropwise.[7] This order allows for the formation of the carboxylate salt, which is then ready to be activated by DECP, minimizing side reactions of DECP with the amine or solvent.

Managing Side Reactions and Impurities

Understanding the reaction mechanism helps in predicting and minimizing unwanted byproducts.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) AcylPO Acyl Phosphate Intermediate (Activated) RCOOH->AcylPO + DECP, Base DECP DECP DECP->AcylPO Base Base (e.g., Et3N) Base->AcylPO Amine R'-NH2 (Amine) Amide Amide Product Amine->Amide AcylPO->Amide + R'-NH2 SideProduct Side Products (e.g., Diethyl Phosphate)

Fig 2. Simplified pathway for DECP-mediated amidation.

Q1: What are the main byproducts in a DECP-mediated amidation? The primary byproduct is diethyl phosphate, which is formed from the phosphonate (B1237965) portion of DECP after it has activated the carboxylic acid. This is generally water-soluble and can often be removed during an aqueous workup. Other potential side products include unreacted starting materials and, in some cases, products from reactions with impurities or the solvent.

Q2: My reaction is clean by TLC, but I get a low isolated yield after column chromatography. Why? This suggests product loss during purification.[5] There are a few possibilities:

  • Product Adsorption : The product may be strongly adsorbing to the silica gel. Try deactivating the silica with a small amount of triethylamine (B128534) in your eluent or switch to a different stationary phase like alumina (B75360).

  • Product Volatility : If your product has a low molecular weight, it may be lost during solvent removal under high vacuum.

  • Decomposition on Silica : Some compounds are sensitive to the acidic nature of silica gel. This can be mitigated by using neutral or basic alumina or by flushing the column with a solvent system containing a small amount of base.

Experimental Protocols & Data

This section provides a sample protocol for a typical amidation reaction and presents key reaction parameters in a tabular format.

Sample Experimental Protocol: Amide Bond Formation

The following is a representative procedure for the synthesis of 2-([1,1'-biphenyl]-4-yl)-N-benzylacetamide using DECP.[7]

  • Preparation : To a flame-dried, four-necked round-bottom flask equipped with a magnetic stir bar, add 4-biphenylacetic acid (1.0 equiv.) and benzylamine (B48309) (1.1 equiv.).

  • Solvent and Base : Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Add triethylamine (1.3 equiv.) at room temperature and stir to dissolve.[7]

  • Cooling : Cool the flask to 0-5 °C using an ice-water bath.

  • DECP Addition : Add this compound (DECP) (1.2 equiv.) dropwise to the cooled, stirred mixture, ensuring the temperature remains below 5 °C.[7]

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[7]

  • Workup : Once the reaction is complete, pour the mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under reduced pressure.[7]

  • Purification : If necessary, purify the crude product by recrystallization or column chromatography.

Data Tables

Table 1: General Parameters for DECP-Mediated Amide Coupling

ParameterTypical Value/ConditionNotes
DECP Stoichiometry 1.1 - 1.5 equivalentsExcess is used to ensure full conversion of the limiting reagent.
Base Triethylamine (Et₃N), DIPEA1.2 - 2.0 equivalents are common.[7]
Solvents DMF, THF, Diethyl Ether, TolueneMust be anhydrous. DMF and THF are most common.[2][8]
Temperature 0 °C to Room TemperatureInitial addition is often done at 0-5 °C to control exotherm.[7]
Reaction Time 2 - 24 hoursHighly dependent on substrates; monitor by TLC or LC-MS.[7]

Table 2: Comparison of Common Amide Coupling Conditions

Coupling SystemTypical ConditionsAdvantagesCommon Issues
DECP / Et₃N 0 °C to RT, Anhydrous THF or DMFRapid, clean reactions with minimal side products for many substrates.[8]Highly toxic reagent, moisture-sensitive.
EDC / HOBt / Base RT, DMF or CH₂Cl₂Widely used, good for sterically hindered substrates, less toxic than DECP.Formation of DCU byproduct (if DCC is used), potential for racemization.[9]
EDC / HOAt / DIPEA RT, Aqueous buffers possibleHigh conversion rates for a broad range of acids and amines.[6][10]Can be less effective for highly hindered substrates.[6]
HATU / DIPEA RT, DMFVery powerful, rapid coupling, effective for difficult couplings.Expensive, can be difficult to remove byproducts.

References

Technical Support Center: Optimization of Diethyl Cyanophosphonate (DEPC) Coupling Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing diethyl cyanophosphonate (DEPC) coupling reactions. It includes troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to guide your experimental design.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during DEPC-mediated coupling reactions in a question-and-answer format.

Question: My reaction is sluggish or shows low conversion. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in DEPC coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Reagent Quality:

    • DEPC: DEPC is moisture-sensitive.[1][2] Ensure it is fresh and has been stored under anhydrous conditions. Hydrolysis of DEPC will deactivate it.

    • Solvent: Use anhydrous solvents. The presence of water can hydrolyze DEPC and the activated intermediate.[3]

    • Amine and Carboxylic Acid: Ensure your starting materials are pure and dry.

  • Reaction Conditions:

    • Temperature: While many DEPC couplings proceed at room temperature, some reactions, especially with sterically hindered substrates, may benefit from gentle heating. However, be cautious as higher temperatures can increase the risk of side reactions.[4] A common starting point is to cool the reaction to 0-5 °C before and during the addition of DEPC, and then allowing it to warm to room temperature.

    • Reaction Time: If the reaction is slow, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Steric Hindrance:

    • If you are working with sterically hindered amino acids or amines, consider switching to a more potent coupling reagent such as HATU or PyBOP, which are known to be more effective in these cases.[5][6]

    • Increasing the equivalents of DEPC and the amine component may also help to drive the reaction to completion.

dot

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in DEPC Coupling start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents are fresh, anhydrous, and stoichiometry is correct? check_reagents->reagents_ok check_conditions Evaluate Reaction Conditions conditions_ok Are temperature and reaction time optimized? check_conditions->conditions_ok check_substrates Assess Substrate Properties (Steric Hindrance) substrates_ok Are substrates sterically hindered? check_substrates->substrates_ok reagents_ok->check_conditions Yes solution_reagents Use fresh, anhydrous reagents. Verify calculations. reagents_ok->solution_reagents No conditions_ok->check_substrates Yes solution_conditions Optimize temperature (e.g., 0°C to RT). Extend reaction time and monitor. conditions_ok->solution_conditions No solution_substrates Increase equivalents of DEPC and amine. Consider a more potent coupling reagent (e.g., HATU). substrates_ok->solution_substrates Yes end_good Problem Solved substrates_ok->end_good No solution_reagents->end_good solution_conditions->end_good solution_substrates->end_good

Caption: Troubleshooting workflow for low yield in DEPC coupling reactions.

Question: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

Answer:

While DEPC is known for clean and rapid reactions, side products can still form, particularly in peptide synthesis.[1]

  • Racemization: Although DEPC is considered a racemization-free coupling reagent, this can still be a concern, especially with sensitive amino acids.[1][7]

    • Minimization: Use of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA) is generally preferred over less hindered bases like triethylamine (B128534) (TEA) to minimize racemization.[8] Performing the reaction at lower temperatures can also help.[7]

  • Formation of Diethyl Phosphate (B84403): DEPC can be hydrolyzed by any water present in the reaction mixture, leading to the formation of diethyl phosphate. This will not only consume your reagent but can also complicate purification.

    • Minimization: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Reaction with Nucleophilic Side Chains: If your amine or carboxylic acid contains unprotected nucleophilic side chains (e.g., hydroxyl, thiol, or amino groups), these can potentially react with the activated carboxylic acid or DEPC itself.

    • Minimization: Use appropriate protecting groups for reactive side chains.

Unfortunately, specific side products unique to DEPC coupling are not extensively documented in the literature with detailed characterization data. If you observe significant unknown impurities, techniques such as NMR and mass spectrometry of the crude reaction mixture can help in their identification.[9] ³¹P NMR can be a useful tool to monitor the reaction and identify phosphorus-containing byproducts.[10]

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of DEPC-mediated amide bond formation?

The reaction proceeds through the activation of the carboxylic acid by DEPC. The carboxylate anion attacks the phosphorus center of DEPC, displacing the cyanide ion and forming a highly reactive acyl-phosphate mixed anhydride (B1165640) intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond, releasing diethyl phosphate as a byproduct. The presence of a tertiary amine base is crucial to deprotonate the carboxylic acid, initiating the reaction.

dot

DEPC_Mechanism Proposed Mechanism of DEPC Coupling cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Activation cluster_step3 Step 3: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., Et3N) Carboxylate2 DEPC DEPC ((EtO)₂P(O)CN) Active_Intermediate Acyl-Phosphate Intermediate Active_Intermediate2 Carboxylate2->Active_Intermediate + DEPC - CN⁻ Amine Amine (R'-NH₂) Amide Amide (R-CO-NHR') Byproduct Diethyl Phosphate ((EtO)₂PO₂H) Amide->Byproduct releases Active_Intermediate2->Amide + Amine

Caption: Proposed mechanism for DEPC-mediated amide bond formation.

2. Which base should I use for DEPC coupling: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)?

While both TEA and DIEA can be used, DIEA is generally the preferred base for peptide coupling reactions. TEA is more nucleophilic and less sterically hindered than DIEA, which can sometimes lead to undesired side reactions.[8] For reactions involving chiral centers where racemization is a concern, the use of the bulkier, non-nucleophilic base DIEA is strongly recommended.[7]

3. Which solvent is better for DEPC coupling: DMF or THF?

Both N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used solvents for DEPC coupling reactions.[1][2] The choice of solvent can influence reaction rates and yields. DMF is a polar aprotic solvent that is excellent at dissolving a wide range of organic molecules, including amino acids and peptides. THF is a less polar ether-based solvent. For many standard amide couplings, DMF is a good starting point. However, in some cases, particularly in peptide synthesis, THF has been shown to reduce racemization compared to DMF.[11][12][13] The optimal solvent may need to be determined empirically for your specific substrates.

4. Can DEPC be used for coupling to secondary amines?

Yes, DEPC can be used for the formation of amides from secondary amines. However, secondary amines are generally less nucleophilic than primary amines due to steric hindrance.[14] Consequently, reactions with secondary amines may be slower and require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve good yields. For particularly hindered secondary amines, more potent coupling reagents may be necessary.[15]

5. How do I purify my product after a DEPC coupling reaction?

The primary byproduct of the DEPC coupling reaction is diethyl phosphate, which is water-soluble. A standard aqueous work-up can often remove the majority of this byproduct and any excess base. The crude product can then be further purified by techniques such as recrystallization or column chromatography on silica (B1680970) gel.[4]

Data Presentation

Table 1: General Comparison of Common Peptide Coupling Reagents

Coupling ReagentClassRelative ReactivityRacemization RiskCommon Byproducts
DEPC CyanophosphonateModerate-HighLowDiethyl phosphate
HATU Aminium/UroniumVery HighVery LowTetramethylurea
HBTU Aminium/UroniumHighLowTetramethylurea
PyBOP PhosphoniumHighLowTris(pyrrolidino)phosphine oxide
DCC/DIC CarbodiimideModerateModerate-High (reduced with additives)Dicyclohexylurea/Diisopropylurea

Note: Reactivity and racemization risk can be highly dependent on the specific substrates and reaction conditions.[5][6]

Experimental Protocols

General Protocol for Amide Synthesis using DEPC

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • This compound (DEPC) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.2 - 2.0 equiv)

  • Anhydrous DMF or THF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the starting materials in anhydrous DMF (or THF).

  • Add the tertiary amine base (e.g., TEA or DIEA) (1.3 equiv) to the solution at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add DEPC (1.2 equiv) dropwise to the cooled solution.

  • Allow the reaction to stir at 0-5 °C for a short period (e.g., 30 minutes) and then let it warm to room temperature.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Safety Note: DEPC is toxic and corrosive.[2] Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

References

Technical Support Center: Diethyl Cyanophosphonate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl cyanophosphonate (DEPC).

Frequently Asked Questions (FAQs)

1. General Information

  • Q1.1: What is this compound (DEPC) and what are its common applications? DEPC is an organophosphorus compound widely used in organic synthesis as a versatile reagent.[1] Its primary applications include acting as a condensing agent in peptide synthesis and facilitating O-, S-, and C-acylations.[2][3] It is also used in the synthesis of pharmaceuticals, agrochemicals, flame retardants, and plasticizers.[1]

  • Q1.2: What are the key physical and chemical properties of DEPC? DEPC is a clear, colorless to yellow liquid.[2] It is soluble in common organic solvents like DMF, THF, diethyl ether, and toluene.[2] However, it is sensitive to moisture and decomposes in water.[2][3]

2. Purity and Impurities

  • Q2.1: What are the common impurities found in crude DEPC? A common impurity in commercially available DEPC is triethyl phosphate (B84403).[4] Other potential impurities can arise from the starting materials or side reactions during its synthesis, including unreacted starting materials like diethyl phosphite (B83602) or byproducts from decomposition.[5]

  • Q2.2: How can I assess the purity of my DEPC sample? The purity of DEPC can be assessed using several analytical techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[6][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for identifying phosphorus-containing impurities like triethyl phosphate, as they will have distinct chemical shifts.[8][9] 1H and 13C NMR can also provide information about the overall purity.

    • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of purity and for optimizing conditions for column chromatography.

3. Purification Challenges and Troubleshooting

  • Q3.1: My DEPC sample has a yellow tint. Does this indicate impurity? While pure DEPC is colorless, a light yellow to light orange color is common in commercial grades and does not necessarily indicate significant impurity.[3] However, a darker color may suggest the presence of decomposition products.

  • Q3.2: I suspect my DEPC has hydrolyzed. How can I confirm this and what should I do? DEPC is moisture-sensitive and can hydrolyze to diethyl phosphate.[2] This can be detected by 31P NMR spectroscopy. To prevent hydrolysis, always handle DEPC under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2][3] If hydrolysis has occurred, purification by fractional distillation or column chromatography may be necessary to remove the hydrolysis products.

  • Q3.3: How can I remove the triethyl phosphate impurity from my DEPC sample? Fractional distillation under reduced pressure is the most effective method for separating triethyl phosphate from DEPC due to their different boiling points.[4]

4. Handling and Storage

  • Q4.1: What are the recommended storage conditions for DEPC? DEPC should be stored in a tightly sealed container under an inert atmosphere (nitrogen) in a refrigerator (2-8°C) to maintain its stability and prevent decomposition.[2][3] It should be kept away from moisture, strong acids, strong bases, and strong oxidizing agents.[10]

  • Q4.2: What safety precautions should I take when handling DEPC? DEPC is highly toxic and corrosive.[2] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Avoid inhalation of vapors and contact with skin and eyes.[2]

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

PropertyThis compound (DEPC)Triethyl Phosphate (TEP)
Molecular Formula C5H10NO3PC6H15O4P
Molecular Weight 163.11 g/mol [5]182.16 g/mol
Appearance Colorless to light yellow liquid[2][3]Colorless liquid
Boiling Point 104-105 °C @ 19 mmHg[4]215-216 °C @ 760 mmHg
214.2 °C @ 760 mmHg[5]99 °C @ 19 mmHg
Density 1.075 g/mL at 25 °C[4]1.072 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.403[4]1.405

Table 2: Spectroscopic Data for Purity Assessment

Compound31P NMR Chemical Shift (δ, ppm)
This compound (DEPC) ~ -15 to -20 ppm (estimated)
Triethyl Phosphate (TEP) ~ -1 ppm

Note: 31P NMR chemical shifts are relative to 85% H₃PO₄ and can vary slightly depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This method is effective for separating DEPC from less volatile impurities such as triethyl phosphate.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Stir bar

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude DEPC and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply vacuum and monitor the pressure using a vacuum gauge. A pressure of around 19 mmHg is a good starting point.[4]

  • Heating and Distillation: Begin stirring and gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling fractions that distill first.

    • Slowly increase the temperature. The temperature should stabilize at the boiling point of DEPC at the applied pressure (approx. 104-105 °C at 19 mmHg).[4] Collect this fraction in a clean receiving flask.

    • After the DEPC has distilled, the temperature may rise again, indicating the distillation of higher-boiling impurities like triethyl phosphate.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification of this compound by Column Chromatography

This method is suitable for removing non-volatile or polar impurities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Chromatography column

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp or a suitable staining solution for visualization

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude DEPC on a TLC plate and develop it in various solvent mixtures (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity). The ideal solvent system will give the DEPC spot an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude DEPC in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified DEPC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified DEPC.

Mandatory Visualization

Purification_Troubleshooting_Workflow cluster_start Start: Crude DEPC cluster_assessment Purity Assessment cluster_decision Decision cluster_purification Purification Methods cluster_end End Product start Crude DEPC Sample assess_purity Assess Purity (TLC, GC-MS, 31P NMR) start->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure impurity_type Identify Impurity Type is_pure->impurity_type No pure_depc Pure DEPC is_pure->pure_depc Yes distillation Fractional Vacuum Distillation impurity_type->distillation Volatile Impurities (e.g., TEP) chromatography Column Chromatography impurity_type->chromatography Non-volatile/Polar Impurities distillation->assess_purity chromatography->assess_purity Fractional_Distillation_Workflow cluster_setup Setup cluster_process Process cluster_end Completion setup Assemble Fractional Distillation Apparatus charge Charge Flask with Crude DEPC setup->charge vacuum Apply Vacuum (e.g., 19 mmHg) charge->vacuum heat Heat and Stir vacuum->heat collect_fractions Collect Fractions Based on Boiling Point heat->collect_fractions cool_down Cool and Release Vacuum collect_fractions->cool_down product Isolated Pure DEPC cool_down->product Column_Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_end Completion tlc Determine Eluent System via TLC pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude DEPC pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions and Evaporate Solvent analyze_fractions->combine_pure product Isolated Pure DEPC combine_pure->product

References

Technical Support Center: Diethyl Cyanophosphonate (DECP) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl cyanophosphonate (DECP) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting support for common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DECP) and why is it used in peptide synthesis?

A1: this compound (DECP), also known as diethyl phosphorocyanidate, is an efficient and versatile coupling reagent. It is widely used for amide bond formation, particularly in peptide synthesis, because it facilitates rapid and clean reactions under mild and nearly neutral conditions.[1] This minimizes the risk of side reactions and is especially noted for its application in racemization-free peptide synthesis.[1]

Q2: What is racemization and why is it a concern in peptide synthesis?

A2: Racemization is the process where a chiral molecule, such as an L-amino acid, is converted into a mixture of both of its enantiomers (L and D forms). In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the desired peptide and may significantly alter the biological activity, efficacy, and safety profile of the final product.[2][3]

Q3: How does DECP help in preventing racemization?

A3: The primary mechanism for racemization during peptide coupling is the formation of a planar 5(4H)-oxazolone intermediate from the activated N-protected amino acid.[2][4] The phosphate-based activation mechanism of DECP is inherently less prone to forming this intermediate compared to some other classes of coupling reagents. Related phosphate-based reagents, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), are noted for their remarkable resistance to racemization, which is attributed to the diethoxyphosphoryl group also present in DECP.[5]

Q4: Which amino acids are most susceptible to racemization?

A4: While any chiral amino acid can undergo racemization under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are well-known for their high propensity to racemize during peptide coupling. Other amino acids that may be at higher risk, especially under non-optimized conditions, include Serine (Ser) and Phenylalanine (Phe).

Q5: Can racemization still occur when using DECP?

A5: While DECP is designed to minimize racemization, the risk is never zero, especially under non-ideal conditions. Factors such as the presence of a strong base, elevated reaction temperatures, prolonged reaction times, and the polarity of the solvent can still contribute to a loss of stereochemical integrity.

Troubleshooting Guide: Minimizing Racemization

If you are experiencing or concerned about racemization in your DECP-mediated reactions, consider the following troubleshooting steps.

Issue 1: Unexpected formation of diastereomers detected.

This indicates a loss of stereochemical purity during the reaction.

Troubleshooting Workflow

G start Diastereomers Detected check_base Step 1: Evaluate Base start->check_base check_temp Step 2: Check Reaction Temperature check_base->check_temp solution_base Use a weaker, sterically hindered base (e.g., NMM, DIPEA) in stoichiometric amounts. check_base->solution_base check_time Step 3: Review Reaction Time check_temp->check_time solution_temp Perform the reaction at a lower temperature (e.g., 0 °C). check_temp->solution_temp check_solvent Step 4: Assess Solvent Choice check_time->check_solvent solution_time Minimize pre-activation and overall reaction time. check_time->solution_time solution_solvent Consider a less polar solvent if reagent solubility allows. check_solvent->solution_solvent end Optimized for Minimal Racemization check_solvent->end

Caption: Troubleshooting workflow for addressing racemization.

  • Step 1: Evaluate Your Base

    • Problem: The presence of excess or a strong, unhindered base can abstract the alpha-proton of the activated amino acid, leading to racemization.[4]

    • Solution: If a base is required, use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). Ensure you are using the minimum necessary stoichiometric amount.

  • Step 2: Check Reaction Temperature

    • Problem: Higher reaction temperatures accelerate the rate of racemization.[4]

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can be an effective strategy.

  • Step 3: Review Reaction Time

    • Problem: Prolonged activation and reaction times increase the opportunity for the activated intermediate to racemize.

    • Solution: Minimize the pre-activation time of the amino acid with DECP before adding the amine component. Monitor the reaction closely and quench it as soon as it reaches completion.

  • Step 4: Assess Solvent Choice

    • Problem: The polarity of the solvent can influence the rate of racemization. More polar aprotic solvents may favor racemization in some instances.

    • Solution: If the solubility of your reagents permits, consider using a less polar solvent to help reduce racemization.[4]

Data on Racemization Suppression Strategies

StrategyEffectivenessNotes
Use of Additives (e.g., HOBt, Oxyma) HighCommonly used with carbodiimides, but the principle of forming a less racemization-prone active ester is broadly applicable.[4]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired coupling reaction and the undesired racemization side reaction.[4]
Use of Weaker/Hindered Base HighMinimizes base-catalyzed proton abstraction from the alpha-carbon.
Use of Less Polar Solvents ModerateThe choice of solvent is often constrained by the solubility of the reagents and, in solid-phase synthesis, resin swelling.[4]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DECP

This protocol provides a general method for coupling an N-protected amino acid to an amine component (e.g., an amino acid ester or a resin-bound peptide) with DECP, designed to minimize racemization.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amine component (e.g., H-AA-OR·HCl) (1.0 eq)

  • This compound (DECP) (1.1 eq)

  • Tertiary base (e.g., N-methylmorpholine, NMM) (1.0 eq, only if starting with an amine salt)

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and the amine component (1.0 eq) in the anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • If using an amine salt (e.g., hydrochloride), add the tertiary base (1.0 eq) dropwise and stir for 15 minutes at 0 °C.

  • Slowly add DECP (1.1 eq) to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, proceed with the standard workup procedure:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

Mechanism Visualization

The primary goal in preventing racemization is to favor the direct aminolysis pathway over the formation of the oxazolone (B7731731) intermediate.

G cluster_0 Desired Pathway cluster_1 Racemization Pathway L_AA L-Amino Acid (N-Protected) Activated_Intermediate Activated Intermediate (with DECP) L_AA->Activated_Intermediate + DECP Desired_Peptide Desired L-Peptide Activated_Intermediate->Desired_Peptide + Amine (Fast) Activated_Intermediate_2 Activated Intermediate Oxazolone 5(4H)-Oxazolone (Planar Intermediate) D_Peptide Diastereomeric D-Peptide Impurity Oxazolone->D_Peptide + Amine Activated_Intermediate_2->Oxazolone + Base (Slow)

Caption: General mechanism of racemization vs. the desired peptide coupling pathway.

References

Technical Support Center: Diethyl Cyanophosphonate Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup of reactions involving diethyl cyanophosphonate (DEPC).

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format to help you navigate challenges during your experimental workup.

Quenching and Byproduct Removal

Q1: How should I safely quench the reaction and handle the excess this compound?

A1: this compound is highly toxic and moisture-sensitive.[1] Quenching should be performed carefully in a well-ventilated fume hood. A common procedure involves pouring the reaction mixture into water.[2] For waste disposal, the aqueous layer should be treated to decompose the cyanide. One recommended method is to adjust the pH to 10 with 1 M NaOH, followed by treatment with an aqueous solution of sodium hypochlorite. The complete decomposition of cyanide should be confirmed with a cyanide test paper before disposal.

Q2: What are the common byproducts in a DEPC-mediated coupling reaction, and how can they be removed?

A2: The primary byproducts are diethyl phosphate (B84403) and triethylamine (B128534) hydrochloride (if triethylamine is used as the base). Diethyl phosphate is water-soluble and can be removed with aqueous washes. Triethylamine hydrochloride can also be removed by washing with water. If your product is not water-soluble, precipitating it by adding water to the reaction mixture can be an effective purification step.[2]

Product Isolation and Purification

Q3: I've added water to my reaction mixture, but my product hasn't precipitated. What should I do?

A3: If your product is soluble in the reaction solvent (e.g., DMF), you may need to remove the solvent under reduced pressure first.[3] Be cautious with heating as some products may be thermally sensitive. After solvent removal, you can attempt to precipitate the product by adding a non-polar solvent or proceed with a liquid-liquid extraction.

Q4: My product is water-soluble. How can I extract it from the aqueous phase?

A4: For water-soluble products, standard extraction procedures with common organic solvents may be ineffective. In such cases, you can try saturating the aqueous layer with sodium chloride (salting out) to decrease the polarity of the aqueous phase and improve extraction with a more polar organic solvent like ethyl acetate (B1210297) or butanol.[4] Alternatively, techniques like solid-phase extraction (SPE) might be necessary.[5]

Q5: I'm observing a persistent emulsion during the aqueous workup. How can I break it?

A5: Emulsions are a common issue in workups. Here are several techniques to try:

  • Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine).[6]

  • Filtration through Celite: Filter the entire mixture through a pad of Celite. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[4]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

  • Gentle Heating or Cooling: Gently warming or cooling the mixture can sometimes help to break the emulsion, but be mindful of your product's stability.[7]

Q6: What is the best way to purify my final product after the initial workup?

A6: The purification method will depend on the properties of your product.

  • Recrystallization: If your product is a solid, recrystallization is often a good method for achieving high purity.[2]

  • Column Chromatography: For many organic compounds, silica (B1680970) gel column chromatography is a standard and effective purification technique.

  • Reversed-Phase HPLC: For peptides and other highly polar compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[8]

Quantitative Data Summary

ParameterValueConditionsReference
Typical Yield 87%Amidation of 4-biphenylacetic acid with benzylamine.[2]
Reaction Time 19 hoursStirred at room temperature.[2]
Quenching Volume 200 mLWater added to a 46 mL DMF reaction mixture.[2]
Washing Volume 50 mLWater used to wash the filtered precipitate.[2]

Detailed Experimental Protocol: Amide Coupling Workup

This protocol is adapted from a literature example of an amidation reaction using this compound.[2]

Materials:

  • Reaction mixture in DMF

  • Deionized water

  • Toluene (B28343)

  • Isopropyl alcohol (IPA)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • Quenching: Slowly pour the reaction mixture into a beaker containing a significant volume of deionized water (e.g., ~4-5 times the volume of the DMF) with stirring.

  • Precipitation and Filtration: If a precipitate forms, continue stirring for a few minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with deionized water to remove water-soluble impurities.

  • Drying: Dry the product under reduced pressure.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent system (e.g., a 1:1 mixture of toluene and IPA).

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified product under vacuum.

  • Waste Disposal: Treat the aqueous filtrate as described in the FAQ section to decompose cyanide before disposal.

Visual Workflow for Troubleshooting

G cluster_start Start: Reaction Complete cluster_workup Aqueous Workup cluster_isolation Product Isolation cluster_purification Purification cluster_end End: Purified Product start Reaction Mixture quench Quench with Water start->quench observe Precipitate Forms? quench->observe extract Liquid-Liquid Extraction observe->extract No filter Filter Precipitate observe->filter Yes emulsion Emulsion Forms? extract->emulsion separate Separate Layers emulsion->separate No emulsion_issue Troubleshoot Emulsion: - Add Brine - Filter through Celite - Centrifuge emulsion->emulsion_issue emulsion->emulsion_issue recrystallize Recrystallize filter->recrystallize dry Dry Organic Layer separate->dry column Column Chromatography dry->column end Purified Product recrystallize->end column->end emulsion_issue->separate

Caption: Troubleshooting workflow for this compound reaction workup.

References

Technical Support Center: Diethyl Cyanophosphonate (DEPC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl cyanophosphonate (DEPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DEPC and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEPC) and what are its primary applications?

A1: this compound, also known as diethyl phosphorocyanidate, is a versatile reagent in organic synthesis.[1][2] Its primary applications include:

  • Peptide Synthesis: It serves as an efficient coupling reagent for amide bond formation.[1][2]

  • Acylations: It is valuable for O-, S-, and C-acylations.[1]

  • Cyanation: It can be used as a cyanating agent to introduce a cyanide group into various molecules.[1]

  • Phosphorylation: It can be used to phosphorylate phenols.

Q2: What are the key safety precautions I should take when handling DEPC?

A2: DEPC is a toxic and corrosive liquid and is also sensitive to moisture.[1] Strict safety measures are essential:

  • Handling: Always handle DEPC in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles and face shield), and a lab coat.

  • Storage: Store DEPC in a cool, dry place, preferably in a refrigerator under an inert atmosphere like nitrogen to prevent degradation from moisture.[1]

  • Incompatibilities: Avoid contact with water, strong acids, strong bases, and strong oxidizing agents. DEPC decomposes in water.[1]

Q3: My DEPC reagent has turned yellow. Is it still usable?

A3: this compound is typically a colorless to light yellow liquid.[1] A slight yellow color may not indicate significant degradation, especially if the product has been stored for some time. However, a pronounced yellow or brown color could suggest decomposition, potentially due to exposure to moisture or air. For sensitive reactions, it is recommended to use fresh or redistilled reagent if you suspect significant degradation.

Troubleshooting Guides

Low or No Product Yield in Amide/Peptide Coupling Reactions

Q: I am getting a low yield or no desired product in my DEPC-mediated coupling reaction. What are the possible causes and how can I troubleshoot this?

A: Low yields in DEPC-mediated coupling reactions are a common issue and can often be traced back to a few key factors. Here is a step-by-step guide to troubleshoot the problem.

1. Reagent Quality and Handling:

  • DEPC Degradation: DEPC is moisture-sensitive and can hydrolyze, rendering it inactive.[1] Ensure your DEPC is fresh and has been stored under anhydrous conditions.

  • Solvent Purity: Use anhydrous solvents. The presence of water will hydrolyze DEPC and the activated carboxylic acid intermediate.

  • Substrate Purity: Ensure your carboxylic acid and amine starting materials are pure and dry.

2. Reaction Conditions:

  • Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of DEPC (1.1-1.2 equivalents) is used.

  • Base: A tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is usually required. Ensure the base is pure and added in the correct amount (typically 1.1-1.5 equivalents).

  • Temperature: Most DEPC couplings are performed at 0 °C to room temperature. Running the reaction at too high a temperature can lead to side reactions and decomposition.

3. Reaction Work-up:

  • Product Solubility: Your desired product might be partially soluble in the aqueous phase during work-up. Consider back-extraction of the aqueous layer with an organic solvent.

  • Purification: The product may be lost during purification. Analyze your crude product by techniques like TLC or LC-MS before purification to confirm its presence.

Troubleshooting Flowchart for Low Yield in DEPC-mediated Coupling

G start Low or No Product Yield check_reagents 1. Check Reagent Quality - DEPC fresh? - Solvents anhydrous? - Substrates pure? start->check_reagents check_conditions 2. Verify Reaction Conditions - Correct stoichiometry? - Base added and pure? - Appropriate temperature? check_reagents->check_conditions Reagents OK re_run_reaction Re-run reaction with fresh reagents and anhydrous conditions. check_reagents->re_run_reaction Reagents Suspect check_workup 3. Review Work-up & Purification - Product water-soluble? - Confirmed product in crude? check_conditions->check_workup Conditions OK optimize_conditions Optimize stoichiometry, base, and temperature. check_conditions->optimize_conditions Conditions Suboptimal modify_workup Modify work-up procedure (e.g., back-extraction). check_workup->modify_workup Work-up Issue success Successful Coupling check_workup->success Work-up OK re_run_reaction->success optimize_conditions->success modify_workup->success

Caption: Troubleshooting workflow for low yield in DEPC reactions.

Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A: Side product formation can compete with your desired reaction, leading to lower yields and purification challenges.

  • Hydrolysis: The primary side reaction is the hydrolysis of DEPC in the presence of water, which deactivates the reagent. The solution is to maintain strictly anhydrous conditions.

  • Side Reactions with Substrates: While DEPC is generally clean, forcing conditions (e.g., high temperatures) can lead to side reactions with sensitive functional groups on your substrates. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Racemization in Peptide Coupling: In peptide synthesis, the use of coupling reagents can sometimes lead to racemization of the activated amino acid. While DEPC is known for racemization-free peptide synthesis, it is good practice to perform the coupling at low temperatures (e.g., 0 °C) to minimize this risk.[2]

Quantitative Data

ParameterValueReference
Physical Properties
Molecular FormulaC5H10NO3P[1]
Molecular Weight163.11 g/mol [1]
AppearanceColorless to light yellow liquid[1]
Density1.075 g/cm³ at 25°C[1]
Boiling Point104-105 °C at 25 hPa[1]
SolubilitySoluble in DMF, THF, diethyl ether, toluene[1]
Reaction Conditions
Amidation Stoichiometry (DEPC:Acid:Amine:Base)1.1-1.2 : 1.0 : 1.1 : 1.2-1.3
Amidation Temperature0 °C to Room Temperature
Amidation Reaction Time12-24 hours

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol is a general guideline for the amidation of a carboxylic acid with an amine using DEPC as the coupling agent.

Materials:

  • Carboxylic acid

  • Amine

  • This compound (DEPC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon source

  • Standard glassware (round-bottom flask, magnetic stirrer, syringes, etc.)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Add triethylamine (1.3 eq) to the solution at room temperature and stir for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for DEPC-Mediated Amidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Acid & Amine in anhydrous DMF add_base Add Triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_depc Add DEPC dropwise cool->add_depc stir Stir at RT for 12-24h add_depc->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for amidation using DEPC.

Protocol 2: Phosphorylation of Phenols

This protocol describes a method for the phosphorylation of phenols using DEPC.

Materials:

  • Phenol (B47542)

  • This compound (DEPC)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Nitrogen or Argon source

  • Standard glassware

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous THF under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Disclaimer: The information provided in this Technical Support Center is for guidance only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before handling any chemicals.

References

Technical Support Center: Scaling Up Diethyl Cyanophosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving Diethyl cyanophosphonate (DEPC). The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEPC) and what are its primary applications in large-scale synthesis?

A1: this compound (DEPC), also known as diethylphosphoryl cyanide, is a versatile reagent used in organic synthesis.[1] In industrial applications, it is primarily used as a condensing agent for the formation of amide and peptide bonds, making it valuable in the synthesis of pharmaceuticals.[1] It also serves as a cyanating agent and is utilized in the production of agrochemicals and flame retardants.[1][2]

Q2: What are the key safety concerns when handling DEPC at an industrial scale?

A2: DEPC is highly toxic, corrosive, and moisture-sensitive.[1] When scaling up, the primary safety concerns are managing its high acute toxicity upon inhalation, ingestion, or skin contact, and its corrosive nature which can cause severe burns.[1] Large quantities also pose a risk of releasing toxic hydrogen cyanide gas if it comes into contact with acids. Therefore, stringent safety protocols, including the use of specialized personal protective equipment (PPE) and closed-system handling, are critical.

Q3: How does the moisture sensitivity of DEPC affect large-scale reactions?

A3: DEPC reacts with water, leading to its decomposition and a reduction in reaction efficiency.[1] On a large scale, the increased surface area and potential for atmospheric moisture ingress during transfers and reaction setup can be significant. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to prevent the degradation of DEPC and ensure consistent reaction outcomes.

Q4: What are the typical byproducts in DEPC-mediated reactions and how does their formation change upon scale-up?

A4: In peptide coupling reactions, a common side reaction is racemization of the amino acid. While DEPC is known for minimizing this, the risk can increase with longer reaction times or localized high temperatures that may occur during scale-up. Another potential byproduct is the unreacted starting material due to incomplete reaction. Inefficient mixing at larger scales can lead to localized excesses of reactants, potentially promoting side reactions that were negligible at the lab scale.

Q5: How can I monitor the progress of a large-scale DEPC reaction?

A5: Monitoring large-scale reactions requires robust in-process controls. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to track the consumption of starting materials and the formation of the product. For reactions involving precipitation of the product, monitoring the solids content can also be a useful indicator of reaction completion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of DEPC reactions.

Problem Potential Cause Recommended Solution
Low Yield DEPC Degradation: Exposure to moisture or acidic conditions.Ensure all solvents and reagents are anhydrous. Conduct the reaction under a dry, inert atmosphere. Verify the pH of the reaction mixture.
Inefficient Mixing: Poor mass transfer leading to incomplete reaction.Optimize the stirrer speed and design for the reactor volume. Consider baffles to improve mixing. For multiphasic reactions, ensure adequate interfacial area.
Poor Temperature Control: Localized hot spots causing reagent or product degradation.Use a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, consider slower, controlled addition of DEPC.
Increased Side Product Formation Prolonged Reaction Time: Longer exposure to reaction conditions.Optimize the reaction temperature and catalyst loading (if applicable) to reduce the reaction time.
Localized High Concentrations: Inefficient mixing leading to side reactions.Add DEPC subsurface and at a controlled rate to avoid localized high concentrations.
Difficult Product Isolation/Purification Formation of Emulsions: During aqueous work-up.Use a different solvent system for extraction. Consider adding brine to break the emulsion. A centrifugation step may be necessary at a large scale.
Oily Product Instead of Solid: Presence of impurities or residual solvent.Re-evaluate the purification strategy. Consider a different recrystallization solvent or chromatography. Ensure complete removal of the reaction solvent.
Safety Incidents (e.g., gas release) Contact with Acid: Accidental mixing of DEPC with acidic substances.Strictly enforce protocols to keep DEPC away from acids. Use dedicated equipment for handling DEPC. Ensure adequate ventilation and have cyanide antidotes readily available.

Experimental Protocols

Lab-Scale Amidation of 4-Biphenylacetic Acid with Benzylamine (B48309) using DEPC

This protocol is based on a literature procedure and is intended for informational purposes.

Materials:

  • 4-Biphenylacetic Acid

  • Benzylamine

  • This compound (DEPC)

  • Triethylamine (B128534) (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-biphenylacetic acid (1.0 equivalent) and benzylamine (1.1 equivalents) in anhydrous DMF.

  • Add triethylamine (1.3 equivalents) to the solution at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add DEPC (1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Projected Scale-Up Considerations for Amidation Reaction

The following table outlines key considerations when scaling up the above lab-scale protocol.

Parameter Lab-Scale (e.g., 1-L flask) Pilot/Production Scale (e.g., 100-L reactor) Key Considerations for Scale-Up
Reactor Round-bottom flask with magnetic stirringJacketed glass-lined or stainless steel reactor with overhead mechanical stirringEnsure adequate heat transfer and mixing. Material of construction must be compatible with DEPC and other reagents.
Inert Atmosphere Nitrogen balloon or flowing nitrogenContinuous nitrogen purge or blanketMaintain a positive pressure of inert gas to prevent moisture ingress.
Reagent Addition Manual addition via syringe or dropping funnelMetering pump for controlled addition of DEPCControlled addition is crucial to manage exotherms and prevent localized high concentrations.
Temperature Control Ice bath for coolingCirculating thermal fluid in the reactor jacketPrecise temperature control is critical for reaction selectivity and safety.
Mixing Magnetic stir barOverhead stirrer with appropriate impeller design (e.g., pitched blade turbine, anchor)Ensure homogeneity of the reaction mixture to achieve consistent results.
Work-up & Isolation Separatory funnel for extractions, rotary evaporator for concentrationBaffled extraction vessel, larger scale distillation unitPhase separation can be more challenging at a larger scale.
Purification Column chromatography, lab-scale recrystallizationLarge-scale chromatography, crystallization in a dedicated vessel with controlled coolingThe choice of purification method will depend on the required purity and the physical properties of the product.
Waste Treatment Quenching of residual DEPC in a fume hoodDedicated waste treatment system for cyanide-containing wasteAll waste streams must be treated to neutralize hazardous components before disposal.

Visualizations

experimental_workflow cluster_lab Lab-Scale Synthesis cluster_scaleup Scaled-Up Process lab_start Start lab_dissolve Dissolve Reactants in DMF lab_start->lab_dissolve lab_add_tea Add Triethylamine lab_dissolve->lab_add_tea lab_cool Cool to 0-5°C lab_add_tea->lab_cool lab_add_depc Add DEPC Dropwise lab_cool->lab_add_depc lab_react Stir at RT lab_add_depc->lab_react lab_monitor Monitor by TLC/HPLC lab_react->lab_monitor lab_quench Quench with Water lab_monitor->lab_quench lab_extract Extract with Ethyl Acetate lab_quench->lab_extract lab_purify Purify (Chromatography/ Recrystallization) lab_extract->lab_purify lab_product Final Product lab_purify->lab_product scale_start Start scale_charge Charge Reactor with Reactants & Solvent scale_start->scale_charge scale_inert Inert with Nitrogen scale_charge->scale_inert scale_cool Cool to 0-5°C (Jacketed Reactor) scale_inert->scale_cool scale_add_depc Controlled Addition of DEPC (Pump) scale_cool->scale_add_depc scale_react Stir (Mechanical) scale_add_depc->scale_react scale_monitor In-Process Control (HPLC/GC) scale_react->scale_monitor scale_transfer Transfer to Quench Vessel scale_monitor->scale_transfer scale_extract Large-Scale Extraction scale_transfer->scale_extract scale_purify Purify (Crystallization/ Large-Scale Chromatography) scale_extract->scale_purify scale_product Final Product scale_purify->scale_product

Caption: Comparison of lab-scale and scaled-up experimental workflows.

troubleshooting_tree decision decision issue issue start Start Troubleshooting low_yield Low Yield? start->low_yield side_products Increased Side Products? low_yield->side_products No check_moisture Check for Moisture (Anhydrous Conditions?) low_yield->check_moisture Yes isolation_issues Product Isolation Issues? side_products->isolation_issues No check_temp Check Temperature Control (Hot Spots?) side_products->check_temp Yes check_workup Review Work-up Procedure isolation_issues->check_workup Yes end Consult Process Chemistry Expert isolation_issues->end No improve_inerting Improve Inert Gas Coverage check_moisture->improve_inerting Yes check_mixing Check Mixing Efficiency check_moisture->check_mixing No improve_inerting->end optimize_stirring optimize_stirring check_mixing->optimize_stirring Optimize Stirrer Speed/Design optimize_stirring->end improve_cooling Improve Cooling/ Slower Reagent Addition check_temp->improve_cooling Yes check_time Check Reaction Time check_temp->check_time No improve_cooling->end optimize_conditions optimize_conditions check_time->optimize_conditions Optimize Conditions to Reduce Reaction Time optimize_conditions->end modify_solvents modify_solvents check_workup->modify_solvents Modify Solvent System/ Add Brine modify_solvents->end

References

Technical Support Center: Diethyl Cyanophosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl cyanophosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions involving this compound?

A base is crucial for deprotonating this compound or a related phosphonate (B1237965) reagent, generating a nucleophilic carbanion. This carbanion is the key reactive intermediate that subsequently attacks an electrophile, such as the carbonyl carbon of an aldehyde or ketone.[1]

Q2: Which types of bases are typically used with this compound?

The choice of base depends on the specific reaction. For reactions requiring a strong nucleophile, such as the Horner-Wadsworth-Emmons reaction, strong bases like potassium tert-butoxide or sodium hydride are common.[2][3] For condensation reactions, such as peptide synthesis, weaker organic bases like triethylamine (B128534) are often employed.[4] Solid bases have also been investigated in solvent-free conditions.[5]

Q3: How does the choice of base affect the stereoselectivity of the Horner-Wadsworth-Emmons reaction?

The base can significantly influence the E/Z selectivity of the resulting alkene. For instance, in some cases, lithium and sodium bases (e.g., n-BuLi, NaH) tend to favor the formation of the (E)-alkene.[3] The use of potassium bases, such as potassium hexamethyldisilazide (KHMDS), especially in combination with 18-crown-6 (B118740), is a key feature of the Still-Gennari modification to favor the (Z)-alkene.[3]

Q4: Can this compound be used in the synthesis of α-aminophosphonates?

While diethyl phosphite (B83602) is more commonly used, this compound derivatives can be involved in reactions to form α-aminophosphonates. The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, is a primary method for synthesizing α-aminophosphonates.[6][7] The Pudovik reaction, which involves the addition of a phosphite to an imine, is another key route.[6][8][9][10]

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversionIneffective deprotonation of the phosphonate- Use a stronger base (e.g., switch from triethylamine to sodium hydride).- Ensure the base is not old or degraded.- Use an appropriate solvent that does not react with the base.
Significant amount of unreacted starting materialIncomplete reaction- Extend the reaction time.- Increase the reaction temperature.[11]
Presence of unexpected byproductsSide reactions are occurring- Optimize reaction conditions (e.g., lower temperature, change solvent).- Use a more selective catalyst or base.[11]
Product decompositionHarsh reaction or workup conditions- Lower the reaction temperature.- Use a milder workup procedure.[11]
Poor Stereoselectivity in Horner-Wadsworth-Emmons Reactions
Symptom Possible Cause Suggested Solution
Obtaining a mixture of E and Z isomers when one is desiredReaction conditions do not favor one stereochemical pathway- For (E)-alkene: Use lithium or sodium bases (e.g., n-BuLi, NaH). Increase reaction temperature to facilitate equilibration to the more stable (E)-isomer.[3]- For (Z)-alkene: Employ the Still-Gennari modification using a phosphonate with electron-withdrawing groups, a potassium base (e.g., KHMDS), and 18-crown-6 at low temperatures.[3]
Inconsistent stereoselectivityVariability in reaction setup- Ensure strict control over reaction temperature, especially during the addition of reagents.- Use anhydrous solvents and reagents to avoid unwanted side reactions.

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).

  • Ylide Formation: Cool the suspension to 0 °C. Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Carbonyl: Cool the resulting ylide solution to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Amide Synthesis using this compound

This protocol is adapted from a procedure for the amidation of 4-biphenylacetic acid with benzylamine.[4]

  • Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in dimethylformamide (DMF).

  • Base Addition: Add triethylamine (1.3 equivalents) to the solution at room temperature.

  • DEPC Addition: Cool the mixture to 0-5 °C in an ice bath. Add this compound (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 19 hours), monitoring by TLC.

  • Work-up and Purification: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry under reduced pressure. The crude product can be further purified by recrystallization.

Visualizations

HWE_Workflow cluster_start Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification Start Start Prepare_Base Prepare Base Suspension (e.g., NaH in THF) Start->Prepare_Base Prepare_Phosphonate Prepare this compound Solution in THF Start->Prepare_Phosphonate Ylide_Formation Ylide Formation: Add Phosphonate to Base (0 °C to RT) Prepare_Phosphonate->Ylide_Formation Carbonyl_Addition Carbonyl Addition: Add Aldehyde/Ketone (0 °C) Ylide_Formation->Carbonyl_Addition Reaction_Stir Stir at Room Temperature (Monitor by TLC) Carbonyl_Addition->Reaction_Stir Quench Quench Reaction (aq. NH4Cl) Reaction_Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify End End Product Purify->End

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Conversion Analyze Crude Mixture (TLC, NMR) Start->Check_Conversion High_SM High Starting Material Remaining? Check_Conversion->High_SM Incomplete_Reaction Incomplete Reaction High_SM->Incomplete_Reaction Yes Side_Products Presence of Side Products? High_SM->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Optimize_Conditions Optimize Conditions: Temperature, Solvent, Base Side_Products->Optimize_Conditions Yes No_Reaction No Reaction Side_Products->No_Reaction No Check_Base Check Base Activity/ Use Stronger Base No_Reaction->Check_Base

References

Validation & Comparative

A Comparative Guide to Diethyl Cyanophosphonate and Other Phosphonates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and the development of novel therapeutics, phosphonate (B1237965) reagents play a pivotal role. Among these, Diethyl cyanophosphonate (DEPC) has emerged as a versatile and efficient reagent. This guide provides an objective comparison of DEPC's performance against other common phosphonates, supported by experimental data, to inform reagent selection in demanding synthetic applications.

Core Applications: A Head-to-Head Comparison

The utility of phosphonate reagents is most prominently featured in two key transformations: amide bond formation (peptide coupling) and phosphorylation. This section dissects the performance of this compound in comparison to other phosphonates in these critical reactions.

Amide Bond Formation: Peptide Coupling Efficiency

DEPC is widely recognized as an effective coupling reagent for the formation of amide bonds, a fundamental reaction in peptide synthesis.[1] Its performance is often benchmarked against other phosphonium-type and phosphonate reagents.

Mechanism of Action in Amide Bond Formation

The general mechanism for amide bond formation using a phosphonate-based coupling reagent involves the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

Amide Bond Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster + DEPC Amine Amine (R'-NH2) DEPC DEPC Amide Amide (R-CO-NH-R') ActivatedEster->Amide + Amine Byproduct Byproduct

Figure 1: General workflow for DEPC-mediated amide bond formation.

Quantitative Performance in Amide Synthesis

While direct, side-by-side comparative studies under identical conditions are limited, data from various sources allows for a performance assessment. Key metrics for coupling reagents include yield, reaction time, and the degree of racemization.

Reagent/MethodSubstratesSolventReaction TimeYield (%)Reference
This compound (DEPC) 4-Biphenylacetic acid, Benzylamine (B48309)DMF19 hours87%
Diphenyl Phosphite (B83602) Sterically hindered amino acidsPyridineNot SpecifiedVarious[2]
BOP (Phosphonium Salt) N-protected amino acid, amino acid esterNot SpecifiedNot SpecifiedHigh[3]
PyBOP (Phosphonium Salt) N-protected amino acid, amino acid esterNot SpecifiedNot SpecifiedHigh[4]

Table 1: Comparison of Coupling Reagent Performance in Amide Bond Formation. This table summarizes the performance of various phosphonate and phosphonium-based coupling reagents in amide synthesis. Note that direct comparison is challenging due to varying substrates and reaction conditions across different studies.

Racemization in Peptide Synthesis

Phosphorylation of Alcohols

Phosphorylation is a crucial modification in drug development, influencing a molecule's solubility, bioavailability, and biological activity. Phosphonate reagents are instrumental in introducing phosphate (B84403) groups into organic molecules, particularly alcohols.

Mechanism of Phosphorylation

The phosphorylation of an alcohol using a phosphonate reagent typically involves the activation of the phosphonate and subsequent nucleophilic attack by the alcohol's hydroxyl group.

Phosphorylation Alcohol Alcohol (R-OH) PhosphorylatedProduct Phosphorylated Product (R-O-P(O)(OR')2) Alcohol->PhosphorylatedProduct + Phosphorylating Agent PhosphorylatingAgent Phosphorylating Agent Byproduct Byproduct

Figure 2: General workflow for the phosphorylation of an alcohol.

Quantitative Performance in Phosphorylation

The efficiency of phosphorylation can be evaluated by comparing the yields obtained with different reagents for the same substrate, such as benzyl (B1604629) alcohol.

ReagentSubstrateCatalyst/ConditionsYield (%)Reference
Triethyl Phosphite Benzyl AlcoholZnI₂, Reflux in Toluene (B28343)84%[7]
Triethyl Phosphite Substituted Benzyl HalidesPEG-400/KI, Room Temp85-95%[8]
Diphenyl Phosphoryl Chloride Various amines1,4-dimethylpiperazine, 60°C82-95% (for phosphoramidates)[9]
Benzyl-N,N-diisopropylchlorophosphoramidite Furanosyl derivativesThree-step process32-75%[10]

Table 2: Comparison of Phosphorylating Agent Performance. This table presents yield data for the phosphorylation of alcohols and related reactions using various phosphonate-based reagents. As with amide synthesis, direct comparisons are challenging due to differing substrates and methodologies.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for amide synthesis and phosphorylation reactions.

Protocol 1: Amide Synthesis using this compound[2]

Objective: To synthesize 2-([1,1'-biphenyl]-4-yl)-N-benzylacetamide via amidation using DEPC.

Materials:

  • 4-Biphenylacetic acid

  • Benzylamine

  • This compound (DEPC)

  • Triethylamine (B128534)

  • Dimethylformamide (DMF)

  • Water

  • Toluene

  • Isopropyl alcohol (IPA)

Procedure:

  • To a 4-necked round-bottom flask equipped with a magnetic stir bar, add 4-biphenylacetic acid (1.91 g, 9.0 mmol, 1.0 equiv.), benzylamine (1.1 mL, 10.0 mmol, 1.1 equiv.), and DMF (46 mL) under a nitrogen atmosphere.

  • Add triethylamine (1.7 mL, 12.0 mmol, 1.3 equiv.) at room temperature.

  • Cool the flask to 5 °C in an ice bath.

  • Add this compound (2.06 g, 11.0 mmol, 1.2 equiv.) dropwise at 5 °C.

  • Stir the mixture at room temperature for 19 hours.

  • Pour the mixture into water (200 mL).

  • Filter the precipitate, wash with water (50 mL), and dry under reduced pressure.

  • Purify the crude product by recrystallization from a 1:1 mixture of toluene and IPA to yield the final product.

Workflow Diagram:

Amide Synthesis Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 4-Biphenylacetic acid, Benzylamine, and DMF B Add Triethylamine A->B C Cool to 5 °C B->C D Add DEPC dropwise C->D E Stir at RT for 19h D->E F Pour into Water E->F G Filter and Wash F->G H Recrystallize G->H

Figure 3: Workflow for amide synthesis using DEPC.

Protocol 2: Phosphorylation of Benzyl Alcohol using Triethyl Phosphite[8]

Objective: To synthesize diethyl benzylphosphonate from benzyl alcohol.

Materials:

Procedure:

  • To a stirred solution of ZnI₂ (1.5 equiv) in anhydrous toluene, add triethyl phosphite (1.5–3 equiv) followed by benzyl alcohol.

  • Stir the reaction mixture at reflux overnight (approximately 12 hours).

  • After cooling to room temperature, remove the volatiles under vacuum.

  • Wash the residue with 2 N NaOH until the solids dissolve.

  • Extract the aqueous layer with ether.

  • Dry the combined organic layers over MgSO₄ and concentrate under vacuum.

  • Purify the resulting oil by flash column chromatography on silica (B1680970) gel to afford the desired diethyl phosphonate.

Workflow Diagram:

Phosphorylation Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine ZnI₂, Triethyl Phosphite, and Benzyl Alcohol in Toluene B Reflux overnight A->B C Remove Volatiles B->C D Wash with NaOH C->D E Extract with Ether D->E F Dry and Concentrate E->F G Column Chromatography F->G

Figure 4: Workflow for phosphorylation of benzyl alcohol.

Conclusion

This compound stands as a highly effective reagent for amide bond formation, offering good yields under mild conditions. While direct quantitative comparisons with other phosphonates in peptide synthesis are not extensively documented in single studies, the available data suggests it is a reliable choice, particularly for its reported low propensity for racemization. In the realm of phosphorylation, other reagents like triethyl phosphite and phosphoramidites are more commonly cited for direct alcohol phosphorylation, with established protocols and reported yields.

The selection of an appropriate phosphonate reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and the critical need to control stereochemistry. For peptide synthesis where minimizing racemization is paramount, DEPC presents a strong option. For direct phosphorylation of simple alcohols, other phosphonates may offer more established and higher-yielding protocols. Further head-to-head comparative studies are warranted to provide a more definitive guide for reagent selection.

References

A Comparative Guide to Peptide Coupling Reagents: Diethyl Cyanophosphonate vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the selection of a coupling reagent is a pivotal decision that profoundly influences the yield, purity, and stereochemical integrity of the final peptide product. While a multitude of reagents are available, this guide provides a comprehensive comparison of Diethyl cyanophosphonate (DEPC) with other widely used classes of coupling reagents, including uronium/aminium salts (HATU, HBTU, COMU) and phosphonium (B103445) salts (PyBOP). This objective analysis, supported by available experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.

Performance Comparison of Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Racemization LevelKey AdvantagesKey Disadvantages
DEPC Cyanophosphonate1-4 hoursHigh (qualitative)Reported to be very low/"racemization-free"[1][2]Low racemization, cost-effective.Slower reaction times compared to onium salts, moisture sensitive.
HATU Uronium/Aminium Salt15-60 minutes>95Very Low (<1-2%)[3]High efficiency, fast reaction rates, low racemization, effective for hindered amino acids.[4]Higher cost, potential for guanidinylation side reaction.
HBTU Uronium/Aminium Salt20-60 minutes>95Low (1-5%)[3]Good efficiency, well-established, cost-effective than HATU.Can be less effective for difficult sequences, potential for guanidinylation.
COMU Uronium/Aminium Salt15-45 minutes>95Very Low (<1%)[3]High efficiency comparable to HATU, safer byproducts (non-explosive).Higher cost.
PyBOP Phosphonium Salt30-120 minutes>95Low (1-3%)[3]Good efficiency, low racemization, no guanidinylation side reaction.Can be slower than uronium salts.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following are representative protocols for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

A typical SPPS cycle involves the following steps:

  • Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF).

  • Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed to remove residual piperidine and byproducts.

  • Coupling: The next Fmoc-protected amino acid is activated by the coupling reagent and coupled to the free N-terminus of the resin-bound peptide.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted amino groups are capped to prevent the formation of deletion sequences.

  • The cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Peptide Coupling using this compound (DEPC)

While a specific protocol for SPPS using DEPC is not widely documented, a general procedure for solution-phase synthesis can be adapted. The key is the in situ activation of the carboxylic acid.

Materials:

  • Fmoc-protected amino acid (1.5-3 equivalents)

  • DEPC (1.5-3 equivalents)

  • Tertiary base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5-3 equivalents)

  • DMF

Procedure:

  • In a reaction vessel, dissolve the Fmoc-protected amino acid in DMF.

  • Add the tertiary base to the solution.

  • Add DEPC to the mixture and allow for a pre-activation time of 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • After completion, wash the resin thoroughly with DMF.

Protocol 2: Peptide Coupling using HATU

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

Procedure:

  • In a separate vial, dissolve the Fmoc-protected amino acid and HATU in DMF.

  • Add DIPEA to the solution to begin the activation.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 15-60 minutes at room temperature.

  • Monitor the reaction completion.

  • Wash the resin thoroughly with DMF.

Protocol 3: Peptide Coupling using PyBOP

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

Procedure:

  • In a separate vial, dissolve the Fmoc-protected amino acid and PyBOP in DMF.

  • Add DIPEA to the solution for activation.

  • Immediately add the activated mixture to the deprotected resin.

  • Allow the coupling to proceed for 30-120 minutes at room temperature.

  • Monitor the reaction completion.

  • Wash the resin thoroughly with DMF.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes in peptide synthesis, the following diagrams are provided in DOT language.

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Amino Acid) ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., DEPC, HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster PeptideBond R-CO-NH-Peptide-Resin ActivatedEster->PeptideBond ResinPeptide H₂N-Peptide-Resin ResinPeptide->PeptideBond

Caption: General mechanism of peptide bond formation.

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Coupling Reagent/Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice of coupling reagent is a critical parameter in peptide synthesis that requires careful consideration of the specific peptide sequence, desired purity, and cost.

  • This compound (DEPC) presents a compelling option when minimizing racemization is the highest priority, and its cost-effectiveness is an added advantage. However, researchers must consider its slower reaction kinetics compared to more modern reagents.

  • HATU and COMU are excellent choices for routine and challenging syntheses where high efficiency and speed are desired. COMU offers a better safety profile, making it an increasingly popular alternative.

  • HBTU remains a reliable and cost-effective workhorse for standard peptide synthesis.

  • PyBOP is a valuable tool, particularly for sequences prone to guanidinylation or when a phosphonium-based reagent is preferred.

Ultimately, the optimal coupling strategy may involve a combination of these reagents, tailored to the specific demands of each coupling step within a peptide sequence. This guide provides a foundational understanding to aid in the strategic selection of the most appropriate coupling reagent for successful peptide synthesis.

References

A Head-to-Head Comparison: Diethyl Cyanophosphonate vs. HATU for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts yield, purity, and the overall success of synthesizing a target peptide. Among the vast arsenal (B13267) of available reagents, Diethyl cyanophosphonate (DEPC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) represent two distinct classes of coupling agents. This guide provides an objective comparison of their performance, supported by available experimental data and mechanistic insights, to aid researchers in selecting the optimal reagent for their synthetic challenges.

Performance Overview: A Tale of Two Reagents

While both DEPC and HATU facilitate the formation of the crucial amide bond, their mechanisms, efficacy, and typical applications differ. HATU has established itself as a go-to reagent for complex and routine peptide synthesis due to its high efficiency and low racemization rates.[1][2] DEPC, a phosphonate-based reagent, offers a classic alternative, also known for promoting racemization-free peptide synthesis under mild conditions.[3]

Direct quantitative, side-by-side comparisons in the literature are scarce, particularly for DEPC in modern solid-phase peptide synthesis (SPPS). However, by compiling available data for HATU and qualitative descriptions for DEPC, we can draw a comparative picture.

Quantitative Data for HATU Performance

HATU is renowned for its superior performance, especially in "difficult" peptide sequences prone to aggregation or containing sterically hindered amino acids.[4] The following table summarizes representative data on HATU's performance in terms of crude peptide purity and racemization levels compared to other common coupling reagents.

Coupling ReagentModel Peptide/SequenceCrude Purity (%)% D-Isomer (Racemization)Reference(s)
HATU Acyl Carrier Protein (65-74)Higher Purity0.5 - 2.0%[1][5]
HBTUAcyl Carrier Protein (65-74)Lower Purity1.5 - 5.0%[1][5]
DCC/HOBtVariousVariable0.5 - 2.5%[5][6]
COMUVariousHigh< 1.0%[5]

Note: The data presented is a synthesis of typical results from comparative studies. Actual results are highly dependent on the specific amino acid sequence, reaction conditions, and the model system used.

Delving into the Mechanisms of Action

The differing performance of DEPC and HATU stems from their distinct mechanisms for activating the carboxylic acid group of the incoming amino acid.

This compound (DEPC): DEPC is a phosphonate-based coupling reagent. In the presence of a base, such as a tertiary amine, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic phosphorus atom of DEPC, leading to the formation of a reactive acyl-phosphonate mixed anhydride. The cyanide ion is displaced in this process. The activated carboxylic acid is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain, forming the desired peptide bond. The reaction is generally considered clean and proceeds under mild, near-neutral conditions.[3]

HATU: HATU is an aminium/uronium-based coupling reagent that contains a 7-azabenzotriazole (HOAt) moiety.[1] The activation process, also in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), involves the formation of a highly reactive OAt-active ester.[1] The nitrogen atom at the 7-position of the azabenzotriazole ring is believed to provide anchimeric assistance during the aminolysis step, accelerating the coupling reaction and effectively suppressing racemization. This rapid and efficient coupling is a key advantage of HATU, particularly for challenging syntheses.[4][7]

Visualizing the Chemical Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the proposed reaction mechanisms for both DEPC and HATU, along with a general workflow for solid-phase peptide synthesis.

DEPC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Carboxylic Acid R-COO- Carboxylate R-COOH->R-COO- + Base - BH+ Base Base Active_Intermediate Acyl-Phosphonate Mixed Anhydride R-COO-->Active_Intermediate + DEPC - CN- DEPC This compound (EtO)2P(O)CN Peptide_Bond Peptide Bond Formation Active_Intermediate->Peptide_Bond Peptide-NH2 N-terminal Amine Peptide-NH2->Peptide_Bond Byproduct Diethyl Phosphate Peptide_Bond->Byproduct

Caption: Proposed mechanism of DEPC-mediated peptide bond formation.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Carboxylic Acid R-COO- Carboxylate R-COOH->R-COO- + Base - BH+ Base Base OAt_Ester OAt-Active Ester R-COO-->OAt_Ester + HATU HATU HATU TMU Tetramethylurea Peptide_Bond Peptide Bond Formation OAt_Ester->Peptide_Bond Peptide-NH2 N-terminal Amine Peptide-NH2->Peptide_Bond HOAt HOAt Peptide_Bond->HOAt

Caption: Mechanism of HATU-mediated peptide bond formation.

SPPS_Workflow start Start: Resin with protected amino acid deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage end End: Crude Peptide cleavage->end

Caption: General workflow for a single cycle in Fmoc-based SPPS.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis. Below are representative protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using HATU and a general protocol for DEPC.

Protocol 1: Peptide Coupling using HATU

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • HATU (0.95 equivalents relative to the amino acid)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid)

  • Resin with N-terminal deprotected peptide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended to 2-4 hours.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: General Peptide Coupling using this compound (DEPC)

Materials:

  • Fmoc-protected amino acid (1.5-3 equivalents relative to resin loading)

  • This compound (DEPC) (1.5-3 equivalents relative to resin loading)

  • Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA) (1.5-3 equivalents relative to resin loading)

  • Resin with N-terminal deprotected peptide

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Dichloromethane (DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in the HATU protocol.

  • Amino Acid Coupling:

    • In a reaction vessel containing the deprotected resin, add a solution of the Fmoc-protected amino acid in DMF.

    • Add the tertiary amine base to the resin suspension.

    • Add DEPC to the reaction mixture.

    • Agitate the mixture at room temperature. Reaction times may vary from a few hours to overnight, depending on the specific amino acids being coupled.

  • Monitoring and Washing: Monitor the progress of the coupling reaction (e.g., by Kaiser test). Upon completion, wash the resin extensively with DMF and DCM to remove soluble reagents and byproducts.

  • Chain Elongation: Proceed with the next deprotection and coupling cycle.

Conclusion and Recommendations

The selection of a coupling reagent is a critical parameter in peptide synthesis that requires careful consideration of the peptide sequence, desired purity, and cost.

HATU stands out as a highly efficient and reliable coupling reagent, particularly for complex and sterically demanding peptide syntheses where minimizing racemization is paramount.[4][8] Its rapid reaction kinetics and the high reactivity of the OAt-active ester make it a preferred choice in modern peptide chemistry.[1]

This compound (DEPC) represents an older class of phosphonate-based coupling reagents. While it is reported to facilitate racemization-free peptide synthesis, there is a lack of extensive, modern comparative data against leading reagents like HATU.[3] Its application may be suitable for less demanding syntheses or where a cost-effective, alternative activation chemistry is desired.

For researchers, scientists, and drug development professionals engaged in the synthesis of high-purity, complex peptides, HATU is generally the recommended choice based on the wealth of supporting data demonstrating its superior performance. However, for specific applications or exploratory synthesis, DEPC could be a viable, albeit less characterized, alternative. A small-scale trial to optimize conditions and evaluate performance would be prudent before committing to a large-scale synthesis with DEPC.

References

A Researcher's Guide to Peptide Coupling Reagents: Validation of Diethyl Cyanophosphonate (DEPC) Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity, biologically active peptides is a cornerstone of innovation. The choice of coupling reagent is a critical determinant in the success of Solid-Phase Peptide Synthesis (SPPS), directly influencing reaction efficiency, yield, and the stereochemical integrity of the final product. This guide provides an objective comparison of Diethyl cyanophosphonate (DEPC), a phosphonate-type coupling reagent, with modern aminium/uronium salt alternatives, focusing on the synthesis of the well-characterized bioactive cyclic peptide, cyclo(RGDfK). This peptide is a potent and selective inhibitor of the αvβ3 integrin, a key target in cancer therapy and angiogenesis research.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is measured by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. While this compound (DEPC) is recognized for promoting clean and rapid reactions under mild conditions, comprehensive quantitative data for its use in the synthesis of complex cyclic peptides like cyclo(RGDfK) is not as widely published as for more common reagents like HATU.

The following table summarizes representative quantitative data for the synthesis of cyclo(RGDfK) using the highly efficient HATU reagent as a benchmark.

Coupling ReagentPeptide SequenceOverall Yield (%)Crude Purity (%)Reference
HATU cyclo(Arg-Gly-Asp-D-Phe-Lys)~46%>90%[1]
DEPC cyclo(Arg-Gly-Asp-D-Phe-Lys)Data not available in searched literatureData not available in searched literature-

Note: The yield and purity of peptide synthesis are highly dependent on the specific sequence, resin, and reaction conditions. The data for HATU is presented as a representative example from the literature.

The Mechanism of Action: DEPC in Amide Bond Formation

This compound facilitates amide bond formation by activating a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. The process is efficient and characterized by the formation of soluble byproducts, which simplifies purification.

Below is a generalized workflow for the activation and coupling steps in peptide synthesis using a phosphonate-based reagent like DEPC.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Intermediate Activated Intermediate (Acyl Phosphonate) Carboxylic_Acid->Activated_Intermediate + DEPC, Base DEPC DEPC Base Base (e.g., Triethylamine) Peptide_Bond R-CO-NH-R' (Peptide Bond) Activated_Intermediate->Peptide_Bond + Amine Amine R'-NH2 (Amine)

Caption: Generalized workflow for DEPC-mediated peptide bond formation.

Biological Context: The Integrin Signaling Pathway

The synthesized cyclo(RGDfK) peptide acts as a ligand for αvβ3 integrins, which are transmembrane receptors crucial for cell adhesion to the extracellular matrix (ECM).[2] Binding of RGD peptides to these integrins can block their natural interactions and inhibit downstream signaling pathways that are critical for tumor angiogenesis and metastasis.

The diagram below illustrates a simplified overview of the αvβ3 integrin signaling cascade, which is initiated upon ligand binding and leads to the activation of key cellular processes like cell proliferation, survival, and migration.

G Ligand cyclo(RGDfK) Integrin Integrin αvβ3 Ligand->Integrin Binds & Inhibits FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Kinase FAK->Src Activation Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Src->Grb2_SOS Ras Ras Grb2_SOS->Ras Activation RAF RAF Ras->RAF Activation Akt Akt PI3K->Akt Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival (Anti-Apoptosis) Akt->Survival

Caption: Simplified αvβ3 Integrin signaling pathway inhibited by RGD peptides.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible peptide synthesis. The following are representative protocols for the manual solid-phase synthesis of a linear peptide precursor for cyclization, comparing a general DEPC-based method with a HATU-based method.

Protocol 1: Amino Acid Coupling using DEPC (General Protocol)

1. Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • This compound (DEPC)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

2. Resin Preparation and Fmoc-Deprotection:

  • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and drain.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and TEA or DIPEA (3 equivalents) in DMF.

  • Add this solution to the deprotected peptide-resin.

  • Add DEPC (3 equivalents) to the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Washing and Subsequent Cycles:

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Purification:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purify the crude peptide via reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Amino Acid Coupling using HATU (Cyclo(RGDfK) Specific)

1. Materials and Reagents:

  • As listed in Protocol 1, replacing DEPC and TEA with HATU and DIPEA.

2. Resin Preparation and Fmoc-Deprotection:

  • Follow the same procedure as in Protocol 1.

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[3]

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Washing, Cyclization, Cleavage, and Purification:

  • Follow the washing procedure as in Protocol 1.

  • After assembling the linear peptide, on-resin cyclization is typically performed. This involves deprotecting the N-terminal Fmoc group and the side-chain protecting group of the amino acid that will form the cyclic bond, followed by treatment with a coupling reagent like HATU in a dilute solution to favor intramolecular cyclization.[1]

  • Cleavage from the resin and final deprotection are performed as described in Protocol 1.

  • Purify the crude cyclic peptide via RP-HPLC.

Conclusion and Recommendations

The selection of a peptide coupling reagent is a critical decision that balances reaction efficiency, cost, safety, and the specific demands of the peptide sequence. While modern aminium/uronium reagents like HATU are well-documented and highly effective for synthesizing complex peptides such as cyclo(RGDfK), providing high purity and yields, they are also more expensive.

This compound (DEPC) presents a cost-effective alternative known for clean and racemization-free couplings. Its utility in synthesizing simpler, linear peptides is established. However, for more challenging syntheses, such as macrocyclization or sterically hindered couplings, the reactivity of HATU is often superior.

For drug development professionals and researchers, the optimal choice depends on the project's scale and specific requirements. For routine synthesis of less complex peptides where cost is a significant factor, DEPC is a viable and efficient option. For critical applications involving difficult sequences, high-throughput synthesis, or where the highest possible crude purity is paramount to streamline downstream processing, the superior performance of reagents like HATU may justify the additional cost. Further head-to-head comparative studies are warranted to fully elucidate the performance of DEPC in the synthesis of complex, cyclic bioactive peptides.

References

A Comparative Guide to Diethyl Cyanophosphonate Performance in Difficult Peptide Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those containing sterically hindered or N-methylated amino acids, presents a significant challenge in medicinal chemistry and drug development. The efficiency of the coupling reaction, the degree of epimerization, and the purity of the final product are critically dependent on the choice of coupling reagent. This guide provides an objective comparison of Diethyl cyanophosphonate (DECP) with other commonly used coupling reagents for difficult peptide bond formations, supported by available experimental data and detailed methodologies.

Introduction to Peptide Coupling Reagents

Peptide bond formation is a condensation reaction between a carboxylic acid and an amine. To facilitate this, the carboxylic acid is activated by a coupling reagent. The ideal reagent should promote rapid and complete coupling with minimal side reactions, most notably racemization of the chiral amino acid centers.

Difficult couplings are typically characterized by:

  • Steric hindrance: Coupling of bulky amino acids (e.g., Val, Ile, Aib) or to a sterically hindered N-terminus.

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity.

  • Segment condensation: Coupling of larger peptide fragments.

This guide focuses on the performance of this compound (DECP) in comparison to commonly used alternatives such as:

  • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt).

  • Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Mechanism of Action: A Visual Overview

The general mechanism for peptide bond formation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. The specific intermediate formed depends on the coupling reagent used.

General workflow for peptide bond formation.

Performance Comparison in Difficult Couplings

While direct head-to-head studies comparing DECP with all major coupling reagents under identical "difficult" conditions are scarce, the following tables summarize available data from various sources to provide a comparative overview.

Coupling of Sterically Hindered Amino Acids

The coupling of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib), is a benchmark for evaluating coupling reagent efficacy.

Coupling ReagentModel CouplingYield (%)Purity (%)Racemization (%)Reference/Notes
DECP Not SpecifiedGoodHighVery LowKnown to be efficient for racemization-free synthesis.[1]
HATU Fmoc-Aib-OH + H-Aib-ResinHigh>95LowConsidered one of the most efficient reagents for hindered couplings.[2][3]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant-LowEffective, but generally less reactive than HATU.[3]
DCC/HOBt Various Hindered SystemsModerate to LowVariableVariableOften inefficient for severely hindered couplings.[4][5]
Coupling of N-Methylated Amino Acids

N-methylated amino acids are known to be poor nucleophiles, making these couplings particularly challenging.

Coupling ReagentModel CouplingYield (%)Purity (%)Racemization (%)Reference/Notes
DECP Not SpecifiedGoodHighVery LowGenerally effective with nucleophilic amines.[6]
HATU Various N-Me SystemsHigh>95LowOften the reagent of choice for N-methylated couplings.[7][8]
HBTU Various N-Me SystemsModerateVariableLowLess effective than HATU for these couplings.[8]
DCC/HOBt Various N-Me SystemsLowLowVariableGenerally not recommended for N-methylated amino acids.[9]

Note: The data presented is collated from different studies and may not represent a direct head-to-head comparison under identical reaction conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis.

Protocol 1: Peptide Coupling using this compound (DECP)

This protocol is adapted from a general procedure for amide bond formation using DECP.

Materials:

  • N-protected amino acid (1.0 equivalent)

  • Amino acid or peptide ester hydrochloride (1.1 equivalents)

  • This compound (DECP) (1.2 equivalents)

  • Triethylamine (B128534) (TEA) (1.3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and the amino acid or peptide ester hydrochloride in anhydrous DMF.

  • Add triethylamine to the solution at room temperature and stir for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DECP to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by aqueous extraction and purified by column chromatography.

DECP_Protocol Start Dissolve Reactants in DMF Add_TEA Add Triethylamine (Room Temperature) Start->Add_TEA Cool Cool to 0°C Add_TEA->Cool Add_DECP Add DECP Cool->Add_DECP React Stir at Room Temperature (12-24h) Add_DECP->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Workup and Purification Monitor->Workup

Experimental workflow for DECP-mediated coupling.

Protocol 2: Peptide Coupling using HATU (SPPS)

This is a general protocol for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Remove the N-terminal Fmoc protecting group using 20% piperidine (B6355638) in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HATU and DIPEA in DMF for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser or Chloranil test).

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Discussion and Recommendations

This compound (DECP):

  • Strengths: DECP is noted for its ability to mediate couplings with very low levels of racemization.[1] It is a cost-effective reagent that performs well under mild, near-neutral conditions. It is particularly effective for coupling with more nucleophilic amines.[6]

  • Weaknesses: There is a lack of extensive modern studies directly comparing DECP's performance in a wide range of difficult couplings against newer reagents like HATU and COMU. Its performance with less nucleophilic amines, such as N-methylated amino acids, may be reduced.

HATU and other Uronium/Aminium Salts:

  • Strengths: Reagents like HATU are highly effective for a broad range of difficult couplings, including sterically hindered and N-methylated amino acids, often providing high yields and purity.[2][8] They are well-suited for both manual and automated solid-phase peptide synthesis.

  • Weaknesses: These reagents are generally more expensive than DECP and carbodiimides. They can also lead to guanidinylation of the N-terminal amine as a side reaction if used in excess.[10]

DCC/DIC and other Carbodiimides:

  • Strengths: Carbodiimides are inexpensive and widely used. The by-product of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents, which can simplify purification in solution-phase synthesis.[7]

  • Weaknesses: They are often less efficient for difficult couplings and have a higher propensity to cause racemization, although this can be suppressed with additives like HOBt or Oxyma.[4][5] The DCU byproduct can be difficult to remove in solid-phase synthesis.

Conclusion

The choice of a peptide coupling reagent is a critical decision that should be based on the specific challenges presented by the peptide sequence, cost considerations, and the desired purity of the final product.

  • For routine couplings and when cost is a primary concern, DECP and carbodiimides with additives remain viable options. DECP, in particular, offers the advantage of low racemization.

  • For difficult couplings involving sterically hindered or N-methylated amino acids, where maximizing yield and purity is paramount, uronium/aminium salts such as HATU are generally the preferred choice, despite their higher cost.

It is recommended to perform small-scale test couplings to determine the optimal reagent and conditions for a specific challenging peptide synthesis.

References

A Comparative Guide to the Applications of Diethyl Cyanophosphonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl cyanophosphonate (DEPC), also known as diethyl phosphorocyanidate, is a versatile and efficient reagent in organic synthesis, primarily utilized for peptide bond formation, cyanation reactions, phosphorylation of phenols, and various acylation reactions.[1][2] This guide provides a comprehensive comparison of DEPC's performance against common alternative reagents, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal reagent for their specific synthetic needs.

Peptide Synthesis: A Reliable Coupling Reagent

DEPC is widely employed as a coupling reagent to facilitate the formation of amide bonds in peptide synthesis.[1] The reaction is known to be rapid and clean, often yielding products with minimal side-product contamination and proceeding under mild, nearly neutral conditions.[1][2]

Performance Comparison

While DEPC is a reliable choice, a variety of other coupling reagents are prevalent in modern peptide synthesis, each with its own advantages. Reagents like HATU, HBTU, and PyBOP are frequently used for their high coupling efficiency and ability to suppress racemization, a critical factor in maintaining the stereochemical integrity of peptides.[3][4]

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)
HBTU 1.5 - 5.0%[4]
HATU 0.5 - 2.0%[3][4]
HCTU 1.0 - 4.0%[3]
TBTU 2.0 - 6.0%
PyBOP 1.0 - 3.5%[4]
COMU < 1.0%[4]
DIC/HOBt 0.5 - 2.5%
DEPC Racemization-free (qualitative)[2]

Note: Quantitative data for racemization with DEPC in direct comparison to these reagents is limited in the reviewed literature, though it is described as a reagent for racemization-free peptide synthesis.[2] The extent of racemization is highly dependent on the specific amino acid sequence and reaction conditions.[3]

Experimental Protocol: Amide Synthesis using DEPC

This protocol details the amidation of 4-biphenylacetic acid with benzylamine (B48309) using DEPC as a condensing agent.[5]

Materials:

  • 4-Biphenylacetic Acid

  • Benzylamine

  • This compound (DEPC)

  • Triethylamine (B128534) (TEA)

  • Dimethylformamide (DMF)

  • Water

  • Toluene

  • Isopropyl Alcohol (IPA)

Procedure:

  • To a 4-necked round-bottom flask equipped with a magnetic stir bar, add 4-biphenylacetic acid (1.0 equiv.), benzylamine (1.1 equiv.), and DMF under a nitrogen atmosphere.[5]

  • Add triethylamine (1.3 equiv.) at room temperature.[5]

  • Cool the flask to 5 °C in an ice bath.[5]

  • Add this compound (1.2 equiv.) dropwise at 5 °C.[5]

  • Stir the mixture at room temperature for 19 hours.[5]

  • Pour the mixture into water.[5]

  • Filter the precipitate, wash it with water, and dry it under reduced pressure.[5]

  • Purify the crude product by recrystallization from a toluene:IPA (1:1) mixture to yield the final product. In a reported example, this procedure resulted in an 87% yield.[5]

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

Signaling Pathway: Mechanism of Peptide Bond Formation

The following diagram illustrates the general mechanism of peptide bond formation using a coupling reagent. The coupling reagent activates the carboxylic acid of the first amino acid, making it susceptible to nucleophilic attack by the amine group of the second amino acid.

PeptideBondFormation AminoAcid1 Amino Acid 1 (with Carboxylic Acid) ActivatedIntermediate Activated Intermediate AminoAcid1->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., DEPC, HATU) CouplingReagent->ActivatedIntermediate Peptide Dipeptide ActivatedIntermediate->Peptide Nucleophilic Attack AminoAcid2 Amino Acid 2 (with Amine Group) AminoAcid2->Peptide Byproduct Byproduct Peptide->Byproduct

Caption: General mechanism of peptide bond formation.

Cyanation Reactions: A Versatile Cyanating Agent

DEPC serves as a valuable reagent for introducing a cyano group into various organic molecules.[1] It is considered less toxic than many other cyanating agents, making it a more appealing choice for laboratory and industrial applications.[1]

Performance Comparison

The traditional methods for cyanation often involve highly toxic reagents like potassium or sodium cyanide. Modern approaches have focused on developing safer and more efficient catalytic systems, often employing palladium or copper catalysts with various cyanide sources.[2][5][6][7][8]

Cyanation MethodCyanide SourceCatalystSubstrate ScopeTypical YieldsReference(s)
DEPC DEPC-AlcoholsHigh[9]
Palladium-catalyzed Zn(CN)₂Pd/CAryl bromides, active aryl chloridesUp to 98%[5]
Palladium-catalyzed K₄[Fe(CN)₆]·3H₂OPalladacycle(Hetero)aryl halidesGood to excellent[8]
Copper-catalyzed Acetone cyanohydrinCuIAlkenyl iodidesGood[10]
Experimental Protocol: Cyanation of Alcohols with DEPC

This method describes the cyanation of various alcohols by a new type of oxidation-reduction condensation using DEPC.[9]

Materials:

  • Alcohol

  • Alkyl diphenylphosphinite

  • 2,6-Dimethyl-1,4-benzoquinone (DMBQ)

  • This compound (DEPC)

  • Zinc oxide (ZnO) (for secondary alcohols)

  • Solvent (e.g., dried and purified)

Procedure:

  • Combine the primary alkyl diphenylphosphinite, 2,6-dimethyl-1,4-benzoquinone (DMBQ), and this compound with the alcohol substrate.[9]

  • For the selective synthesis of isocyanides from secondary alcohols, add zinc oxide (ZnO) as an additive.[9]

  • Tertiary alcohols can provide the corresponding isocyanides exclusively without an additive.[9]

  • The reaction has been shown to proceed with the inversion of configuration for optically active alcohols.[9]

Note: This is a general description. For specific substrate amounts and reaction conditions, refer to the original publication.

Logical Relationship: Cyanation Pathways

The diagram below illustrates the different pathways for the cyanation of various substrates.

CyanationPathways cluster_substrates Substrates cluster_reagents Cyanating Reagents/Systems Alcohols Alcohols DEPC DEPC/DMBQ Alcohols->DEPC ArylHalides Aryl Halides PdCatalyst Pd Catalyst + CN Source ArylHalides->PdCatalyst AlkenylHalides Alkenyl Halides CuCatalyst Cu Catalyst + CN Source AlkenylHalides->CuCatalyst Nitriles Nitriles DEPC->Nitriles PdCatalyst->Nitriles CuCatalyst->Nitriles

Caption: Different reagents for the cyanation of various substrates.

Phosphorylation of Phenols

DEPC is also utilized as a reagent for the phosphorylation of phenols.

Performance Comparison

Various methods exist for the phosphorylation of phenols, including the use of alkyl chlorophosphates and H-phosphonates.[11][12] A mixture of triethylphosphate and phosphorus pentoxide has also been reported as an efficient reagent system.[13]

Phosphorylation MethodReagent(s)Typical YieldsReference(s)
DEPC This compound-
Triethylphosphate/P₂O₅ Triethylphosphate, Phosphorus pentoxide46-81%[13]
Alkyl Chlorophosphates e.g., Diethyl chlorophosphateLow (improved with microwave)[11]
H-Phosphonates Dialkyl phosphonates-[12]
Experimental Protocol: General Phosphorylation of Phenols

The following is a general procedure for the phosphorylation of phenols using a triethylphosphate/phosphorus pentoxide mixture, which can be considered an alternative to DEPC.[13]

Materials:

Procedure:

  • Add the phenol (1 equiv.) to a mixture of triethyl phosphate and phosphorus pentoxide at 120 °C.[13]

  • Stir the reaction mixture for the required time (can be monitored by TLC).[13]

  • Pour the reaction mixture into water.[13]

  • Extract the product with diethyl ether.[13]

  • Wash the organic layer with brine and then evaporate the solvent.[13]

Acylation Reactions: O-, S-, and C-Acylations

DEPC is a versatile reagent for O-, S-, and C-acylation reactions.[1]

Performance Comparison

Acylation is a fundamental transformation in organic synthesis, and numerous methods exist. Friedel-Crafts acylation is a classic method for C-acylation of aromatic compounds.[14][15] For O- and S-acylations, a variety of reagents and protocols are available, including the use of acyl chlorides and anhydrides.[16][17]

Direct quantitative comparisons of DEPC with these alternatives for a broad range of substrates are not extensively documented in single comparative studies. The choice of reagent often depends on the specific substrate and desired reaction conditions.

Experimental Workflow: General Acylation

The following diagram illustrates a general workflow for an acylation reaction.

AcylationWorkflow Start Start: Substrate & Acylating Agent (e.g., DEPC) Reaction Reaction Setup (Solvent, Temperature, Base) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Final Acylated Product Purification->Product

Caption: General workflow for an acylation reaction.

For S-acylation, specific protocols like acyl-resin assisted capture (acyl-RAC) are used for the detection and analysis of S-acylated proteins.[18][19][20][21]

References

The Enduring Efficacy of Diethyl Cyanophosphonate in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of complex molecule synthesis, particularly in the construction of peptides and other amide bond-containing structures, the choice of coupling reagent is a critical determinant of yield, purity, and stereochemical integrity. Diethyl cyanophosphonate (DEPC), a versatile organophosphorus reagent, has long been utilized for its efficacy in forming amide bonds, esters, and thioesters. This guide provides an objective comparison of DEPC's performance against contemporary alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Core Applications and Mechanism of Action

DEPC is primarily employed as a condensing reagent for the formation of amide (peptide) bonds. The reaction proceeds under mild and nearly neutral conditions, which is advantageous for preserving sensitive functional groups and minimizing racemization—the loss of stereochemical purity at a chiral center. The reaction is typically rapid and clean, simplifying product purification.

The efficacy of DEPC stems from its ability to activate a carboxylic acid. The proposed mechanism involves the reaction of the carboxyl group with DEPC, facilitated by a base (typically a tertiary amine like triethylamine), to form a highly reactive mixed anhydride (B1165640) intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and releasing diethyl phosphate (B84403) as a byproduct.

DEPC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) DEPC DEPC ((EtO)₂P(O)CN) Intermediate Reactive Intermediate (Mixed Anhydride) RCOOH->Intermediate + DEPC, Base Base Base (Et₃N) Amine Amine (R'-NH₂) Amide Amide (R-CONH-R') Intermediate->Amide + Amine Byproduct Byproduct ((EtO)₂PO₂⁻) Intermediate->Byproduct

Caption: Proposed mechanism for DEPC-mediated amide bond formation.

Performance Comparison with Modern Coupling Reagents

While DEPC has proven to be a reliable reagent, the field of peptide synthesis has evolved, with phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) now being commonplace, particularly in automated solid-phase peptide synthesis (SPPS). These modern reagents are known for their high reactivity and rapid coupling times.

A direct, contemporary comparison of DEPC with these reagents under identical Fmoc-SPPS conditions is scarce in recent literature, reflecting a shift in common practice. However, by examining historical data for DEPC and current data for modern reagents, a comparative overview can be established.

Quantitative Data Summary

The following tables present quantitative yield data for DEPC in a historical solution-phase synthesis and for modern reagents in standard Fmoc-SPPS. It is crucial to note that these results are not from head-to-head comparisons and are influenced by different synthetic strategies (solution-phase vs. solid-phase), protecting groups (Boc vs. Fmoc), and target molecules.

Table 1: Performance of DEPC in Peptide Synthesis (Data from the 1975 synthesis of porcine motilin fragments using a solution-phase, Boc-protection strategy)

Peptide Fragment SynthesizedCoupling MethodYield (%)Reference
Boc-Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu(OBzl)-Leu-Gln-Arg(Tos)-Met-Gln-Glu(OBzl)-Lys(Z)-Glu(OBzl)-Arg(Tos)-Asn-Lys(Z)-Gly-Gln-OHDEPC / Et₃N~70 (overall)[1]

Table 2: Performance of Modern Coupling Reagents in Fmoc-SPPS (Data synthesized from various sources for model peptides)

Coupling ReagentAdditiveBaseTypical Yield (%)Key Advantages
HATU HOAtDIPEA>99Extremely fast, highly efficient for hindered couplings, low racemization.
HBTU HOBtDIPEA~95-98Cost-effective, reliable standard reagent.
COMU (Internal)DIPEA>99High reactivity comparable to HATU, non-explosive byproducts.
PyBOP HOBtDIPEA~95Safer alternative to BOP (avoids carcinogenic HMPA byproduct).
DCC/DIC HOBt/OxymaN/AVariableVery cost-effective, but can cause side reactions and racemization.

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are representative protocols for peptide coupling using DEPC in a solution-phase context and a standard protocol for modern reagents in an automated SPPS workflow.

Experimental Protocol 1: General Peptide Coupling using DEPC (Solution-Phase)

This protocol is adapted from classical methods for DEPC-mediated amide bond formation.

  • Preparation: Dissolve the N-protected amino acid (1.0 equiv.) and the C-protected amino acid or peptide ester (1.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (B128534) (Et₃N) (1.2 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Activation & Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add this compound (DEPC) (1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% NaHCO₃), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude peptide is then purified by column chromatography or recrystallization.

Experimental Protocol 2: Standard Automated SPPS Coupling Cycle (Fmoc/tBu Strategy)

This protocol outlines a typical cycle for adding one amino acid to a growing peptide chain on a solid support using a modern coupling reagent like HATU.

  • Resin Preparation: The peptide-resin from the previous cycle is washed thoroughly with DMF to remove residual reagents.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF for a specified time (e.g., 2 x 10 minutes).

  • Washing: The resin is washed extensively with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling (Activation & Reaction):

    • In a separate vessel, a solution of the next Fmoc-protected amino acid (e.g., 4 equiv.), the coupling reagent (e.g., HATU, 3.95 equiv.), and a non-nucleophilic base (e.g., DIPEA, 8 equiv.) in DMF is prepared.

    • This activation mixture is allowed to pre-activate for 1-5 minutes.

    • The activated amino acid solution is then transferred to the reaction vessel containing the deprotected peptide-resin.

    • The coupling reaction proceeds for a set time (e.g., 5-60 minutes), often with agitation.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.

  • Final Cleavage: After the final amino acid is coupled, the resin is washed, dried, and the peptide is cleaved from the support and deprotected using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Workflow Comparison

The following diagram illustrates the generalized workflow for a single coupling step in solid-phase peptide synthesis, highlighting where different classes of coupling reagents are employed.

SPPS_Workflow cluster_reagents Coupling Reagent Activation start Start: Peptide-Resin (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Step (Addition of Activated AA) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 end End: Elongated Peptide-Resin (Fmoc-AA-AA-Resin) wash2->end reagent Fmoc-AA-OH + Coupling Reagent + Base (DIPEA) activated_aa Activated Amino Acid reagent->activated_aa Pre-activation (1-5 min) activated_aa->coupling

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Conclusion

This compound (DEPC) remains a historically significant and effective reagent for amide bond formation, prized for its ability to mediate reactions under mild conditions with minimal racemization. While it has been largely superseded in routine, automated solid-phase peptide synthesis by more reactive phosphonium and aminium/uronium salts like HATU and HBTU, DEPC's utility in specific solution-phase applications and for the synthesis of complex fragments should not be overlooked. The choice of coupling reagent will always depend on the specific requirements of the synthesis, including the complexity of the target molecule, the scale of the reaction, cost considerations, and the need to avoid specific side reactions. For syntheses where extreme speed is not the primary concern, DEPC offers a clean and efficient profile that has secured its place in the synthetic chemist's toolkit.

References

A Head-to-Head Battle of Coupling Reagents: A Cost-Benefit Analysis of Diethyl Cyanophosphonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a pivotal decision in the synthesis of peptides and other complex molecules. This choice significantly influences yield, purity, reaction time, and overall cost. This guide provides a comprehensive comparison of Diethyl cyanophosphonate (DEPC) and its derivatives against commonly used alternatives, including aminium/uronium salts (HATU, HBTU), phosphonium (B103445) salts (PyBOP), and carbodiimides (DIC), supported by experimental data and detailed protocols.

This compound (DEPC) has long been recognized as an efficient reagent for amide bond formation, including racemization-free peptide synthesis.[1] It promotes rapid and clean reactions under mild, nearly neutral conditions.[1] However, the modern synthetic landscape is dominated by a variety of other powerful coupling reagents, each with its own set of advantages and disadvantages. This guide aims to provide a clear, data-driven analysis to inform your choice of coupling reagent.

Performance Comparison: A Quantitative Look

The efficacy of a coupling reagent is best assessed through quantitative data on yield, purity, and the suppression of side reactions, most notably racemization. While direct side-by-side comparisons of all reagents under identical conditions are scarce in the literature, data from various studies can be compiled to provide a comprehensive overview.

A key derivative of DEPC, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), has been shown to be a superior coupling reagent in terms of inhibiting racemization when compared to other common phosphonium and uronium reagents.[2] In the synthesis of a peptide nucleic acid (PNA) monomer, DEPBT-mediated coupling resulted in a significantly higher enantiomeric excess (95.8% ee) compared to TDBTU (91.8% ee), HBTU (83.6% ee), and HATU (77.2% ee).

Coupling ReagentModel SystemYield (%)Racemization/Epimerization (%)Reference
DEPBT Cyclization of H-Trp(Boc)-Phg-Arg(Tos)-D-Aph(Boc)-D-Ala-OH22Not Specified[2]
HBTU/DMAP Cyclization of H-Trp(Boc)-Phg-Arg(Tos)-D-Aph(Boc)-D-Ala-OH12Not Specified[2]
HATU Synthesis of GHRP-685-950.5 - 2.0
HBTU Synthesis of GHRP-680-901.5 - 5.0
PyBOP Synthesis of GHRP-682-921.0 - 3.5
DIC/HOBt Synthesis of GHRP-675-850.5 - 2.5

Note: The data presented is a synthesis of typical results from various comparative studies and may not be directly comparable due to differing experimental conditions.

Cost-Benefit Analysis

The choice of coupling reagent is often a trade-off between cost and performance. While highly efficient reagents like HATU may provide the best results, their cost can be prohibitive for large-scale synthesis. Conversely, more economical options like DIC may require longer reaction times and lead to lower yields or higher levels of racemization.

ReagentMolecular Weight ( g/mol )Typical Price (USD)Cost per Gram (USD)Cost per Mole (USD)
DEPC 163.11~$30 / 1g304893
HATU 380.23~$70 / 1g7026616
PyBOP 520.44~$55 / 100g0.55286
DIC 126.20~$75 / 25mL (d=0.815)~3.70467

Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. The prices listed are based on smaller catalog quantities for comparison purposes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and workflows involved in peptide synthesis using these reagents, the following diagrams are provided.

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate -H+ Base Base (e.g., DIPEA) Base->Carboxylate Active_Intermediate Activated Intermediate Carboxylate->Active_Intermediate Coupling_Reagent Coupling Reagent (DEPC/DEPBT, HATU, PyBOP) Coupling_Reagent->Active_Intermediate Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Intermediate->Peptide_Bond Byproduct Byproduct Active_Intermediate->Byproduct Amine H2N-R' Amine->Peptide_Bond

Caption: General mechanism of amide bond formation using a coupling reagent.

G cluster_phosphonium Phosphonium Reagent (e.g., PyBOP, DEPBT) cluster_uronium Uronium/Aminium Reagent (e.g., HATU) P_Reagent PyBOP or DEPBT P_Active_Ester Active Ester (OBt or OOBt ester) P_Reagent->P_Active_Ester Peptide_Bond_P Peptide_Bond_P P_Active_Ester->Peptide_Bond_P Peptide Bond U_Reagent HATU U_Active_Ester Active Ester (OAt ester) U_Reagent->U_Active_Ester Guanidinylation Guanidinylation U_Reagent->Guanidinylation Side Reaction (Chain Termination) Peptide_Bond_U Peptide_Bond_U U_Active_Ester->Peptide_Bond_U Peptide Bond Carboxylate R-COO- Carboxylate->P_Reagent Carboxylate->U_Reagent Amine H2N-R' Amine->Peptide_Bond_P Amine->Peptide_Bond_U Amine->Guanidinylation

Caption: Comparison of activation pathways for phosphonium and uronium reagents.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these coupling reagents. Below are standard protocols for solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis using DEPBT (DEPC derivative)

This protocol is for the coupling of an N-protected amino acid to a resin-bound peptide.

  • Resin Swelling and Deprotection: Swell the resin in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) for 30 minutes. Remove the N-terminal protecting group (e.g., Fmoc) using standard protocols (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • To the deprotected resin, add 1.5 equivalents (based on resin substitution) of the protected amino acid.

    • Add 3 equivalents of a tertiary base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N).

    • Add 1.5 equivalents of DEPBT.

    • Shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash it three times with DMF, followed by three times with DCM.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

Protocol 2: Solid-Phase Peptide Synthesis using HATU
  • Resin Swelling and Deprotection: Swell the resin and deprotect the N-terminus as described in Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve 2.0 equivalents of the protected amino acid in DMF (approximately 5 mL/g of resin).

    • Add 2.0 equivalents of a 1.0 M HATU solution and 4.0 equivalents of DIPEA.

    • Pre-activate the mixture by stirring for 3-5 minutes at room temperature.

    • Add the pre-activated amino acid solution to the resin.

    • Mix for 10-60 minutes until the Kaiser test is negative.

  • Washing: Filter and wash the resin with DMF.

Protocol 3: Solid-Phase Peptide Synthesis using PyBOP
  • Resin Swelling and Deprotection: Swell the resin and deprotect the N-terminus as described in Protocol 1.

  • Coupling Reaction:

    • Dissolve 1.1 equivalents of the protected amino acid in DMF (5 mL/g of resin) and add it to the resin.

    • Add 1.1 equivalents of a 1.0 M PyBOP solution and 2.2 equivalents of DIPEA. To further suppress racemization, 1.1 equivalents of a 0.5 M HOBt solution in DMF can be added.

    • Mix for 10-60 minutes until the Kaiser test is negative.

  • Washing: Filter and wash the resin with DMF.

Protocol 4: Solid-Phase Peptide Synthesis using DIC/HOBt
  • Resin Swelling and Deprotection: Swell the resin and deprotect the N-terminus as described in Protocol 1.

  • Coupling Reaction:

    • Suspend the resin in DCM (10 mL per gram of resin).

    • In a separate vessel, dissolve 5 equivalents of the amino acid derivative in DMF (approximately 1 mL per gram of resin).

    • In another vessel, dissolve 5.5 equivalents of HOBt in the minimum volume of DMF necessary for complete dissolution.

    • Add the amino acid solution and the HOBt solution to the resin suspension.

    • Add 5.5 equivalents of DIC.

    • Shake the mixture at room temperature under an inert gas.

  • Monitoring and Washing: Monitor the reaction using the ninhydrin (B49086) test. When the test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol (B129727) or DCM.

Conclusion

The selection of a coupling reagent requires a careful balance of cost, efficiency, and the specific demands of the synthetic target. This compound and its derivatives, such as DEPBT, offer a compelling advantage in minimizing racemization, making them an excellent choice for the synthesis of peptides where stereochemical purity is paramount. While modern uronium reagents like HATU provide high efficiency and rapid reaction times, their higher cost and potential for side reactions such as guanidinylation must be considered. Phosphonium reagents like PyBOP offer a good balance of performance and safety, representing a significant improvement over older, more hazardous reagents. For large-scale, cost-sensitive syntheses, the traditional carbodiimide (B86325) method with DIC and an additive like HOBt remains a viable, albeit potentially less efficient, option. Ultimately, a thorough understanding of the strengths and weaknesses of each reagent, as outlined in this guide, will enable researchers to make an informed decision that best suits their synthetic goals and budgetary constraints.

References

Safety Operating Guide

Proper Disposal of Diethyl Cyanophosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of diethyl cyanophosphonate is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound (DEPC) is a highly toxic and corrosive chemical that requires careful handling and disposal.[1][2][3] Improper disposal can lead to the release of hazardous substances, including extremely toxic hydrogen cyanide gas, posing a severe risk to human health and the environment.[1][3] Adherence to strict disposal protocols is not only a matter of safety but also a legal requirement under hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6][7]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber, neoprene)
Eye Protection Chemical splash goggles and a face shield
Body Protection Chemical-resistant apron or lab coat
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[1][4]

Step-by-Step Disposal Procedure

This procedure outlines the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Classification: this compound is classified as a hazardous waste due to its toxicity and corrosivity.[2][3][4]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Contact with acids will liberate highly toxic hydrogen cyanide gas.[1][3]

Step 2: Waste Collection

  • Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.

  • Collection Process:

    • Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.[3]

    • Carefully pour or transfer the waste into the designated hazardous waste container. Avoid splashing.

    • If diluting, use a compatible solvent as determined by your EHS office. Never add water directly to undiluted waste.

    • For spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or a universal binder.[8] Collect the contaminated absorbent material and place it in the hazardous waste container.[3]

Step 3: Waste Storage

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Corrosive").

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, sparks, and open flames.[3] The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Temperature: Store in a cool, dry place.[3] Some sources recommend refrigeration to maintain product quality, which should be considered for waste storage if feasible and safe.[3]

Step 4: Final Disposal

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Provide them with an accurate description of the waste and its volume.

  • Regulatory Compliance: The disposal process must comply with all local, state, and federal regulations.[3][4] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under RCRA.[5][6]

Chemical Hazard and Incompatibility Data

Hazard ClassificationDetails
Acute Toxicity Fatal if swallowed, inhaled, or in contact with skin.[1][3]
Skin Corrosion/Irritation Causes severe skin burns.[1][2]
Eye Damage/Irritation Causes serious eye damage.[2]
Combustibility Combustible liquid.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[1]
Hazardous Decomposition Forms hydrogen cyanide, oxides of nitrogen, carbon oxides, and phosphorus oxides upon decomposition or contact with incompatible materials.[1]

Disposal Workflow

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood segregate 3. Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) fume_hood->segregate collect 4. Collect in a Labeled, Compatible Hazardous Waste Container segregate->collect store 5. Store in a Secure, Ventilated, Secondary Containment Area collect->store contact_ehs 6. Contact Institutional EHS Office for Waste Pickup store->contact_ehs disposal 7. Licensed Hazardous Waste Vendor Disposes of Waste per Regulations contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of Diethyl Cyanophosphonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Diethyl cyanophosphonate (DEPC). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. DEPC is a highly toxic, corrosive, and combustible liquid that requires stringent safety measures.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full face shield is also required.[3][4][5]
Hand Protection Chemical Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3] Nitrile rubber, Neoprene, and PVC gloves are recommended, but it is crucial to check the manufacturer's recommendations for breakthrough times.[2] Gloves should meet standards such as Europe EN 374 or US F739.[4]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3][5] This includes a lab coat, and for larger quantities or risk of splashing, a PVC apron and overalls should be worn.[4]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated fume hood.[1] If exposure limits are exceeded or if irritation or other symptoms are experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a type ABEK (EN14387) filter is required.[3]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_materials->prep_emergency handle_dispense Carefully Dispense DEPC prep_emergency->handle_dispense handle_reaction Perform Reaction in Fume Hood handle_dispense->handle_reaction handle_transport Transport in Secondary Containment handle_reaction->handle_transport post_decontaminate Decontaminate Work Area handle_transport->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove PPE in Correct Order post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[6] Seek immediate medical attention.[7]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes.[2] Remove all contaminated clothing, including footwear.[6] Seek immediate medical attention.[2]
Inhalation Remove to fresh air.[7] If not breathing, give artificial respiration.[2] Do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[7]

Spill Management and Decontamination

A well-defined plan for managing spills is essential to prevent exposure and environmental contamination.

Workflow for this compound Spill Management spill_start Spill Occurs spill_evacuate Evacuate Immediate Area and Alert Others spill_start->spill_evacuate spill_ppe Don Appropriate PPE (including respirator) spill_evacuate->spill_ppe spill_contain Contain the Spill with Inert Absorbent Material spill_ppe->spill_contain spill_collect Collect Absorbed Material into a Suitable, Labeled Container spill_contain->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Contaminated Materials as Hazardous Waste spill_decontaminate->spill_dispose spill_report Report the Incident to the Safety Officer spill_dispose->spill_report

Caption: A procedural flowchart for responding to a this compound spill.

Decontamination: For decontamination of surfaces, a two-stage process can be effective. First, absorb the spill with an inert material like vermiculite (B1170534) or sand.[5] Then, the contaminated area can be wiped. For sensitive equipment, extraction with methanol (B129727) followed by catalytic decomposition can be employed.[8] All decontamination materials must be disposed of as hazardous waste.[9]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of accordingly.[2]

Waste Segregation and Storage:

  • Collect all DEPC-contaminated waste, including unused product, absorbent materials, and contaminated PPE, in a designated, properly labeled, and sealed container.[2][10]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1][7] Do not use aluminum or galvanized containers.[4]

Disposal Procedure:

  • Dispose of the hazardous waste through a licensed and approved waste disposal facility.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

By strictly adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl cyanophosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl cyanophosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.